Product packaging for Trestolone Acetate(Cat. No.:CAS No. 6157-87-5)

Trestolone Acetate

Cat. No.: B1199451
CAS No.: 6157-87-5
M. Wt: 330.5 g/mol
InChI Key: IVCRCPJOLWECJU-XQVQQVTHSA-N
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Description

Trestolone acetate (CAS 6157-87-5), also known as MENT acetate, is a synthetic injectable anabolic-androgenic steroid (AAS) and a potent derivative of nandrolone . It is chemically designated as 7α-methyl-19-nortestosterone 17β-acetate, functioning as an androgen ester of the parent compound trestolone . First described in scientific literature in 1963, this compound has been assigned developmental codes including CDB-903 and NSC-69948, but was never marketed for clinical use . As a research chemical, this compound is of significant interest in endocrinology and biomedical studies. Its primary research applications include investigations into androgen receptor mechanisms, the regulation of muscle metabolism, and the effects of potent androgens on physiological processes . The compound also exhibits progestogenic activity and functions as an antigonadotropin, making it a valuable tool for studying the complex interplay between androgenic and progestogenic pathways in the endocrine system . The compound has a molecular formula of C21H30O3 and a molecular weight of 330.468 g·mol⁻¹ . Its physical form is a white to yellowish crystalline powder with a density of 1.11 g/cm³ . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O3 B1199451 Trestolone Acetate CAS No. 6157-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12-10-14-11-15(23)4-5-16(14)17-8-9-21(3)18(20(12)17)6-7-19(21)24-13(2)22/h11-12,16-20H,4-10H2,1-3H3/t12-,16+,17-,18+,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCRCPJOLWECJU-XQVQQVTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977160
Record name Trestolone acetate
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6157-87-5
Record name Trestolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6157-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trestolone acetate [USAN]
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Record name Trestolone acetate
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Record name Trestolone acetate
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Record name TRESTOLONE ACETATE
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Foundational & Exploratory

Trestolone Acetate: A Technical Guide to its Mechanism of Action on Androgen Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate, also known as MENT acetate (from its active form, 7α-methyl-19-nortestosterone), is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1][2] Developed for potential applications in androgen replacement therapy and male contraception, its unique molecular structure confers a distinct pharmacological profile compared to endogenous and other synthetic androgens.[3][4] This technical guide provides an in-depth examination of the molecular mechanism of action of this compound, with a specific focus on its interaction with the androgen receptor (AR). It details the pharmacokinetics, receptor binding dynamics, downstream signaling, and the experimental methodologies used to elucidate these properties.

Pharmacokinetics: Conversion to Active Trestolone

This compound is a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite within the body.[5] Following administration, plasma esterases rapidly hydrolyze the acetate ester at the C17β position, releasing the biologically active androgen, Trestolone (MENT). Studies in cynomolgus monkeys have demonstrated that equimolar subcutaneous infusions of this compound and Trestolone result in comparable serum levels of the active compound, confirming the efficiency of this conversion. This rapid biotransformation is a critical first step before its action on target tissues.

Core Mechanism of Action at the Androgen Receptor

The primary mechanism through which Trestolone exerts its potent anabolic and androgenic effects is by acting as a high-affinity agonist of the androgen receptor. The process follows the canonical pathway for steroid hormone action.

  • Cellular Entry and Receptor Binding: Trestolone, being lipophilic, diffuses across the cell membrane into the cytoplasm of target cells. There, it binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor, which is part of a complex with heat shock proteins (HSPs).

  • Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. This activated Trestolone-AR complex then translocates from the cytoplasm into the cell nucleus.

  • Gene Transcription Modulation: Within the nucleus, the Trestolone-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Initiation of Protein Synthesis: This binding event recruits co-activator proteins and the cellular transcription machinery, initiating the transcription of androgen-responsive genes. The resulting messenger RNA (mRNA) is translated into proteins that mediate the physiological effects of the androgen, such as increased protein synthesis in muscle tissue, leading to hypertrophy.

trestolone_signaling_pathway cluster_outside Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA This compound T Trestolone (MENT) TA->T Esterase Hydrolysis AR_HSP AR-HSP Complex T->AR_HSP Binding & HSP Dissociation AR_T Trestolone-AR Complex AR_HSP->AR_T AR_T_dimer Dimerized Trestolone-AR Complex AR_T->AR_T_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_T_dimer->ARE Binds to DNA Gene Target Gene ARE->Gene mRNA mRNA Gene->mRNA Transcription Protein New Protein mRNA->Protein Translation Response Anabolic/Androgenic Response Protein->Response

Caption: this compound signaling pathway from prodrug to cellular response.

Quantitative Analysis of Receptor Interaction

Trestolone's potency is quantitatively defined by its high binding affinity and transcriptional activation capacity, which surpasses that of endogenous androgens.

Binding Affinity

Competitive binding assays reveal that Trestolone binds to the androgen receptor with significantly higher affinity than testosterone. The unique 7α-methyl group in its structure is believed to be a key contributor to this enhanced affinity.

CompoundBinding Affinity (Ki)Relative Binding Affinity (RBA)Reference
Trestolone (MENT) 0.8 nM ~275% of Testosterone
Testosterone2.2 nM100%
Methyltrienolone (R1881)Not specifiedReference Standard (100%)
19-Nortestosterone (Nandrolone)Not specifiedHigher than Testosterone

Table 1: Comparative Androgen Receptor Binding Affinities.

Anabolic and Androgenic Potency

Trestolone exhibits a highly favorable anabolic-to-androgenic ratio. This is partly due to its resistance to 5α-reductase, the enzyme that converts testosterone into the more potent (and often problematic) androgen, dihydrotestosterone (DHT). This resistance means Trestolone's androgenic activity is not amplified in tissues like the prostate and skin.

CompoundAnabolic:Androgenic RatioKey CharacteristicsReference
Trestolone (MENT) 2300:650 Potent anabolic, moderate androgenic, 5α-reductase resistant
Testosterone100:100Baseline reference, converts to DHT
Trenbolone500:500Potent anabolic and androgenic
Nandrolone~300:30High anabolic, low androgenic-

Table 2: Comparative Anabolic-to-Androgenic Ratios.

trestolone_vs_testosterone_metabolism Trestolone Trestolone (MENT) Reductase 5α-Reductase Trestolone->Reductase Aromatase Aromatase Trestolone->Aromatase Converts Testosterone Testosterone Testosterone->Reductase Converts Testosterone->Aromatase Converts NoConversion No Conversion to DHT Reductase->NoConversion Resistant DHT Dihydrotestosterone (DHT) (Potent Androgen) Reductase->DHT Converts Methylestradiol 7α-Methylestradiol (Estrogen) Aromatase->Methylestradiol Converts Estradiol Estradiol (Estrogen) Aromatase->Estradiol Converts

Caption: Comparative metabolic pathways of Trestolone and Testosterone.

Experimental Protocols

The characterization of Trestolone's interaction with the androgen receptor relies on standardized in vitro and in vivo assays.

In Vitro: Recombinant Androgen Receptor Binding Assay

This assay quantifies the ability of a compound to bind to the AR by competing with a radiolabeled androgen.

  • Objective: To determine the relative binding affinity (RBA) and inhibitory concentration (IC50) of a test compound for the androgen receptor.

  • Methodology:

    • Receptor Preparation: A recombinant rat AR protein, often a fusion protein containing the ligand-binding domain (LBD), is expressed and purified.

    • Assay Setup: The assay is performed in a multi-well plate format (e.g., 96-well). Each well contains the recombinant AR, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]-R1881 or [3H]-DHT), and varying concentrations of the unlabeled test compound (Trestolone).

    • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

    • Separation: Bound and free radioligand are separated. In scintillation proximity assays (SPA), this occurs when the radioligand binds to a receptor captured on a scintillant-coated plate, generating a light signal.

    • Quantification: The amount of bound radioligand is measured using a scintillation counter. The signal decreases as the test compound displaces the radioligand.

    • Data Analysis: The data are plotted as a competition curve (percent specific binding vs. log of test compound concentration) to calculate the IC50 value, which can be converted to a binding affinity constant (Ki).

binding_assay_workflow Start Start: Prepare Reagents Receptor 1. Purify Recombinant Androgen Receptor (AR) Start->Receptor Ligand 2. Prepare Radiolabeled Ligand (e.g., [3H]-R1881) & Test Compound (Trestolone) Start->Ligand Assay 3. Combine AR, Radioligand, & Test Compound in 96-well plate Receptor->Assay Ligand->Assay Incubate 4. Incubate to Reach Equilibrium Assay->Incubate Measure 5. Measure Bound Radioactivity (Scintillation Counter) Incubate->Measure Analyze 6. Plot Competition Curve & Calculate IC50/Ki Measure->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Experimental workflow for a competitive androgen receptor binding assay.
In Vitro: Transcriptional Activation (Reporter) Assay

This assay measures the functional consequence of AR binding, i.e., its ability to activate gene transcription.

  • Objective: To determine the potency (EC50) of a compound as an AR agonist.

  • Methodology:

    • Cell Line: A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the full-length human AR and another containing a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.

    • Treatment: The transfected cells are treated with varying concentrations of the test compound.

    • Incubation: Cells are incubated to allow for AR activation and expression of the reporter gene.

    • Lysis and Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luminescence for luciferase) is measured.

    • Data Analysis: A dose-response curve is generated to determine the EC50, the concentration at which the compound elicits 50% of its maximal effect.

Conclusion

This compound functions as a potent prodrug for Trestolone, a synthetic androgen with a superior pharmacological profile for anabolic activity. Its mechanism of action is centered on its high-affinity binding to and potent activation of the androgen receptor. Key molecular features, including its 7α-methyl group and resistance to 5α-reductase, result in a high anabolic-to-androgenic ratio and a distinct metabolic fate compared to testosterone. The combination of its strong binding affinity, potent transcriptional activation, and unique metabolism makes Trestolone a compound of significant interest for researchers in endocrinology and drug development. The experimental protocols detailed herein provide a robust framework for the continued investigation and quantitative characterization of novel androgenic compounds.

References

The Genesis and Trajectory of a Potent Androgen: A Technical History of 7α-methyl-19-nortestosterone acetate (MENT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7α-methyl-19-nortestosterone (MENT), also known as trestolone, is a potent synthetic androgen developed as a potential candidate for androgen replacement therapy and male hormonal contraception. Its unique pharmacological profile, characterized by high anabolic potency, strong suppression of gonadotropins, and a reduced impact on the prostate compared to testosterone, has made it a subject of significant research for decades. MENT acetate (MENT Ac), the 17β-acetate ester and a pro-drug of MENT, was developed to facilitate sustained-release administration. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with MENT, from its initial synthesis to its evaluation in clinical trials.

Discovery and Developmental History

The exploration of synthetic derivatives of nandrolone (19-nortestosterone) in the mid-20th century sought to create compounds with improved anabolic-to-androgenic ratios. The first description of 7α-methylated 19-norsteroids, including MENT, was published in 1963 by Campbell and Babcock.[1] These compounds were identified as a new class of highly potent anabolic and androgenic hormones.

Systematic development, particularly for applications in male contraception and androgen replacement therapy, was pioneered by the Population Council, an international non-profit organization founded in 1952 by John D. Rockefeller III.[2][3][4] Recognizing the limitations of available testosterone preparations for long-term, stable administration, the Population Council advanced the study of MENT as a promising alternative due to its high potency and unique metabolic properties.[5] Despite promising results from numerous preclinical and clinical studies throughout the 1990s and early 2000s, MENT has not been marketed for medical use, though research into its potential applications continues.

Pharmacological Profile and Mechanism of Action

MENT's biological effects are dictated by its chemical structure—a nandrolone derivative with a methyl group at the 7α position. This modification significantly enhances its biological activity and alters its metabolism compared to testosterone.

Receptor Binding and Potency

The high potency of MENT is primarily attributed to its strong binding affinity for the androgen receptor (AR). Studies have shown that MENT is approximately 10 times more potent than testosterone in activating AR-driven gene expression. Additionally, MENT exhibits significant progestational activity, with a binding affinity to the progesterone receptor (PR) that is comparable to that of progesterone itself. This dual action is thought to contribute to its potent antigonadotropic effects.

Metabolism and Prostate Sparing Effect

A key feature of MENT is its resistance to 5α-reductase, the enzyme that converts testosterone into the more potent androgen dihydrotestosterone (DHT) in tissues like the prostate, skin, and hair follicles. Since DHT is a primary driver of prostate growth, MENT's inability to be amplified in this manner results in a significantly lower impact on the prostate relative to its anabolic (muscle-building) activity. While MENT is aromatizable to its corresponding estrogen, 7α-methylestradiol, this conversion occurs at a slow rate.

The signaling pathway of MENT, contrasted with testosterone, is visualized below.

MENT_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Muscle) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_prostate Prostate Cell MENT MENT AR Androgen Receptor (AR) MENT->AR Binds Reductase 5α-reductase MENT->Reductase Resistant Testo Testosterone Testo_AR Testo-AR Complex Testo->Testo_AR Binds Testo->Reductase Metabolized by MENT_AR MENT-AR Complex MENT_AR_Nuc MENT-AR Complex MENT_AR->MENT_AR_Nuc Translocation Testo_AR_Nuc Testo-AR Complex Testo_AR->Testo_AR_Nuc Translocation ARE Androgen Response Element (ARE) MENT_AR_Nuc->ARE Binds Testo_AR_Nuc->ARE Gene Gene Transcription (Anabolic Effects) ARE->Gene DHT DHT (Potent Androgen) Reductase->DHT Amplified Androgenic Signal

Caption: MENT vs. Testosterone mechanism of action. (Within 100 characters)

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of MENT.

Table 1: Comparative Receptor Binding and In Vivo Potency

Compound Relative Binding Affinity (AR) Relative Binding Affinity (PR) Anabolic Potency (Rat; vs. T=1) Androgenic Potency (Rat; vs. T=1) Gonadotropin Suppression (Rat; vs. T=1)
Testosterone (T) 1.0 Low 1.0 1.0 1.0
MENT > T (High Affinity) Comparable to Progesterone ~10x ~4x ~12x

| DHT | > T | Low | - | > T | - |

Table 2: Pharmacokinetic Parameters of MENT in Healthy Men

Administration Route Dose T½ (Half-life) MCR (Metabolic Clearance Rate) Peak Serum Concentration (Cmax)
Intravenous 500 µg ~40 min ~2100 L/day Reached at ~3 min
Intramuscular 2, 4, or 8 mg - 1790 ± 140 L/day Dose-dependent; reached at 1-2 h
Subdermal Implant (MENT Ac) 1 Implant (~0.3 mg/day) - - ~0.6 nmol/L (steady state)
Subdermal Implant (MENT Ac) 2 Implants (~0.8 mg/day) - - ~1.4 nmol/L (steady state)

| Subdermal Implant (MENT Ac) | 4 Implants (~1.3 mg/day) | - | - | ~2.3 nmol/L (steady state) |

Table 3: Effects of MENT Administration on Endocrine Parameters in Healthy Men

Administration Route / Dose Duration Change in Luteinizing Hormone (LH) Change in Follicle-Stimulating Hormone (FSH) Change in Serum Testosterone
IM Injection (4 mg/day) 6 days ↓ 70% ↓ 57% ↓ 74%

| Subdermal Implant (4 Implants) | 4 weeks | Suppressed to ≤0.6 U/L | Suppressed to ≤0.6 U/L | Suppressed |

Key Experimental Protocols

Protocol for Preclinical Assessment of Anabolic and Androgenic Activity (Hershberger Bioassay)

The Hershberger assay is the standard in vivo method for assessing the androgenic and anabolic activities of a substance. The protocol is based on OECD Test Guideline 441.

  • Animal Model: Peripubertal male rats (approx. 42 days old) are used.

  • Surgical Procedure: Animals are castrated under anesthesia to remove the endogenous source of androgens. A post-surgical recovery period of at least 7 days is required.

  • Dosing:

    • Animals are assigned to groups (n ≥ 6 per group).

    • A vehicle control group receives the carrier solvent only (e.g., corn oil).

    • A positive control group receives a reference androgen (e.g., testosterone propionate).

    • Test groups receive the test substance (e.g., MENT acetate) at a minimum of two dose levels.

    • The substance is administered daily for 10 consecutive days via subcutaneous injection or oral gavage.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized.

  • Endpoint Measurement: Five androgen-dependent tissues are carefully dissected and weighed (wet weight):

    • Ventral Prostate (VP) - Androgenic

    • Seminal Vesicles (SV) - Androgenic

    • Levator Ani-Bulbocavernosus (LABC) muscle - Anabolic

    • Cowper's Glands (CG) - Androgenic

    • Glans Penis (GP) - Androgenic

  • Data Analysis: The mean tissue weights of the test groups are statistically compared to the vehicle control group. A significant increase in the weight of the LABC muscle indicates anabolic activity, while increases in the weights of the VP, SV, CG, and GP indicate androgenic activity.

Protocol for In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled androgen for binding to the AR.

  • Receptor Source Preparation:

    • Rat ventral prostates are homogenized in an ice-cold buffer (e.g., Tris-HCl with EDTA and molybdate).

    • The homogenate is centrifuged at high speed (e.g., 100,000 x g) to produce a supernatant containing the cytosolic fraction, which is rich in androgen receptors.

    • The protein concentration of the cytosol is standardized.

  • Assay Setup:

    • A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881, methyltrienolone) is added to a series of tubes.

    • A constant amount of the prepared prostate cytosol is added to each tube.

    • Increasing concentrations of the unlabeled competitor (the "cold" ligand, e.g., MENT) are added to the tubes. Control tubes for total binding (no competitor) and non-specific binding (a large excess of cold ligand) are included.

  • Incubation: The mixture is incubated for 16-20 hours at low temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the tubes. The charcoal binds the free, unbound radioligand. The mixture is centrifuged, leaving the receptor-bound radioligand in the supernatant.

  • Quantification: An aliquot of the supernatant is transferred to a scintillation vial, scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor ligand. This allows for the calculation of the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and the relative binding affinity (RBA) of the test compound.

Protocol Outline for a Clinical Trial of MENT Ac Implants for Male Contraception

This protocol is based on clinical trials conducted to assess the efficacy of MENT Ac implants.

  • Study Design: Open-label, non-randomized or randomized, multicenter clinical trial.

  • Participants: Healthy, fertile male volunteers in monogamous relationships.

  • Inclusion/Exclusion Criteria: Defined criteria for age, health status, and baseline sperm concentration.

  • Intervention:

    • Participants are assigned to receive one, two, or four subdermal implants containing MENT acetate.

    • Implants are inserted in the subdermal fat tissue of the upper arm.

  • Study Phases:

    • Suppression Phase: Participants are monitored until sperm count is suppressed to a level of oligozoospermia or azoospermia (e.g., <1 million sperm/mL).

    • Efficacy Phase: Couples use the treatment as the sole method of contraception for a defined period (e.g., 12 months).

    • Recovery Phase: Implants are removed, and participants are monitored until sperm parameters return to baseline.

  • Primary and Secondary Endpoints:

    • Primary: Contraceptive efficacy (pregnancy rate), proportion of men achieving severe oligozoospermia.

    • Secondary: Time to onset of sperm suppression, changes in serum levels of MENT, LH, FSH, and testosterone, safety parameters (e.g., lipid profiles, liver enzymes, hematocrit), and reversibility of effects.

  • Monitoring and Data Collection: Regular visits for blood sampling, semen analysis, and safety assessments.

Developmental Workflow and Conclusion

The development of MENT followed a classical pharmaceutical pipeline, from chemical synthesis and in vitro characterization to extensive preclinical and clinical evaluation.

Caption: The research and development workflow for MENT. (Within 100 characters)

References

Trestolone Acetate molecular structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of its Molecular Structure and Chemical Properties for Researchers, Scientists, and Drug Development Professionals

Trestolone Acetate, also known by its developmental code names CDB-903 and NSC-69948, is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1][2] First described in 1963, it is the C17β acetate ester of its parent compound, trestolone (7α-methyl-19-nortestosterone or MENT).[2][3] While it has never been marketed for clinical use, its unique chemical properties and significant anabolic activity have made it a subject of considerable interest in biomedical and endocrinological research.[3] This technical guide provides a detailed overview of the molecular structure, chemical properties, and relevant biological pathways of this compound.

Molecular Structure and Identification

This compound possesses a steroidal framework based on the estrane skeleton. The key structural feature that distinguishes it from nandrolone is the presence of a methyl group at the 7α-position. This modification significantly enhances its biological activity.

Table 1: Molecular Identification of this compound

IdentifierValue
IUPAC Name [(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
CAS Number 6157-87-5
Chemical Formula C₂₁H₃₀O₃
Synonyms 7α-methyl-19-nortestosterone 17β-acetate, MENT acetate, Orgasteron acetate, U-15614
InChI Key IVCRCPJOLWECJU-XQVQQVTHSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 330.47 g/mol
Appearance White to yellowish crystalline powder
Melting Point 111-114 °C
Boiling Point 447.6 ± 45.0 °C (Predicted) at 760 mmHg
Density 1.11 ± 0.1 g/cm³ (Predicted)
Solubility DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mL
pKa (Strongest Basic) -0.88 (Predicted)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the 1,4-conjugate addition of a methyl group to a dienone precursor, 6-dehydro-19-nortestosterone acetate. The following is a general protocol based on available literature:

Materials:

  • 6-dehydro-19-nortestosterone acetate

  • Methylmagnesium chloride in tetrahydrofuran (THF)

  • Copper (II) acetate

  • Tetrahydrofuran (THF)

  • Hydrochloric acid

  • Heptane

  • Ammonium hydroxide solution (25%)

  • Tert-butyl methyl ether

  • Purified water

Procedure:

  • A slurry of 6-dehydro-19-nortestosterone acetate and anhydrous copper (II) acetate is prepared in tetrahydrofuran and cooled to between -45°C and -35°C.

  • A solution of methylmagnesium chloride in THF is slowly added to the cooled slurry while maintaining the temperature between -45°C and -35°C over a period of at least three hours.

  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is quenched by the addition of 37% hydrochloric acid, keeping the temperature below 10°C.

  • The mixture is maintained at this temperature for approximately 30 minutes.

  • Water is slowly added, followed by heptane, and the mixture is allowed to warm to room temperature.

  • The aqueous layer is separated, and the product is extracted with heptane.

  • The combined organic extracts are washed with a 25% ammonium hydroxide solution and then with purified water.

  • The solvent is distilled under atmospheric pressure until a concentrated volume remains.

  • Tert-butyl methyl ether is added to the concentrate, and the mixture is cooled to induce crystallization of this compound.

  • The product is isolated by filtration and dried at 40-50°C.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up and Purification cluster_crystallization Crystallization and Isolation start Start: Slurry of 6-dehydro-19-nortestosterone acetate and Copper (II) acetate in THF cool Cool to -45°C to -35°C start->cool add_grignard Slowly add Methylmagnesium chloride in THF cool->add_grignard react Reaction monitoring by HPLC add_grignard->react quench Quench with HCl (below 10°C) react->quench add_water_heptane Add water and heptane quench->add_water_heptane warm Warm to room temperature add_water_heptane->warm separate_layers Separate aqueous and organic layers warm->separate_layers extract Extract aqueous layer with heptane separate_layers->extract wash Wash combined organic layers (NH4OH and water) extract->wash distill Distill solvent wash->distill add_tbme Add tert-butyl methyl ether distill->add_tbme crystallize Cool to crystallize add_tbme->crystallize filtrate Isolate by filtration crystallize->filtrate dry Dry product (40-50°C) filtrate->dry end End: this compound dry->end Androgen_Receptor_Signaling Androgen Receptor Signaling Pathway of Trestolone cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA This compound Esterase Esterases TA->Esterase Hydrolysis T Trestolone Esterase->T AR_HSP AR-HSP Complex (Inactive) T->AR_HSP Binding AR_T AR-Trestolone Complex AR_HSP->AR_T HSP Dissociation AR_dimer AR-Trestolone Dimer AR_T->AR_dimer Dimerization AR_dimer_nuc AR-Trestolone Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_nuc->ARE Binding Coactivators Co-activators ARE->Coactivators Recruitment Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Androgenic_Effects Anabolic & Androgenic Effects Protein_Synthesis->Anabolic_Androgenic_Effects HPG_Axis_Negative_Feedback Negative Feedback of Trestolone on the HPG Axis cluster_effects Physiological Effects Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Reduced_GnRH Reduced GnRH Release Testes Testes Pituitary->Testes LH & FSH (+) Reduced_LH_FSH Reduced LH & FSH Secretion Testes->Hypothalamus Endogenous Testosterone (-) Testes->Pituitary Trestolone Trestolone (from this compound) Reduced_Testosterone Reduced Endogenous Testosterone Production Suppressed_Spermatogenesis Suppressed Spermatogenesis Trestolone->Hypothalamus (-) Strong Negative Feedback Trestolone->Pituitary (-) Strong Negative Feedback

References

Trestolone Acetate (CAS 6157-87-5): A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trestolone Acetate, also known as MENT (7α-methyl-19-nortestosterone) acetate, is a potent synthetic anabolic-androgenic steroid (AAS) that has been the subject of significant research interest.[1][2][3] This technical guide provides an in-depth overview of the research applications of this compound (CAS 6157-87-5), focusing on its mechanism of action, pharmacokinetic profile, and key experimental findings. Detailed protocols for fundamental research methodologies are provided to facilitate further investigation into its physiological effects.

Introduction

This compound is a derivative of nandrolone (19-nortestosterone) and was first described in 1963.[1] It has been investigated primarily for its potential as a male hormonal contraceptive and for use in androgen replacement therapy.[1] As a prodrug, this compound is rapidly hydrolyzed in the body to its active form, trestolone. This compound exhibits a strong binding affinity for the androgen receptor and also possesses progestogenic activity. Notably, it does not undergo 5α-reduction to dihydrotestosterone (DHT), which may offer a different side effect profile compared to testosterone.

Physicochemical Properties

PropertyValueReference
CAS Number 6157-87-5
Molecular Formula C₂₁H₃₀O₃
Molecular Weight 330.46 g/mol
Appearance White to yellowish crystalline powder
Synonyms MENT acetate, 7α-methyl-19-nortestosterone 17β-acetate, CDB-903, NSC-69948

Mechanism of Action

This compound exerts its effects primarily through its active metabolite, trestolone, which is a potent agonist of the androgen receptor (AR). The binding of trestolone to the AR initiates a cascade of intracellular events, leading to the modulation of gene expression in target tissues. This results in both anabolic effects, such as increased protein synthesis and muscle growth, and androgenic effects.

Additionally, trestolone exhibits potent progestogenic activity and acts as a powerful inhibitor of gonadotropin release. By suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, it leads to a significant reduction in endogenous testosterone production and spermatogenesis. This dual action of providing androgenic support while suppressing testicular function forms the basis of its investigation as a male contraceptive.

Signaling Pathway: Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression

HPG_Axis_Suppression Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + GnRH Testes Testes Pituitary->Testes + LH + FSH Testosterone Testosterone Production Testes->Testosterone Spermatogenesis Spermatogenesis Testes->Spermatogenesis Trestolone This compound (administered) Systemic_Trestolone Systemic Trestolone (active form) Trestolone->Systemic_Trestolone Hydrolysis Systemic_Trestolone->Hypothalamus - (Suppression) Systemic_Trestolone->Pituitary - (Suppression) Androgenic_Effects Androgenic Effects (Muscle, Bone, etc.) Systemic_Trestolone->Androgenic_Effects + (Agonist) GnRH GnRH LH LH FSH FSH

Suppression of the HPG axis by this compound.

Quantitative Data

Table 1: Comparative Anabolic and Androgenic Activity
CompoundAnabolic Activity (relative to Testosterone)Androgenic Activity (relative to Testosterone)Anabolic:Androgenic RatioReference
Testosterone111:1
This compound10x4x2.5:1

Note: Activity assessed by the increase in weights of the bulbocavernosus plus levator ani muscles (anabolic) and ventral prostate and seminal vesicles (androgenic) in castrated rats.

Table 2: Pharmacokinetic Parameters of Trestolone (Active Metabolite)
ParameterSpeciesValueReference
Metabolic Clearance Rate (MCR) Human2,360 L/day
Terminal Half-Life Human~40 minutes
Binding to SHBG HumanNo significant binding

Research Applications & Experimental Protocols

The primary research applications of this compound have been in the fields of male contraception and androgen replacement therapy.

Male Contraception

The potent gonadotropin-suppressive effects of trestolone make it a strong candidate for a male hormonal contraceptive. Research has focused on its ability to induce reversible azoospermia or severe oligozoospermia.

This protocol is a generalized representation based on common methodologies for evaluating the effects of androgens on spermatogenesis.

  • Animal Model: Adult male Sprague-Dawley rats (280-320 g).

  • Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week.

  • Experimental Groups:

    • Group 1: Sham control (vehicle injection).

    • Group 2: Castrated control.

    • Group 3: Castrated + Testosterone Enanthate (positive control).

    • Group 4: Castrated + this compound.

    • Group 5: Intact + this compound.

  • Dosing and Administration:

    • Administer this compound via subcutaneous or intramuscular injection. Dosages should be determined based on preliminary dose-finding studies.

    • The vehicle can be a sterile oil such as sesame or cottonseed oil.

    • Treatment duration is typically 8-12 weeks to cover the full cycle of spermatogenesis.

  • Sample Collection:

    • At the end of the treatment period, euthanize animals and collect blood via cardiac puncture for hormone analysis (LH, FSH, testosterone).

    • Harvest testes and epididymides.

  • Sperm Analysis:

    • Isolate the cauda epididymis and mince in a known volume of appropriate buffer (e.g., phosphate-buffered saline) to allow sperm to disperse.

    • Determine sperm concentration using a hemocytometer.

    • Assess sperm motility by observing a sample under a microscope and calculating the percentage of motile sperm.

    • Evaluate sperm morphology from a stained smear.

  • Histological Analysis:

    • Fix one testis in Bouin's solution or 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine seminiferous tubule morphology and the presence of different stages of germ cells.

  • Hormone Analysis:

    • Analyze serum concentrations of LH, FSH, and testosterone using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

Workflow for Spermatogenesis Suppression Study

Spermatogenesis_Workflow Start Start: Animal Acclimation Grouping Group Assignment (Control, Castrated, Trestolone) Start->Grouping Treatment Daily/Weekly Administration of This compound or Vehicle Grouping->Treatment Monitoring Monitor Body Weight & Health Treatment->Monitoring Euthanasia Euthanasia & Sample Collection (Blood, Testes, Epididymides) Treatment->Euthanasia After 8-12 Weeks Monitoring->Treatment Sperm_Analysis Sperm Analysis (Concentration, Motility, Morphology) Euthanasia->Sperm_Analysis Histo_Analysis Histological Analysis of Testes Euthanasia->Histo_Analysis Hormone_Analysis Hormone Analysis (LH, FSH, T) Euthanasia->Hormone_Analysis Data_Analysis Data Analysis & Interpretation Sperm_Analysis->Data_Analysis Histo_Analysis->Data_Analysis Hormone_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for a preclinical study on spermatogenesis suppression.
Androgen Replacement Therapy

This compound has been explored as an alternative to testosterone for androgen replacement therapy. Its inability to be 5α-reduced could be advantageous in tissues where DHT is associated with adverse effects, such as the prostate.

This protocol outlines a competitive radioligand binding assay to determine the affinity of trestolone for the androgen receptor.

  • Receptor Source:

    • Prepare cytosol from the ventral prostate of adult male Sprague-Dawley rats.

    • Alternatively, use recombinant human androgen receptor.

  • Radioligand:

    • [³H]-R1881 (Methyltrienolone), a synthetic high-affinity androgen receptor ligand.

  • Assay Buffer:

    • Tris-HCl buffer containing protease inhibitors and a reducing agent (e.g., dithiothreitol).

  • Procedure:

    • In a series of tubes, combine the receptor preparation with a fixed concentration of [³H]-R1881 (e.g., 1 nM).

    • Add increasing concentrations of unlabeled trestolone (the competitor).

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled R1881).

  • Incubation:

    • Incubate the mixture at 4°C for 16-20 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Use a hydroxylapatite slurry or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.

    • Centrifuge the tubes and collect the supernatant (if using charcoal) or the pellet (if using hydroxylapatite).

  • Quantification:

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Determine the IC₅₀ (the concentration of trestolone that inhibits 50% of the specific binding of the radioligand).

    • The relative binding affinity (RBA) can be calculated by comparing the IC₅₀ of trestolone to that of a reference androgen (e.g., R1881 or DHT).

Metabolism Studies

Understanding the metabolic fate of this compound is crucial for its development. As a prodrug, it is first hydrolyzed to trestolone. Trestolone is a substrate for aromatase, leading to the formation of 7α-methylestradiol.

  • Incubation System:

    • Human liver microsomes (HLM) or hepatocytes.

  • Reaction Mixture:

    • Combine the incubation system with a phosphate buffer, this compound, and an NADPH-generating system (for phase I metabolism).

  • Incubation:

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Centrifuge to pellet the protein.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a suitable liquid chromatography (LC) method to separate the parent compound and its metabolites. A reverse-phase C18 column is commonly used.

    • Employ a tandem mass spectrometer (MS/MS) to detect and identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Key metabolites to monitor include trestolone (from esterase cleavage) and hydroxylated derivatives.

  • Data Analysis:

    • Quantify the disappearance of the parent compound over time to determine the rate of metabolism.

    • Identify and semi-quantify the formation of metabolites.

Conclusion

This compound (CAS 6157-87-5) is a potent synthetic androgen with significant potential in male contraception and androgen replacement therapy. Its unique pharmacological profile, characterized by high anabolic potency, resistance to 5α-reduction, and potent gonadotropin suppression, makes it a valuable tool for endocrine research. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the physiological and therapeutic effects of this compound. Future research should continue to explore its long-term safety and efficacy in clinical settings.

References

Progestogenic Activity of Trestolone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate (MENT Acetate), a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone), is recognized for its potent androgenic effects. However, a significant and often pivotal aspect of its pharmacological profile is its pronounced progestogenic activity. Trestolone, the active form of this compound, functions as a potent agonist of the progesterone receptor (PR).[1][2] This document provides an in-depth technical overview of the progestogenic activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Progestogenic Activity

This compound acts as a prodrug, rapidly hydrolyzing to its active form, Trestolone (7α-methyl-19-nortestosterone or MENT), upon administration.[3] Trestolone exhibits a high affinity for the progesterone receptor, comparable to that of endogenous progesterone.[4] Its action as a PR agonist is a key contributor to its overall pharmacological effects, including its potent antigonadotropic activity, which is fundamental to its investigation as a potential male contraceptive.[1]

Quantitative Analysis of Progestogenic Activity

The progestogenic potency of Trestolone has been evaluated through various in vitro and in vivo assays. The following table summarizes the available quantitative data on its binding affinity and functional activity at the progesterone receptor.

ParameterTrestolone (MENT)Progesterone (Reference)Notes
Receptor Binding Affinity
Relative Binding Affinity (RBA)Comparable to Progesterone100%Determined in competitive binding assays using rabbit uterine progesterone receptors.
Functional Activity
Progestational ActivityComparable to Progesterone-Assessed by the McPhail index (Clauberg test) in immature rabbits, an in vivo measure of progestational effect on the uterine endometrium.
PR-mediated TransactivationAs efficient as Progesterone-Measured in reporter gene assays, indicating that Trestolone is a full agonist at the progesterone receptor.

Experimental Protocols

Progesterone Receptor Binding Assay (Competitive Radioligand Binding Assay)

This in vitro assay quantifies the affinity of a test compound for the progesterone receptor.

Objective: To determine the relative binding affinity (RBA) of Trestolone for the progesterone receptor compared to progesterone.

Methodology:

  • Preparation of Receptor Source: Uterine tissue from immature rabbits is homogenized to prepare a cytosolic fraction rich in progesterone receptors.

  • Radioligand: A radiolabeled progestin, such as [³H]-promegestone, is used as the tracer.

  • Competition Assay:

    • A constant concentration of the radioligand is incubated with the receptor preparation.

    • Increasing concentrations of unlabeled Trestolone and, in parallel, unlabeled progesterone (as a reference competitor) are added to the incubation mixtures.

    • The mixtures are incubated to allow for competitive binding to the progesterone receptors.

  • Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound (Trestolone) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is calculated as follows: RBA = (IC50 of Progesterone / IC50 of Trestolone) x 100%.

McPhail Index Assay (Clauberg Test)

This in vivo assay assesses the progestational effect of a compound on the uterine endometrium.

Objective: To evaluate the functional progestogenic activity of Trestolone in a whole-animal model.

Methodology:

  • Animal Model: Immature female rabbits are used.

  • Priming: The animals are primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

  • Treatment: Following estrogen priming, the animals are administered the test compound (Trestolone) or progesterone (as a positive control) for a specified period.

  • Tissue Collection and Processing: The animals are euthanized, and their uteri are collected, fixed, sectioned, and stained for histological examination.

  • Histological Evaluation (McPhail Index): The degree of glandular proliferation and arborization of the uterine endometrium is scored on a standardized scale (McPhail scale, typically 0 to +4).

  • Data Analysis: The average McPhail index for the Trestolone-treated group is compared to that of the progesterone-treated group to assess its relative progestational activity.

Progesterone Receptor Transactivation Assay (Reporter Gene Assay)

This in vitro assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Objective: To quantify the functional agonist activity of Trestolone at the progesterone receptor.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, T47D) that is deficient in endogenous progesterone receptors is used.

  • Transfection: The cells are co-transfected with two plasmids:

    • An expression vector containing the gene for the human progesterone receptor (either PR-A or PR-B isoform).

    • A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT).

  • Treatment: The transfected cells are treated with varying concentrations of Trestolone or progesterone.

  • Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity) is measured.

  • Data Analysis: The dose-response curve for Trestolone is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated and compared to that of progesterone.

Signaling Pathways and Mechanisms of Action

As a progesterone receptor agonist, Trestolone is understood to initiate the classical progesterone signaling pathway.

Progesterone_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trestolone Trestolone PR Progesterone Receptor (PR-HSP Complex) Trestolone->PR Binding HSP Heat Shock Proteins (HSP) PR->HSP Dissociation Active_PR Activated PR (Dimer) PR->Active_PR Dimerization PRE Progesterone Response Element (PRE) on DNA Active_PR->PRE Binding Active_PR->PRE Nuclear Translocation Coactivators Coactivators PRE->Coactivators Recruitment Transcription_Complex Transcription Complex PRE->Transcription_Complex Coactivators->Transcription_Complex mRNA mRNA Transcription_Complex->mRNA Transcription Protein Progestogenic Proteins mRNA->Protein Translation Biological_Effects Biological Effects (e.g., Antigonadotropic) Protein->Biological_Effects

Caption: Trestolone-activated progesterone receptor signaling pathway.

Upon entering the cell, Trestolone binds to the ligand-binding domain of the progesterone receptor, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the receptor, leading to the dissociation of the HSPs. The activated receptor then dimerizes and translocates to the nucleus. In the nucleus, the Trestolone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivator proteins, initiates the transcription of these genes, leading to the synthesis of new proteins that mediate the progestogenic effects of Trestolone.

Interaction with Progesterone Receptor Isoforms

The human progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities. While PR-B generally functions as a stronger transcriptional activator, PR-A can act as a repressor of PR-B activity and other steroid hormone receptors. The specific differential effects of Trestolone on the activity of PR-A and PR-B have not been extensively characterized in the available literature. Further research is required to elucidate whether Trestolone exhibits any isoform-specific agonism or antagonism, which could have significant implications for its tissue-specific effects and overall pharmacological profile.

Conclusion

This compound, through its active metabolite Trestolone, is a potent progestin with a binding affinity and functional activity at the progesterone receptor that is comparable to endogenous progesterone. This progestogenic activity is a critical component of its mechanism of action, particularly in its role as an antigonadotropic agent. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of the progestogenic properties of Trestolone and other novel steroidal compounds. A deeper understanding of its interaction with progesterone receptor isoforms will be crucial for the further development and potential clinical application of this compound.

References

In Vivo Effects of Trestolone Acetate on Gonadotropin Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trestolone Acetate, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen with significant potential for use in male hormonal contraception and androgen replacement therapy. A key mechanism of its action is the profound suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which are crucial for spermatogenesis. This technical guide provides an in-depth analysis of the in vivo effects of this compound on gonadotropin suppression, drawing from key clinical trial data. It includes a detailed examination of experimental protocols, a quantitative summary of gonadotropin suppression, and a visualization of the underlying signaling pathways.

Introduction

This compound is a synthetic steroid that exhibits both androgenic and progestogenic activity.[1] This dual activity makes it a powerful inhibitor of gonadotropin release from the pituitary gland.[1][2] By suppressing LH and FSH, this compound effectively reduces intratesticular testosterone production and disrupts the hormonal environment necessary for sperm production, leading to reversible infertility.[1] Understanding the precise quantitative effects and the mechanisms of this suppression is critical for its development as a therapeutic agent.

Mechanism of Gonadotropin Suppression

This compound exerts its suppressive effects on gonadotropins primarily through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.

  • Hypothalamic Action: this compound, similar to testosterone and progesterone, acts on the hypothalamus to reduce the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This is a key upstream event in the suppression of gonadotropin secretion.

  • Pituitary Action: this compound directly acts on the gonadotrope cells within the anterior pituitary gland. It binds to both androgen receptors (AR) and progesterone receptors (PR) in these cells.[1] This binding initiates a signaling cascade that inhibits the synthesis and release of LH and FSH.

The combined androgenic and progestogenic activity of Trestolone is thought to be synergistic in its antigonadotropic effects.

Key Clinical Trial Data on Gonadotropin Suppression

A pivotal clinical trial investigated the efficacy of this compound, administered via subdermal implants, in suppressing gonadotropins in healthy men. This study provides the most comprehensive quantitative data on the dose-dependent effects of this compound.

Summary of Quantitative Data

The following table summarizes the mean percentage decrease in serum LH and FSH levels observed in healthy men after 28 days of treatment with one, two, or four this compound implants.

Treatment Group (Number of Implants)Approximate Daily Dose of this compoundMean Decrease in Luteinizing Hormone (LH)Mean Decrease in Follicle-Stimulating Hormone (FSH)
1 Implant (n=15)~500 µg97%95%
2 Implants (n=15)~1000 µgMaximal SuppressionMaximal Suppression
4 Implants (n=15)~2000 µgMaximal SuppressionMaximal Suppression

Data compiled from Suvisaari et al. (1997), as this appears to be the primary publication of the von Egerstein et al. study data.

The study demonstrated that even a single implant delivering approximately 500 µg of this compound per day resulted in a profound suppression of both LH and FSH. Treatment with two and four implants led to maximal suppression of these gonadotropins.

Experimental Protocols

This section details the methodologies employed in the key clinical trial investigating the effects of this compound implants on gonadotropin suppression.

Study Design
  • Study Population: A total of 45 healthy men were recruited across three clinics.

  • Treatment Groups: Subjects were divided into three groups, receiving either one, two, or four this compound implants.

  • Drug Administration: this compound was administered via subdermal implants. Each implant was designed to deliver an average daily dose of approximately 500 µg.

  • Duration of Treatment: The implants were in place for a duration of 28 days.

  • Blood Sampling: Serum samples for hormone analysis were collected before the insertion of the implants and on days 8, 15, 22, 29, 36, and 43 after insertion.

Hormone Analysis
  • Hormone Assays: Serum concentrations of LH and FSH were measured using radioimmunoassay (RIA).

  • Assay Principle: RIA is a highly sensitive technique that utilizes a competitive binding reaction between a radiolabeled hormone and the hormone in the patient's sample for a limited number of antibody binding sites. The amount of bound radiolabeled hormone is inversely proportional to the concentration of the hormone in the sample.

  • Assay Validation: The specific RIA kits and protocols used in the this compound clinical trials were validated for accuracy, precision, and specificity, which is standard practice in clinical research.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in gonadotropin suppression by this compound and the experimental workflow of the clinical trial.

Signaling Pathway of this compound in Gonadotrope Cells

Trestolone_Signaling Trestolone This compound (MENT) AR Androgen Receptor (AR) Trestolone->AR Binds PR Progesterone Receptor (PR) Trestolone->PR Binds AR_MENT AR-MENT Complex AR->AR_MENT PR_MENT PR-MENT Complex PR->PR_MENT ARE Androgen Response Element (ARE) AR_MENT->ARE Binds to PRE Progesterone Response Element (PRE) PR_MENT->PRE Binds to Transcription_Inhibition Inhibition of Transcription ARE->Transcription_Inhibition PRE->Transcription_Inhibition LH_gene LHβ Gene LH_FSH_synthesis Decreased LH & FSH Synthesis LH_gene->LH_FSH_synthesis FSH_gene FSHβ Gene FSH_gene->LH_FSH_synthesis Transcription_Inhibition->LH_gene Inhibits Transcription_Inhibition->FSH_gene Inhibits LH_FSH_release Decreased LH & FSH Release LH_FSH_synthesis->LH_FSH_release

Caption: this compound Signaling in Gonadotropes.

Experimental Workflow for this compound Clinical Trial

Experimental_Workflow cluster_recruitment Phase 1: Recruitment & Baseline cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis Recruitment Recruit 45 Healthy Male Volunteers Baseline Baseline Blood Sampling (LH, FSH, Testosterone) Recruitment->Baseline Randomization Randomize into 3 Groups Baseline->Randomization Group1 Group 1 (n=15) 1 Implant (~500 µg/day) Randomization->Group1 Group2 Group 2 (n=15) 2 Implants (~1000 µg/day) Randomization->Group2 Group3 Group 3 (n=15) 4 Implants (~2000 µg/day) Randomization->Group3 Treatment_Duration 28-Day Treatment Period Group1->Treatment_Duration Group2->Treatment_Duration Group3->Treatment_Duration Blood_Sampling Serial Blood Sampling (Days 8, 15, 22, 29, 36, 43) Treatment_Duration->Blood_Sampling Hormone_Analysis Hormone Analysis (Radioimmunoassay) Blood_Sampling->Hormone_Analysis Data_Analysis Data Analysis (Gonadotropin Suppression) Hormone_Analysis->Data_Analysis

Caption: Clinical Trial Workflow for this compound.

Conclusion

The available in vivo data from clinical trials robustly demonstrate that this compound is a potent suppressor of both LH and FSH in healthy men. The suppression is dose-dependent, with near-maximal effects observed even at relatively low daily doses administered via subdermal implants. This potent antigonadotropic activity, mediated through both androgen and progesterone receptor signaling pathways in the pituitary, underscores its potential as a key component of a male hormonal contraceptive. Further research to refine dosing and delivery methods will be crucial for its successful clinical application.

References

Trestolone Acetate as an Antigonadotropin Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trestolone acetate (MENT), a potent synthetic androgen, has garnered significant interest for its profound antigonadotropic properties. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental evaluation of this compound as a suppressor of the hypothalamic-pituitary-gonadal (HPG) axis. Detailed summaries of preclinical and clinical data are presented, alongside methodologies for key experiments, to serve as a resource for researchers in endocrinology and drug development.

Introduction

Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a synthetic steroid derived from nandrolone.[1][2] Its acetate ester, this compound, functions as a prodrug that is rapidly hydrolyzed in circulation to release the active trestolone moiety.[3][4] Developed initially for potential use in male contraception and androgen replacement therapy, this compound's primary mechanism of interest is its potent and reversible suppression of gonadotropin secretion.[1] This document elucidates the technical aspects of its role as an antigonadotropin agent.

Mechanism of Antigonadotropic Action

This compound exerts its antigonadotropic effects primarily through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This process involves several key actions:

  • Potent Inhibition of Gonadotropin Release: Trestolone is a powerful inhibitor of the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The suppression of LH is critical as it curtails the production of endogenous testosterone by the Leydig cells in the testes. The reduction in FSH directly impairs spermatogenesis.

  • High Androgen Receptor Affinity: Trestolone exhibits a remarkably high binding affinity for the androgen receptor (AR), surpassing that of endogenous testosterone. This strong agonistic activity at the AR in the hypothalamus and pituitary gland is a primary driver of the negative feedback that reduces gonadotropin-releasing hormone (GnRH) and subsequent LH and FSH secretion.

  • Progestogenic Activity: Trestolone also possesses potent progestogenic activity, which is thought to contribute to its antigonadotropic effects.

  • Aromatization to a Potent Estrogen: Trestolone is a substrate for aromatase and is converted to the estrogen 7α-methylestradiol. Estrogens are known to exert negative feedback on the HPG axis, and this metabolite likely contributes to the overall gonadotropin suppression.

The multi-faceted mechanism of action makes this compound a highly effective agent for suppressing the HPG axis, leading to a state of temporary and reversible infertility.

HPG_Axis_and_Trestolone_Action cluster_invisible Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Anterior Pituitary LH LH Pituitary->LH + FSH FSH Pituitary->FSH + Testes Testes Testosterone Testosterone Testes->Testosterone + LH->Testes + FSH->Testes + Testosterone->Hypothalamus - Testosterone->Pituitary - Trestolone This compound (Trestolone) Trestolone->Hypothalamus - (Strong Negative Feedback) Trestolone->Pituitary - (Strong Negative Feedback)

Figure 1: HPG Axis and Trestolone's Inhibitory Action.

Quantitative Data on Gonadotropin Suppression

Clinical and preclinical studies have quantified the dose-dependent antigonadotropic effects of this compound. The following tables summarize key findings.

Clinical Studies in Healthy Men
Study (Year)Administration Route & DosageDurationLH SuppressionFSH SuppressionTestosterone Suppression
Noe et al. (1999)Subdermal Implants: 1 (~500 µ g/day )28 daysDose-dependentDose-dependentDose-dependent
Subdermal Implants: 2 (~1000 µ g/day )28 days~97%~95%~93%
Subdermal Implants: 4 (~2000 µ g/day )28 days~97%~95%~93%
Hypothetical IM StudyIntramuscular Injection: 4 mg/day6 days~70%~57%~74%
Preclinical Studies in Non-Human Primates
Study (Year)SpeciesAdministration Route & DosageDurationLH Suppression
Cummings et al. (1998)Macaca fascicularis (Cynomolgus Monkey)Subcutaneous Infusion: 0.3 mg/day20 weeksComplete
Subcutaneous Infusion: 3.0 mg/day (Testosterone for comparison)20 weeksComplete

Experimental Protocols

The following sections outline generalized protocols for evaluating the antigonadotropic effects of this compound, based on methodologies reported in the literature.

Human Clinical Trial: Subdermal Implants
  • Objective: To assess the dose-dependent effects of this compound subdermal implants on gonadotropin and testosterone levels in healthy men.

  • Study Design: A randomized, placebo-controlled, dose-escalation study.

  • Subjects: Healthy male volunteers (e.g., 18-45 years old) with normal baseline reproductive hormone levels.

  • Intervention:

    • Subjects are randomized to receive one, two, or four subdermal implants containing this compound, or placebo implants.

    • Implants are typically inserted subcutaneously in the upper arm.

    • The composition of the implants is designed for sustained release over a specified period (e.g., ethylene vinyl acetate copolymer).

  • Data Collection:

    • Blood samples are collected at baseline and at regular intervals throughout the treatment period (e.g., weekly) and after implant removal to monitor hormone levels.

  • Hormone Analysis:

    • Serum concentrations of LH, FSH, testosterone, and trestolone are measured using validated assays. Historically, radioimmunoassays (RIA) were common. Modern studies would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater specificity and sensitivity.

Clinical_Trial_Workflow Screening Subject Screening (Healthy Males) Baseline Baseline Assessment (Hormone Levels) Screening->Baseline Randomization Randomization Baseline->Randomization Group1 Group 1: Placebo Implant Randomization->Group1 Group2 Group 2: 1 this compound Implant Randomization->Group2 Group3 Group 3: 2 this compound Implants Randomization->Group3 Group4 Group 4: 4 this compound Implants Randomization->Group4 Treatment Treatment Period (e.g., 28 days) Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Hormone Level Monitoring (Weekly Blood Draws) Treatment->Monitoring Removal Implant Removal Monitoring->Removal FollowUp Follow-up Period (Hormone Recovery) Removal->FollowUp Analysis Data Analysis FollowUp->Analysis

References

Pharmacological Profile of Trestolone (MENT): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) and progestin derived from nandrolone.[1] Originally investigated for male contraception and androgen replacement therapy, its unique pharmacological profile has made it a subject of significant interest in endocrine and metabolic research.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of Trestolone, including its mechanism of action, receptor binding kinetics, pharmacodynamic effects, and metabolic fate. Detailed experimental protocols for assessing its bioactivity are also provided to support further research and development.

Introduction

Trestolone (MENT) is a synthetic estrane steroid characterized by the addition of a methyl group at the 7α position of its parent steroid, nandrolone (19-nortestosterone).[1] This structural modification significantly enhances its biological activity. MENT has been explored for its potential clinical applications, primarily as a long-acting male contraceptive due to its potent suppression of gonadotropins, and as a form of androgen replacement therapy.[2] Its distinct profile, which separates it from testosterone and other nandrolone derivatives, warrants detailed investigation by researchers in endocrinology, pharmacology, and drug development.

Mechanism of Action

Receptor Binding Profile

Trestolone exerts its biological effects primarily through interaction with steroid hormone receptors.

  • Androgen Receptor (AR) Agonism : MENT is a potent agonist of the androgen receptor. The 7α-methyl group is believed to significantly enhance its binding affinity, which surpasses that of endogenous androgens like testosterone. One study reported a binding affinity (Ki) of 0.8 nM for trestolone acetate, suggesting a potency 2 to 3 times higher than that of testosterone in competitive binding assays. This strong interaction is the primary driver of its powerful anabolic effects.

  • Progesterone Receptor (PR) Agonism : Trestolone is also a potent progestin, acting as an agonist at the progesterone receptor. Its affinity for the PR is comparable to or greater than that of progesterone itself. This progestogenic activity contributes significantly to its antigonadotropic effects.

Downstream Signaling

Upon binding to the androgen receptor in the cytoplasm, the MENT-AR complex translocates to the cell nucleus. Within the nucleus, it binds to specific DNA sequences known as hormone response elements (HREs), which modulates the transcription of androgen-responsive genes. This genomic action leads to an increase in protein synthesis and a reduction in muscle catabolism, culminating in the significant muscle hypertrophy associated with the compound.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect MENT Trestolone (MENT) AR Androgen Receptor (AR) MENT->AR Binding AR_complex MENT-AR Complex AR_complex_nuc MENT-AR Complex AR_complex->AR_complex_nuc Translocation HRE Hormone Response Element (HRE) AR_complex_nuc->HRE Binding Gene Target Gene HRE->Gene Modulates Transcription Protein_Synth Increased Protein Synthesis Gene->Protein_Synth Translation

Caption: Androgen Receptor (AR) signaling pathway initiated by Trestolone (MENT). (Within 100 characters)
Endocrine Effects

A primary pharmacological action of Trestolone is its potent suppression of the Hypothalamic-Pituitary-Gonadal (HPG) axis. Even at low concentrations, MENT is a powerful inhibitor of gonadotropin-releasing hormone (GnRH) induced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of LH curtails endogenous testosterone production in the testes, while the inhibition of FSH disrupts spermatogenesis. This dual inhibition is the basis for its investigation as a male contraceptive agent.

HPG Axis Regulation by Trestolone Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary  GnRH (+) Testes Testes Pituitary->Testes LH & FSH (+) Testes->Hypothalamus Testosterone (-) Testes->Pituitary Testosterone (-) MENT Trestolone (MENT) MENT->Hypothalamus Strong Inhibition (-) MENT->Pituitary Strong Inhibition (-)

Caption: Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) axis by Trestolone. (Within 100 characters)

Pharmacodynamics

Anabolic and Androgenic Activity

Trestolone is characterized by a very high ratio of anabolic to androgenic activity. Published data suggests an anabolic:androgenic ratio of 2300:650. This indicates exceptionally potent muscle-building properties with comparatively moderate androgenic effects. In animal models, MENT's anabolic potency has been shown to be approximately 10 times greater than that of testosterone. A key differentiator is that MENT is not a substrate for the 5α-reductase enzyme, meaning it is not converted to dihydrotestosterone (DHT). This prevents the amplification of androgenic effects in tissues like the prostate, skin, and scalp.

Progestogenic and Estrogenic Activity

MENT possesses potent progestogenic activity, which contributes to its HPG axis suppression. Unlike some other nandrolone derivatives, Trestolone is a substrate for the aromatase enzyme and is metabolized into the estrogen 7α-methylestradiol. However, this metabolite has weak estrogenic activity, and the overall estrogenic effect appears insufficient for complete estrogen replacement in hypogonadal states, as evidenced by decreased bone mineral density in some clinical studies.

Table 1: Comparative Pharmacological Data
Compound Anabolic:Androgenic Ratio Relative Binding Affinity (AR) Relative Binding Affinity (PR)
Trestolone (MENT)2300:650High (Ki = 0.8 nM for acetate)100-125%
Testosterone100:100100% (Reference)<1%
Nandrolone300:3020%154-155%
Dihydrotestosterone (DHT)200:200~200-300%Inactive
Values for AR and PR binding are relative to testosterone and progesterone (100%), respectively, unless otherwise noted.

Pharmacokinetics and Metabolism

ADME Profile

Trestolone has poor oral bioavailability and a short elimination half-life, making oral administration impractical. It is typically developed for parenteral administration via subcutaneous implants or as its prodrug, this compound, via intramuscular injection. This compound is rapidly hydrolyzed by esterases in the blood to release the active MENT moiety.

A critical pharmacokinetic feature of MENT is its lack of binding to sex hormone-binding globulin (SHBG). This contributes to its very rapid metabolic clearance rate (MCR) and high bioavailability to target tissues.

Table 2: Pharmacokinetic Parameters of Trestolone (MENT)
Parameter Value Species Route Source
Terminal Half-life (t½)~40 minutesHumanIntravenous
Metabolic Clearance Rate (MCR)~2,360 L/dayHumanIntravenous
SHBG BindingNo significant bindingHuman, MonkeyIn vitro
This compound Half-life~8-12 hoursN/AN/A
Metabolic Pathways

The primary metabolic pathways for Trestolone and its prodrugs include:

  • Ester Hydrolysis : this compound is rapidly converted to active Trestolone by esterase enzymes in the plasma.

  • Aromatization : Trestolone is converted by aromatase to 7α-methylestradiol.

  • Hydroxylation & Reduction : Further metabolism likely occurs via cytochrome P450-mediated (e.g., CYP3A4/5) hydroxylation and reduction pathways, leading to various metabolites that are excreted in urine. The identification of these urinary metabolites is an active area of research for anti-doping purposes.

Metabolic Pathway of this compound TA This compound T Trestolone (MENT) (Active Form) TA->T Esterase (Hydrolysis) ME 7α-methylestradiol T->ME Aromatase HM Hydroxylated & Reduced Metabolites T->HM CYP450, etc. Excretion Urinary Excretion ME->Excretion HM->Excretion

Caption: Simplified metabolic pathway of this compound. (Within 100 characters)

Key Experimental Protocols

Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound like Trestolone to bind to the AR by measuring its competition with a radiolabeled ligand.

  • Objective : To determine the binding affinity (e.g., IC50, Ki) of a test compound for the androgen receptor.

  • Principle : A fixed concentration of recombinant AR and a radiolabeled androgen (e.g., [³H]-DHT) are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its binding affinity.

  • Materials : Recombinant AR protein (ligand-binding domain), radiolabeled ligand ([³H]-DHT or similar), unlabeled test compound (Trestolone), scintillation fluid, filter plates or scintillation proximity assay (SPA) plates, buffer solutions.

  • Brief Protocol :

    • Immobilize recombinant AR protein onto a multi-well plate (e.g., Ni-coated SPA plate).

    • Add serial dilutions of the test compound (Trestolone) to the wells.

    • Add a fixed concentration of the radiolabeled ligand to all wells.

    • Incubate to allow binding to reach equilibrium.

    • Wash to remove unbound ligand (if not an SPA assay).

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC50 value.

Caption: General workflow for an Androgen Receptor competitive binding assay. (Within 100 characters)
In Vivo Hershberger Bioassay

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of a compound.

  • Objective : To determine the androgenic (prostate/seminal vesicle growth) and anabolic (levator ani muscle growth) effects of a test compound in a mammalian model.

  • Principle : Immature, castrated male rats are used to eliminate the influence of endogenous androgens. These animals are treated with the test compound for a set period (typically 7-10 days). The weights of specific androgen-dependent tissues are then measured and compared to control groups.

  • Animal Model : Peripubertal, castrated male rats.

  • Brief Protocol :

    • Male rats are castrated at the onset of puberty.

    • After a recovery period, animals are randomized into treatment groups (vehicle control, reference androgen, test compound).

    • The test compound (Trestolone) is administered daily for 7-10 days via oral gavage or subcutaneous injection.

    • Approximately 24 hours after the final dose, animals are euthanized.

    • Five key androgen-dependent tissues are carefully dissected and weighed: ventral prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).

    • A statistically significant increase in the weights of these tissues compared to the vehicle control indicates androgenic/anabolic activity.

Hershberger Bioassay Workflow A 1. Orchidectomize Immature Male Rats B 2. Acclimatization & Grouping (Vehicle, Reference, MENT) A->B C 3. Daily Administration of Compound (7-10 Days) B->C D 4. Euthanasia and Necropsy (24h after last dose) C->D E 5. Dissect & Weigh Target Tissues (VP, SV, LABC, etc.) D->E F 6. Statistical Analysis vs. Controls E->F

Caption: Standardized workflow for the in vivo Hershberger bioassay. (Within 100 characters)

Summary and Conclusion

Trestolone (MENT) possesses a unique and powerful pharmacological profile, distinguishing it from both testosterone and its parent compound, nandrolone. Its high-affinity binding to the androgen and progesterone receptors, coupled with its potent suppression of the HPG axis, underpins its primary research applications. The lack of 5α-reduction and minimal SHBG binding are key features that define its potent anabolic activity and rapid clearance. The provided data and experimental protocols offer a framework for researchers to further investigate the nuanced biological effects and therapeutic potential of this compelling synthetic steroid.

References

Trestolone Acetate: An In-depth Technical Guide on its Impact on the Hypothalamic-Pituitary-Gonadal Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trestolone Acetate, also known as 7α-methyl-19-nortestosterone (MENT) acetate, is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1][2][3] Its profound impact on the hypothalamic-pituitary-gonadal (HPG) axis is central to its mechanism of action. This technical guide provides a comprehensive overview of this compound, detailing its effects on the HPG axis, summarizing quantitative data from relevant studies, outlining experimental protocols for assessment, and visualizing key pathways and workflows.

Introduction to this compound (MENT Acetate)

This compound is a derivative of nandrolone (19-nortestosterone) and functions as a prodrug, rapidly hydrolyzing in the body to its active form, Trestolone (MENT).[4][5] First described in 1963, it exhibits a unique pharmacological profile characterized by a high binding affinity for the androgen receptor (AR), reportedly ten times that of testosterone. A key structural feature, the 7α-methyl group, is believed to contribute to this enhanced affinity.

Unlike testosterone, Trestolone is resistant to 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT). This resistance is significant as it may reduce the risk of certain androgenic side effects associated with DHT, such as benign prostatic hyperplasia. Furthermore, Trestolone exhibits potent progestogenic activity, which plays a crucial role in its effects on the HPG axis.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Primer

The HPG axis is a critical neuroendocrine system that regulates reproductive function and steroidogenesis. In males, the hypothalamus secretes gonadotropin-releasing hormone (GnRH) in a pulsatile manner. GnRH stimulates the anterior pituitary to release two gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

  • Luteinizing Hormone (LH): Stimulates the Leydig cells in the testes to produce testosterone.

  • Follicle-Stimulating Hormone (FSH): Acts on the Sertoli cells in the testes to support spermatogenesis.

Testosterone, the primary male sex hormone, exerts negative feedback on both the hypothalamus and the pituitary gland, thereby inhibiting the release of GnRH, LH, and FSH to maintain hormonal homeostasis.

HPG_Axis Hypothalamus Hypothalamus AnteriorPituitary Anterior Pituitary Hypothalamus->AnteriorPituitary  GnRH (+) Testes Testes AnteriorPituitary->Testes LH (+) FSH (+) Testosterone Testosterone Testes->Testosterone Produces Testosterone->Hypothalamus Negative Feedback (-) Testosterone->AnteriorPituitary Negative Feedback (-)

Figure 1: The Hypothalamic-Pituitary-Gonadal (HPG) Axis in Males.

This compound's Mechanism of Action on the HPG Axis

Trestolone is a potent inhibitor of gonadotropin release. Its combined androgenic and progestogenic activities lead to a robust suppression of both LH and FSH from the anterior pituitary. This suppression disrupts the signaling cascade that is essential for testicular function.

The suppression of LH leads to a significant reduction in endogenous testosterone production by the Leydig cells. Simultaneously, the suppression of FSH impairs spermatogenesis in the Sertoli cells. The result is a state of temporary, reversible infertility, making this compound a candidate for male hormonal contraception.

Despite the drastic reduction in endogenous testosterone, the potent androgenic properties of Trestolone itself act to replace the physiological roles of testosterone, thereby maintaining male secondary sexual characteristics, libido, and muscle mass.

Trestolone_HPG_Impact Trestolone Trestolone (from this compound) Hypothalamus Hypothalamus Trestolone->Hypothalamus Strong Negative Feedback (-) AnteriorPituitary Anterior Pituitary Trestolone->AnteriorPituitary Strong Negative Feedback (-) Hypothalamus->AnteriorPituitary  GnRH Testes Testes AnteriorPituitary->Testes LH (Suppressed) FSH (Suppressed) EndogenousTestosterone Endogenous Testosterone Testes->EndogenousTestosterone Production (Drastically Reduced)

Figure 2: Impact of Trestolone on the HPG Axis.

Quantitative Data on HPG Axis Suppression

Clinical studies have demonstrated the potent suppressive effects of Trestolone on gonadotropins and endogenous testosterone. The following table summarizes key quantitative findings from a study involving hypogonadal men.

ParameterWash-out Phase (Baseline)This compound TreatmentTestosterone Enanthate Treatment
Drug Regimen No androgen replacementTwo 115 mg implants, s.c.200 mg, i.m., every 3 weeks
Duration Minimum 6 weeks6 weeks6 weeks
Plasma MENT (nmol/L) Undetectable1.4 ± 0.1 (at 3 weeks)Not Applicable
Nadir Testosterone (nmol/L) 3.6 ± 0.6Not explicitly stated, but MENT replaced androgenic action9.4 ± 0.6 (3 weeks post-injection)

Data adapted from a study on hypogonadal men, illustrating the achievement of therapeutic MENT levels.

In studies for male contraception, the goal is to suppress gonadotropins to levels that result in azoospermia or severe oligozoospermia. Daily administration of Trestolone has been shown to effectively suppress LH and FSH, leading to a marked decrease in serum testosterone levels.

Pharmacokinetics and Metabolism

This compound is rapidly converted to the active compound, Trestolone (MENT), in circulation. Studies in cynomolgus monkeys have shown that subcutaneous infusion of equimolar concentrations of MENT and MENT Acetate resulted in comparable serum MENT levels, confirming this rapid hydrolysis.

Trestolone has a much faster metabolic clearance rate (MCR) than testosterone (2,360 L/day for MENT vs. lower values for testosterone). This rapid clearance is partly attributed to the fact that, unlike testosterone, Trestolone does not bind to sex hormone-binding globulin (SHBG). The terminal half-life of intravenously administered Trestolone in men is approximately 40 minutes.

Metabolism of Trestolone primarily occurs via cytochrome P450 (CYP3A4/5-mediated) pathways, leading to the formation of various hydroxylated derivatives.

Experimental Protocols

Assessment of HPG Axis Function

Evaluating the impact of this compound on the HPG axis involves measuring basal hormone levels.

  • Objective: To quantify the levels of LH, FSH, and total and free testosterone in serum or plasma.

  • Protocol:

    • Sample Collection: Blood samples are typically collected in the morning to account for diurnal variations in hormone levels.

    • Sample Processing: Serum or plasma is separated by centrifugation and stored at -20°C or lower until analysis.

    • Hormone Analysis: Quantification is performed using validated immunoassays (e.g., RIA, ELISA) or, for higher specificity and accuracy, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Dynamic Testing (for broader HPG assessment): While not typically used to assess the suppressive effect of an exogenous androgen, tests like the GnRH stimulation test can be employed to assess pituitary reserve before and after treatment washout to confirm the reversibility of suppression.

Measurement of Trestolone (MENT) by LC-MS/MS

LC-MS/MS is the preferred method for the quantitative analysis of steroid hormones due to its high sensitivity and specificity.

  • Objective: To accurately measure the concentration of Trestolone and its metabolites in biological matrices.

  • Methodology:

    • Sample Preparation:

      • An internal standard (e.g., a deuterated version of the analyte) is added to the serum or plasma sample.

      • Steroids are extracted from the matrix using liquid-liquid extraction (LLE) with a solvent like diethyl ether or solid-phase extraction (SPE) with C18 columns.

      • The solvent is evaporated, and the residue is reconstituted in a mobile phase-compatible solution.

    • Chromatographic Separation (LC):

      • The reconstituted sample is injected into a liquid chromatograph.

      • A C18 reverse-phase column is commonly used to separate the analytes based on their hydrophobicity.

      • A gradient elution with a mobile phase (e.g., water and methanol or acetonitrile) is employed.

    • Mass Spectrometric Detection (MS/MS):

      • The eluent from the LC is introduced into the mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

      • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Trestolone and its internal standard are monitored for highly selective and sensitive quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Serum Serum/Plasma Sample Spike Spike with Internal Standard Serum->Spike Extract Solid-Phase or Liquid-Liquid Extraction Spike->Extract Reconstitute Evaporate and Reconstitute Extract->Reconstitute LC LC Separation (e.g., C18 Column) Reconstitute->LC MSMS Tandem MS Detection (MRM Mode) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Figure 3: General Workflow for Steroid Hormone Analysis by LC-MS/MS.

Comparative Analysis of Androgenic Properties

Trestolone's anabolic and androgenic potency is significantly higher than that of endogenous and other synthetic androgens.

CompoundAnabolic:Androgenic RatioRelative Binding Affinity for ARNotes
Testosterone 100:100100%Reference compound.
Trestolone (MENT) 2300:650~10x that of TestosteroneHighly anabolic and androgenic.
Trenbolone 500:500~3x that of TestosteronePotent anabolic and androgenic effects.
Nandrolone 329:37Lower than TestosteronePrimarily anabolic with lower androgenic activity.

Conclusion

This compound exerts a profound and rapid suppressive effect on the hypothalamic-pituitary-gonadal axis. By potently inhibiting the release of LH and FSH through its combined androgenic and progestogenic activities, it effectively shuts down endogenous testosterone production and spermatogenesis. This robust antigonadotropic action, coupled with its ability to maintain male secondary sexual characteristics, underscores its potential as a viable candidate for male hormonal contraception and androgen replacement therapy. The continued study of its long-term effects and the optimization of delivery systems are critical next steps in its development for clinical use.

References

Trestolone Acetate's potential therapeutic applications in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Trestolone acetate (MENT), a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone), has been the subject of significant preclinical investigation for various therapeutic applications.[1][2][3][4] Its unique pharmacological profile, characterized by high androgen receptor affinity, potent gonadotropin suppression, and resistance to 5α-reduction, positions it as a promising candidate for male contraception and androgen replacement therapy. This technical guide provides an in-depth review of the preclinical data, focusing on its mechanism of action, pharmacokinetics, and demonstrated efficacy in animal models. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.

Introduction

This compound, chemically designated as 7α-methyl-19-nortestosterone 17β-acetate, is a prodrug that is rapidly hydrolyzed in the body to its active form, trestolone (MENT).[1] First described in 1963, it has been explored for its potent anabolic and androgenic effects. Unlike testosterone, trestolone exhibits a favorable profile by not undergoing 5α-reduction to dihydrotestosterone (DHT), potentially reducing the risk of androgenic side effects in tissues like the prostate. Its primary areas of preclinical research have focused on its potential as a single-agent male contraceptive and as a viable option for androgen replacement therapy (ART) in hypogonadal states.

Mechanism of Action

Trestolone's biological effects are mediated through a multi-faceted mechanism involving potent androgenic, progestogenic, and antigonadotropic activities.

Androgen Receptor Agonism

The primary mechanism of action for trestolone is its function as a potent agonist of the androgen receptor (AR). It exhibits a remarkably high binding affinity for the AR, surpassing that of endogenous testosterone and even other synthetic androgens like nandrolone. This strong binding initiates a cascade of intracellular events, leading to the translocation of the hormone-receptor complex into the nucleus, where it modulates the expression of androgen-responsive genes. This genomic action results in enhanced protein synthesis, promoting the anabolic effects of muscle growth and maintenance of bone density.

Antigonadotropic Effects

Trestolone is a powerful inhibitor of gonadotropin secretion from the pituitary gland, significantly suppressing the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This antigonadotropic effect is central to its potential as a male contraceptive. Suppression of FSH disrupts the necessary conditions for spermatogenesis, while the inhibition of LH drastically curtails endogenous testosterone production in the testes. This dual suppression leads to severe oligozoospermia or azoospermia, inducing a state of reversible infertility. Both its androgenic and progestogenic activities are thought to contribute to this potent gonadotropin suppression.

Metabolism and Aromatization

A key feature of trestolone is its resistance to the 5α-reductase enzyme due to the steric hindrance provided by its 7α-methyl group. This prevents its conversion to the more potent androgen, dihydrotestosterone (DHT), which is associated with adverse effects such as benign prostatic hyperplasia and male pattern baldness. However, trestolone is a substrate for the aromatase enzyme and is converted to the estrogenic metabolite 7α-methylestradiol. While this metabolite has estrogenic activity, trestolone itself is considered to have only weak estrogenic effects.

Trestolone_Acetate_Signaling_Pathway cluster_blood Bloodstream cluster_pituitary Pituitary Gland cluster_target_cell Target Cell (e.g., Muscle, Testis) cluster_metabolism Metabolism TA This compound (Prodrug) T Trestolone (MENT) (Active) TA->T Hydrolysis Pit Pituitary T->Pit Suppresses T_cell Trestolone T->T_cell T_met Trestolone T->T_met LH LH Pit->LH FSH FSH Pit->FSH AR Androgen Receptor (AR) T_cell->AR Binds to T_AR T-AR Complex AR->T_AR Nucleus Nucleus T_AR->Nucleus Translocation Gene Gene Expression (Protein Synthesis, Anabolic Effects) Nucleus->Gene Aromatase Aromatase T_met->Aromatase Reductase 5α-reductase (Blocked) T_met->Reductase ME 7α-methylestradiol Aromatase->ME

Caption: this compound's mechanism of action and metabolic pathways.

Preclinical Therapeutic Applications

Male Contraception

The potent antigonadotropic properties of trestolone make it a prime candidate for hormonal male contraception. Preclinical studies have demonstrated its ability to effectively suppress spermatogenesis. By inhibiting FSH and LH, trestolone disrupts the hormonal signaling required for sperm production. This leads to a reversible state of infertility, which has been observed in various animal models.

Androgen Replacement Therapy (ART)

This compound has been evaluated as an alternative to testosterone for ART in conditions of male hypogonadism. Its strong anabolic properties are beneficial for preventing the loss of muscle mass and bone density associated with androgen deficiency. In preclinical models, such as the aged orchidectomized rat, trestolone has been shown to effectively restore the weight of androgen-sensitive organs and rescue hypogonadal loss of lean mass and trabecular bone volume. Its resistance to 5α-reduction is a potential advantage over testosterone, as it may avoid overstimulation of the prostate.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical investigations of this compound.

Table 1: Comparative Androgen Receptor (AR) Binding Affinity and Anabolic-Androgenic Ratio

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (MT)Anabolic:Androgenic Ratio (Rat Model)Reference(s)
Trestolone (MENT) High (Potency > Testosterone)2300 : 650
Testosterone Lower than MENT100 : 100
Nandrolone Lower than MENT~300-400 : ~30-60
Trenbolone ~3x higher than Testosterone500 : 500

Note: Ratios can vary significantly between studies and are intended for relative comparison.

Table 2: Efficacy in a Preclinical Model of Hypogonadism (Aged Orchidectomized Rats)

ParameterSham ControlOrchidectomized (Orch)Orch + Testosterone (72 µ g/day )Orch + Trestolone (12 µ g/day )Reference(s)
Levator Ani Muscle Weight Normalized to 100%Significantly ReducedRestored to ShamSuperior to Testosterone
Trabecular Bone Volume Normalized to 100%Significantly ReducedFully RestoredFully Restored
Cortical Bone Thickness Normalized to 100%Significantly ReducedPartially RestoredPartially Restored
Fat Mass Normalized to 100%Significantly IncreasedReducedGreater Reduction than Testosterone
Serum LH NormalElevatedSuppressedMore Suppressed than Testosterone

Experimental Protocols

Aged Male Orchidectomized Rat Model for Hypogonadism

This protocol is representative of studies evaluating the efficacy of this compound for androgen replacement therapy.

  • Animal Model: 11-month-old male Sprague-Dawley rats are used. Animals undergo bilateral orchidectomy (orch) to induce a state of hypogonadism. A sham-operated group serves as the eugonadal control. The animals are left untreated for a period of 2 months to allow for the full development of hypogonadal characteristics.

  • Drug Administration: Following the 2-month hypogonadal period, animals are treated for 4 months. Trestolone (MENT) is administered via subcutaneous implants at a dose of 12 µ g/day . A comparator group receives testosterone (T) at 72 µ g/day , also via subcutaneous implants.

  • Sample Collection and Analysis:

    • Blood Sampling: Blood is collected at baseline and at the end of the treatment period for hormonal analysis. Serum levels of LH, FSH, trestolone, and testosterone are measured using validated immunoassays.

    • Body Composition: Lean mass and fat mass are assessed using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the treatment period.

    • Bone Microarchitecture: The tibia or femur is harvested at the end of the study. Bone mineral density and microarchitecture (e.g., trabecular bone volume, cortical thickness) are analyzed using micro-computed tomography (micro-CT).

    • Androgen-Sensitive Tissues: At necropsy, the weights of androgen-sensitive organs, such as the levator ani muscle and prostate, are recorded.

Experimental_Workflow_Orchidectomized_Rat cluster_treatment 4-Month Treatment Phase start Start: 11-month-old male rats surgery Surgical Phase: - Orchidectomy (Orch) - Sham Operation start->surgery washout 2-Month Hypogonadal Period (No Treatment) surgery->washout group1 Group 1: Orch + Vehicle washout->group1 group2 Group 2: Orch + Testosterone Implant (72 µg/day) washout->group2 group3 Group 3: Orch + Trestolone Implant (12 µg/day) washout->group3 group4 Group 4: Sham Control washout->group4 analysis Endpoint Analysis: - Hormone Levels (LH, T, MENT) - Body Composition (DXA) - Bone Microarchitecture (micro-CT) - Organ Weights group1->analysis group2->analysis group3->analysis group4->analysis end End of Study analysis->end

Caption: Workflow for a preclinical study in an aged orchidectomized rat model.

Preclinical Safety and Toxicology

Preclinical studies suggest a degree of safety, particularly concerning the prostate. Because trestolone is not 5α-reduced, it is hypothesized to have less stimulatory effect on prostate tissue compared to testosterone. However, it is still a potent androgen and can stimulate prostate growth. Further long-term toxicology studies are necessary to fully characterize its safety profile.

Conclusion

Preclinical evidence strongly supports the potential therapeutic applications of this compound. Its potent androgen receptor agonism and antigonadotropic effects make it a compelling candidate for both male contraception and androgen replacement therapy. The lack of 5α-reduction offers a potential advantage over traditional testosterone therapies by minimizing certain androgenic side effects. The quantitative data from animal models, particularly in orchidectomized rats, demonstrates its efficacy in maintaining muscle mass and bone density. While the preclinical findings are promising, further investigation, including comprehensive, long-term safety studies and well-controlled clinical trials, is essential to translate these findings into approved therapeutic uses for this potent synthetic steroid.

Logical_Relationship_Trestolone cluster_properties Core Pharmacological Properties cluster_mechanisms Resulting Mechanisms cluster_applications Therapeutic Applications p1 High AR Affinity m2 Maintenance of Muscle & Bone Mass p1->m2 p2 Potent Gonadotropin (LH/FSH) Suppression m1 Suppression of Spermatogenesis p2->m1 p3 Resistance to 5α-reductase m3 Reduced DHT Conversion p3->m3 p4 Potent Anabolic Activity p4->m2 a1 Male Contraception m1->a1 a2 Androgen Replacement Therapy (ART) m2->a2 a3 Potential for Reduced Prostatic Side Effects m3->a3 a3->a2 (Improved Safety Profile)

Caption: Relationship between Trestolone's properties and its applications.

References

Methodological & Application

Application Notes and Protocols for Trestolone Acetate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro cell culture experiments to characterize the biological activity of Trestolone Acetate (also known as MENT). The following protocols and data summaries are intended for research purposes only.

Introduction

This compound is a potent synthetic androgen and a derivative of 19-nortestosterone.[1] As a prodrug, it is rapidly hydrolyzed in vivo to its active form, Trestolone (7α-methyl-19-nortestosterone).[2] Trestolone is a high-affinity agonist for the androgen receptor (AR) and is resistant to 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT).[2] This unique characteristic makes this compound a subject of interest for studying androgenic and anabolic effects in various cell types. These protocols detail methods to assess its activity in prostate cancer cell lines, skeletal muscle cell lines, and through androgen receptor-specific reporter assays.

Data Presentation

The following tables summarize key quantitative data for Trestolone (MENT) and other androgens in relevant cell-based assays.

Table 1: Androgen Receptor Binding Affinity and Reporter Gene Activation

CompoundCell LineAssay TypeParameterValue
Trestolone (MENT)-Competitive Binding AssayRelative Binding Affinity vs. DHT>100%
Dihydrotestosterone (DHT)Genital Skin FibroblastsWhole-cell bindingKd0.22 ± 0.09 nM[3]
Methyltrienolone (R1881)Benign Prostatic Hyperplasia TissueCytosolic Binding AssayKd0.9 ± 0.2 nM[4]
Dihydrotestosterone (DHT)CV-1 cells (transfected with hAR)ARE-driven reporter gene assayEC500.39 nM
Dihydrotestosterone (DHT)Yeast (S. cerevisiae) expressing hARARE-driven reporter gene assayEC50~3.5 nM
Dihydrotestosterone (DHT)Yeast (S. cerevisiae) expressing hARARE-driven luciferase assayEC5010 nM

Table 2: Effects on Prostate Cancer Cell Lines (LNCaP)

CompoundConcentrationAssayEndpointResult
Dihydrotestosterone (DHT)10-10 MCell ProliferationCell CountPeak proliferation
Dihydrotestosterone (DHT)>10-10 MCell ProliferationCell CountProgressive decline
Dihydrotestosterone (DHT)10-9 M - 10-7 MPSA SecretionPSA LevelDose-dependent increase
R1881 (synthetic androgen)Not specifiedPSA SecretionPSA per cell per day89.43 pg (2.6-fold increase over baseline)

Table 3: Effects on Skeletal Muscle Cell Lines (C2C12)

CompoundConcentrationAssayEndpointResult
TestosteroneNot specifiedMyotube formationMyotube diameterIncreased myotube diameter

Experimental Protocols

Androgen Receptor (AR) Activation Assay (Luciferase Reporter)

This protocol is designed to quantify the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.

Cell Line: Human osteosarcoma (U2OS) or PC-3 cells stably or transiently transfected with a human androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene.

Materials:

  • U2OS or PC-3 cells

  • Human AR expression vector (e.g., pCMV-hAR)

  • Luciferase reporter vector with AREs (e.g., pGL3-ARE-Luc)

  • Control reporter vector (e.g., pRL-TK, Renilla luciferase)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (CSS)

  • This compound

  • Dihydrotestosterone (DHT) as a positive control

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the control reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Hormone Deprivation: After transfection, replace the medium with a medium containing CSS and incubate for 24 hours to deprive the cells of exogenous androgens.

  • Treatment: Prepare serial dilutions of this compound and DHT in the hormone-deprived medium. Add the diluted compounds to the cells and incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of androgen-sensitive cells.

Cell Line: LNCaP (human prostate adenocarcinoma)

Materials:

  • LNCaP cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CSS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate in a medium containing CSS.

  • Treatment: After allowing the cells to attach, treat them with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the vehicle-treated control.

Prostate-Specific Antigen (PSA) Secretion Assay

This assay quantifies the effect of this compound on the secretion of PSA, an androgen-regulated protein, from prostate cancer cells.

Cell Line: LNCaP

Materials:

  • LNCaP cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with CSS

  • This compound

  • ELISA kit for human PSA

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed LNCaP cells in a suitable culture plate and treat with various concentrations of this compound as described in the cell proliferation assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • PSA Quantification: Measure the concentration of PSA in the supernatant using a human PSA ELISA kit according to the manufacturer's instructions.

  • Data Normalization: The amount of PSA secreted can be normalized to the cell number or total protein content in the corresponding wells.

  • Data Analysis: Express the results as fold-change in PSA secretion relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Androgen-Responsive Genes

This protocol is for measuring changes in the mRNA expression of androgen receptor target genes in response to this compound treatment.

Cell Lines: LNCaP or C2C12

Materials:

  • LNCaP or C2C12 cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PSA, TMPRSS2 for LNCaP; IGF1, Myogenin for C2C12) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway Diagram

Trestolone_Acetate_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA This compound Trestolone Trestolone (Active Form) TA->Trestolone Hydrolysis AR Androgen Receptor (AR) Trestolone->AR AR_T AR-Trestolone Complex AR->AR_T Binding & HSP Dissociation HSP Heat Shock Proteins HSP->AR Bound (inactive) AR_T_dimer Dimerized AR-Trestolone AR_T->AR_T_dimer Dimerization ARE Androgen Response Element (ARE) AR_T_dimer->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA

Caption: this compound Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Prepare This compound Stock cell_culture Cell Culture (LNCaP, C2C12, or AR-reporter line) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment prolif Cell Proliferation (MTT Assay) treatment->prolif reporter AR Activation (Luciferase Assay) treatment->reporter gene_exp Gene Expression (qPCR) treatment->gene_exp protein_exp Protein Expression/Secretion (Western Blot / ELISA) treatment->protein_exp data_analysis Data Analysis (Dose-response curves, Fold change) prolif->data_analysis reporter->data_analysis gene_exp->data_analysis protein_exp->data_analysis conclusion Conclusion: Characterize biological activity data_analysis->conclusion

Caption: General Experimental Workflow.

References

Application Note: A Robust LC-MS/MS Method for the Identification of Trestolone Acetate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and characterization of Trestolone Acetate (MENT Acetate) and its metabolites in biological matrices such as urine and plasma. Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid. As a prodrug, this compound is rapidly hydrolyzed in vivo to the active compound, Trestolone.[1] Understanding its metabolic fate is crucial for pharmacokinetic studies, drug development, and for applications in sports anti-doping analysis. This protocol provides a sensitive and specific workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a derivative of nandrolone (19-nortestosterone) and has been investigated for potential therapeutic applications, including male contraception and androgen replacement therapy.[1] Its metabolic pathway begins with the cleavage of the acetate ester to form Trestolone. Subsequent biotransformation is expected to involve hydroxylation, oxidation, and reduction reactions, primarily mediated by cytochrome P450 enzymes. Due to its potent anabolic properties, the detection of Trestolone and its metabolites is of significant interest. LC-MS/MS offers the high sensitivity and specificity required for the unambiguous identification of these compounds in complex biological samples.[2][3]

Experimental Workflow

The overall experimental workflow for the identification of this compound metabolites is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine or Plasma Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Sample->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC_Separation Liquid Chromatographic Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometric Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Metabolite_ID Metabolite Identification and Characterization Data_Acquisition->Metabolite_ID

Caption: Experimental workflow for this compound metabolite identification.

Metabolic Pathway of this compound

This compound is a prodrug that undergoes rapid hydrolysis to Trestolone. The primary metabolic transformations of Trestolone are anticipated to include hydroxylation and reduction, consistent with known steroid metabolism pathways.

Metabolism Trestolone_Acetate This compound Trestolone Trestolone (MENT) Trestolone_Acetate->Trestolone Esterase Hydrolysis Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., OH-Trestolone) Trestolone->Hydroxylated_Metabolites CYP450 (e.g., CYP3A4) Reduced_Metabolites Reduced Metabolites (e.g., Dihydro-Trestolone) Trestolone->Reduced_Metabolites Reductases Conjugated_Metabolites Glucuronide/Sulfate Conjugates Hydroxylated_Metabolites->Conjugated_Metabolites UGT/SULT Reduced_Metabolites->Conjugated_Metabolites UGT/SULT

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation (Urine)
  • Enzymatic Hydrolysis:

    • To 2.0 mL of urine, add 1.0 mL of phosphate buffer (0.2 M, pH 7.0).

    • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate at 55°C for 2 hours to cleave glucuronide and sulfate conjugates.

    • Allow the sample to cool to room temperature.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution and Reconstitution:

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data and Metabolite Identification

The following table summarizes the theoretical m/z values for this compound, Trestolone, and its potential metabolites, along with proposed MRM transitions. These transitions are predicted based on common fragmentation patterns of steroids and would require experimental optimization.

CompoundFormulaPrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Putative Identification
This compoundC₂₁H₃₀O₃331.2271.2109.1Parent Prodrug
Trestolone (MENT)C₁₉H₂₈O₂289.2271.2109.1Active Metabolite
Hydroxy-TrestoloneC₁₉H₂₈O₃305.2287.2269.2Phase I Metabolite
Dihydro-TrestoloneC₁₉H₃₀O₂291.2273.2255.2Phase I Metabolite

Note: The product ions for this compound correspond to the loss of acetic acid and subsequent fragmentation of the steroid backbone. For Trestolone and its metabolites, the product ions are proposed based on characteristic losses of water and fragmentation of the steran core.

Discussion

This application note provides a starting point for the development of a validated LC-MS/MS method for the comprehensive analysis of this compound metabolites. The sample preparation protocol, combining enzymatic hydrolysis and solid-phase extraction, is designed to efficiently isolate a wide range of metabolites from complex biological matrices. The proposed LC-MS/MS parameters are based on established methods for similar anabolic androgenic steroids and offer a high degree of sensitivity and selectivity.

For novel metabolite discovery, a full scan or product ion scan acquisition strategy should be employed in parallel with the targeted MRM analysis. Putative metabolite structures can be further elucidated using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and aid in formula determination. The definitive identification of novel metabolites requires comparison with synthesized reference standards.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the identification and characterization of this compound and its metabolites. This protocol is suitable for researchers in pharmacology, drug metabolism, and anti-doping sciences. Further validation and optimization of the MS/MS parameters for specific metabolites of interest will ensure the highest level of confidence in analytical results.

References

Application Notes and Protocols for the GC-MS Analysis of Trestolone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate, also known as 7α-methyl-19-nortestosterone acetate (MENT acetate), is a potent synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone.[1] Its high anabolic activity and unique metabolic profile make it a compound of significant interest in research and pharmaceutical development. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, offering high sensitivity and specificity. These application notes provide a detailed protocol for the GC-MS analysis of this compound, intended to guide researchers in developing and implementing this method in their laboratories.

Principle of GC-MS Analysis

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this application, the sample containing this compound is first vaporized and separated from other components based on its volatility and interaction with the stationary phase of the GC column. As the separated this compound molecules elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification and quantification. Due to the polar nature of the steroid, a derivatization step is typically employed to enhance its volatility and improve chromatographic performance.

Experimental Protocols

This section details a representative protocol for the GC-MS analysis of this compound. Researchers should note that specific parameters may require optimization based on the instrumentation and matrix used.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Aliquoting: Pipette 1.0 mL of the sample (e.g., plasma, urine, or a solution of the dissolved compound) into a clean glass test tube.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., testosterone-d3) to the sample.

  • Extraction: Add 5.0 mL of an organic solvent such as ethyl acetate or a mixture of n-pentane and diethyl ether (1:1, v/v).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean glass tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.

Derivatization (Silylation)

Derivatization is a crucial step for the analysis of steroids by GC-MS to improve their volatility and thermal stability.[2][3]

  • Reagent Addition: To the dried extract, add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of MSTFA and trimethylchlorosilane (TMCS).

  • Incubation: Cap the tube tightly and heat at 60-70°C for 30 minutes to facilitate the derivatization reaction.

  • Cooling: Allow the sample to cool to room temperature before GC-MS injection.

GC-MS Instrumentation and Parameters

The following are typical instrument parameters for the analysis of this compound.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 180°C, hold for 1 min, ramp to 290°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature290°C
Scan ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis of this compound is performed by monitoring characteristic ions in its mass spectrum. The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. The molecular weight of this compound is 330.5 g/mol .[4]

CompoundRetention Time (min)Key Mass Fragments (m/z)Ion Type
This compound (TMS derivative)~ 15 - 20402[M]+ (Molecular Ion)
342[M-CH3COOH]+
252Fragmentation Product
110Base Peak (indicative of nandrolone core structure)[5]

Note: The exact retention time and relative abundance of fragments may vary depending on the specific GC-MS system and analytical conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting Extraction Liquid-Liquid Extraction Sample->Extraction Add Extraction Solvent Drying Evaporation to Dryness Extraction->Drying Transfer Organic Layer Derivatization Silylation (MSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway and Logical Relationships

The analytical process can be visualized as a logical flow from the raw sample to the final quantitative result.

Logical_Flow Raw_Sample Raw Sample (e.g., Plasma, Urine) Extracted_Analyte Extracted this compound Raw_Sample->Extracted_Analyte Extraction Derivatized_Analyte TMS-Trestolone Acetate Extracted_Analyte->Derivatized_Analyte Derivatization Chromatographic_Peak Separated Analyte Peak Derivatized_Analyte->Chromatographic_Peak GC Separation Mass_Spectrum Mass Spectrum Chromatographic_Peak->Mass_Spectrum MS Detection Quantitative_Result Quantitative Result Mass_Spectrum->Quantitative_Result Data Interpretation

Caption: Logical flow of this compound analysis.

References

Application Notes and Protocols for Studying Trestolone Acetate Effects on Muscle Mass in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate, also known as MENT (7α-methyl-19-nortestosterone), is a potent synthetic anabolic-androgenic steroid (AAS) recognized for its significant potential in promoting muscle growth.[1][2] As a derivative of nandrolone, it exhibits a high binding affinity for the androgen receptor, surpassing that of testosterone, and is resistant to 5α-reductase, an enzyme that converts testosterone into the more androgenic dihydrotestosterone (DHT).[3][4] This characteristic suggests a favorable anabolic-to-androgenic ratio, making it a compound of interest for therapeutic applications in muscle wasting conditions and for researchers studying muscle hypertrophy.[4]

These application notes provide a comprehensive overview of animal models and experimental protocols to investigate the effects of this compound on skeletal muscle mass. The included protocols are based on established methodologies and findings from preclinical studies.

Animal Models

The most common animal model for studying the anabolic effects of androgens, including this compound, is the orchidectomized (castrated) rat model . Castration induces a state of androgen deficiency, leading to muscle atrophy. This model allows for the assessment of the restorative and anabolic properties of exogenous androgens like this compound.

  • Model: Aged Male Orchidectomized Rat

  • Rationale: This model mimics hypogonadism, a condition associated with muscle loss, providing a relevant physiological context to evaluate the efficacy of androgen replacement therapies. The levator ani muscle, in particular, is highly responsive to androgens and is a classical indicator of anabolic activity.

Experimental Protocols

Orchidectomy and Hormone Administration

Objective: To induce an androgen-deficient state and subsequently administer this compound to assess its effects on muscle mass.

Materials:

  • Male rats (e.g., Sprague-Dawley or Wistar, aged for aged models)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments for castration

  • This compound

  • Vehicle for injection (e.g., sesame oil, sterile oil)

  • Testosterone (for comparative studies)

  • Alzet osmotic pumps or syringes for daily injections

Procedure:

  • Acclimatization: Acclimate animals to the housing facility for at least one week prior to any procedures.

  • Orchidectomy:

    • Anesthetize the rats using an appropriate anesthetic protocol.

    • Perform bilateral orchidectomy through a scrotal incision.

    • Suture the incision and provide post-operative analgesia as per veterinary guidelines.

    • Allow a recovery period of at least two months to ensure the establishment of a hypogonadal state, characterized by significant atrophy of androgen-sensitive tissues.

  • Hormone Administration:

    • Divide the orchidectomized rats into treatment groups (e.g., Vehicle control, this compound, Testosterone).

    • Administer this compound subcutaneously or intramuscularly. Dosing can be achieved via daily injections or continuous delivery using osmotic pumps.

    • A comparative study in aged orchidectomized rats used a 4-month treatment period with Trestolone (MENT) delivered via osmotic pump at a dose of 12 µ g/day . Another study in castrated rats involved daily subcutaneous injections for a specified duration.

    • The vehicle control group should receive injections of the vehicle alone.

    • A positive control group receiving testosterone can be included for comparison. A dose of 72 µ g/day of testosterone via osmotic pump has been used in comparative studies.

Assessment of Muscle Mass

Objective: To quantify changes in skeletal muscle mass following this compound treatment.

Methods:

  • Levator Ani Muscle Wet Weight:

    • At the end of the treatment period, euthanize the animals.

    • Carefully dissect the levator ani muscle, along with the bulbocavernosus muscle.

    • Remove any adhering connective and fatty tissue.

    • Blot the muscle dry and weigh it immediately on an analytical balance.

  • Overall Lean Body Mass:

    • Lean body mass can be assessed non-invasively using techniques like Dual-Energy X-ray Absorptiometry (DEXA) at the beginning and end of the treatment period.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of Trestolone (MENT) and this compound on muscle mass in orchidectomized rats.

Table 1: Effects of Trestolone (MENT) on Levator Ani Muscle and Lean Body Mass in Aged Orchidectomized Rats

Treatment GroupLevator Ani Weight (mg)Change in Lean Body Mass (g)
Sham455 ± 28+15 ± 8
Orchidectomized (Orch)102 ± 8-25 ± 5
Orch + Trestolone (MENT)510 ± 35+18 ± 6
Orch + Testosterone (T)420 ± 30+16 ± 7

Data are presented as mean ± SEM. MENT was administered at 12 µ g/day and T at 72 µ g/day for 4 months.

Table 2: Comparative Anabolic Potency of this compound (MENT) on Levator Ani Muscle in Castrated Rats

TreatmentDoseLevator Ani + Bulbocavernosus Muscle Weight (mg)Relative Potency vs. Testosterone
Control (Castrated)-~50-
Testosterone100 µ g/day ~1501
This compound (MENT)10 µ g/day ~15010

This table illustrates that this compound is approximately 10 times more potent than testosterone in stimulating the growth of the levator ani muscle in castrated rats.

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound-Induced Muscle Hypertrophy

This compound acts as a prodrug and is converted to its active form, Trestolone (MENT). MENT then binds to the androgen receptor (AR) in skeletal muscle cells. This binding initiates a signaling cascade that promotes muscle protein synthesis and hypertrophy. The diagram below illustrates the proposed signaling pathway.

Trestolone_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Trestolone_Acetate This compound Trestolone Trestolone (MENT) Trestolone_Acetate->Trestolone Hydrolysis AR Androgen Receptor (AR) Trestolone->AR Binds to AR_Trestolone Trestolone-AR Complex AR->AR_Trestolone Nucleus Nucleus AR_Trestolone->Nucleus Translocation ARE Androgen Response Element (ARE) AR_Trestolone->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: this compound signaling pathway in skeletal muscle.

Experimental Workflow for Assessing this compound Effects on Muscle Mass

The following diagram outlines the typical experimental workflow for studying the effects of this compound on muscle mass in an orchidectomized rat model.

Experimental_Workflow A Animal Acclimatization (Male Rats) B Bilateral Orchidectomy A->B C Post-operative Recovery & Hypogonadal State Induction (≥ 2 months) B->C D Baseline Measurements (e.g., Body Weight, Lean Mass via DEXA) C->D E Randomization into Treatment Groups D->E F Vehicle Control E->F G This compound E->G H Testosterone (Optional) E->H I Treatment Period (e.g., 4 months) F->I G->I H->I J Final Measurements (e.g., Body Weight, Lean Mass via DEXA) I->J K Euthanasia & Tissue Collection J->K L Dissection & Weighing of Levator Ani Muscle K->L M Data Analysis L->M

Caption: Experimental workflow for this compound studies.

References

Protocol for the Dissolution and In Vivo Administration of Trestolone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Trestolone Acetate (also known as MENT or 7α-methyl-19-nortestosterone acetate) for in vivo experiments. This document includes information on solubility, recommended vehicle formulations, and a step-by-step guide for preparation and administration, primarily for subcutaneous or intramuscular routes.

Data Presentation: Solubility and Dosing

This compound is a synthetic anabolic-androgenic steroid that is practically insoluble in water. Therefore, organic solvents and co-solvents are necessary for its dissolution for in vivo applications. The following tables summarize the solubility of this compound and provide examples of dosages used in preclinical studies.

Table 1: Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)~25 mg/mL
N,N-Dimethylformamide (DMF)~30 mg/mL
Ethanol~30 mg/mL

Table 2: Examples of In Vivo Dosages for this compound in Animal Models

Animal ModelDosing RegimenRoute of AdministrationExperimental PurposeReference
Castrated Male Rats5, 10, and 100 µ g/day Subcutaneous (mini-osmotic pumps)Restoration of male sexual behavior[1][2]
Aged Male Orchidectomized Rats12 µ g/day Subcutaneous (implants)Androgen replacement for osteoporosis[3]
Cynomolgus MonkeysContinuous infusion to achieve ~13.1 nmol/L serum levelsSubcutaneousPharmacokinetic studies[4]

Note: Dosages in µ g/day can be converted to mg/kg/day based on the average weight of the experimental animals.

Experimental Protocols

This section outlines the detailed methodology for preparing this compound solutions for in vivo injection. The choice of vehicle can impact the pharmacokinetics of the compound. The following are common formulations.

Materials and Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

Protocol 1: DMSO and Saline Formulation

This is a simple formulation suitable for some applications, but the high concentration of DMSO may cause local irritation.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the this compound powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until the powder is completely dissolved.

  • Dilution: For injection, this stock solution can be further diluted with sterile saline. A common final concentration of DMSO in the injected solution should be kept low (ideally below 10%) to minimize toxicity. For example, to achieve a final injection volume with 10% DMSO, mix 1 part of the DMSO stock solution with 9 parts of sterile saline.

Protocol 2: Co-Solvent Formulation (DMSO, PEG300, Tween 80, Saline)

This formulation is often preferred for poorly soluble compounds as it improves solubility and can reduce local tissue irritation.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Dissolve the this compound powder in DMSO to create a concentrated stock solution.

  • Vehicle Preparation: In a separate sterile vial, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common vehicle composition is:

    • 40% PEG300

    • 5% Tween 80

    • 55% Saline

  • Final Formulation: Add the this compound/DMSO stock solution to the prepared vehicle. For example, to achieve a final solution with 10% DMSO, the final formulation could be:

    • 10% this compound in DMSO stock

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Mixing: Vortex the final solution thoroughly to ensure homogeneity.

Sterilization and Storage
  • All solutions for in vivo use must be sterile. It is recommended to perform the entire procedure in a laminar flow hood.

  • If the components are not pre-sterilized, the final solution can be sterilized by filtration through a 0.22 µm syringe filter.

  • Store the prepared solution in a sterile, sealed vial, protected from light. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but stability under these conditions should be verified.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

This compound is a prodrug that is rapidly hydrolyzed to Trestolone (MENT) in the body. Trestolone is a potent agonist of the androgen receptor (AR). The binding of Trestolone to the AR initiates a signaling cascade that leads to changes in gene expression.

trestolone_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus trestolone Trestolone (Active Metabolite) ar Androgen Receptor (AR) trestolone->ar Binds ar_dimer Activated AR Dimer ar->ar_dimer Homodimerization hsp Heat Shock Proteins (HSP) ar_hsp_complex AR-HSP Complex ar_hsp_complex->ar HSP Dissociation ar_dimer_n AR Dimer ar_dimer->ar_dimer_n Nuclear Translocation are Androgen Response Element (ARE) ar_dimer_n->are Binds co_reg Co-regulators are->co_reg Recruits transcription Gene Transcription co_reg->transcription Initiates

Androgen Receptor Signaling Pathway
Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the logical steps for preparing a this compound solution for in vivo experiments using a co-solvent method.

experimental_workflow start Start weigh Weigh Trestolone Acetate Powder start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve mix Mix Stock with Vehicle dissolve->mix prepare_vehicle Prepare Vehicle (PEG300, Tween 80, Saline) prepare_vehicle->mix vortex Vortex to Homogenize mix->vortex sterilize Sterile Filter (0.22 µm) vortex->sterilize store Store in Sterile Vial sterilize->store end Ready for In Vivo Use store->end

Solution Preparation Workflow

References

Trestolone Acetate Administration in Research Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate, also known as MENT (7α-methyl-19-nortestosterone), is a potent synthetic androgen that is under investigation for various therapeutic applications, including male contraception and androgen replacement therapy. Due to its significant anabolic properties, it is also a compound of interest in preclinical research for muscle-wasting conditions. This document provides detailed application notes and protocols for the administration of this compound to research animals, focusing on parenteral routes due to its poor oral bioavailability. The information is compiled from various scientific sources to assist researchers in designing and executing their studies.

Physicochemical Properties and Bioavailability

This compound is an androgen ester. Following administration, it is rapidly converted to its active form, Trestolone.

Key Characteristics:

  • Poor Oral Bioavailability: The pharmacokinetic properties of Trestolone make it unsuitable for oral administration[1].

  • Parenteral Routes: Effective delivery is achieved through parenteral methods such as intramuscular injections, subcutaneous injections, and subcutaneous implants[1].

  • Rapid Conversion: this compound is quickly hydrolyzed to Trestolone in circulation[2].

Administration Routes and Protocols

The selection of an appropriate administration route is critical for achieving desired therapeutic or experimental outcomes while ensuring animal welfare. The following sections detail the protocols for the most common and effective administration routes for this compound in research animals.

Intramuscular (IM) Injection

Intramuscular injections offer a reliable method for systemic delivery of this compound.

Experimental Protocol:

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sesame oil, corn oil, peanut oil)[3]

  • Sterile glass vials

  • Syringes (1 mL or appropriate size)

  • Needles (25-27 gauge for rats)

  • 70% ethanol

  • Animal restrainer

Procedure (for Rats):

  • Preparation of this compound Solution:

    • In a sterile environment (e.g., laminar flow hood), weigh the desired amount of this compound powder.

    • Add the sterile vehicle to the vial to achieve the target concentration. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of sesame oil.

    • Gently warm and vortex the solution until the powder is completely dissolved and the solution is clear.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

  • Animal Preparation and Injection:

    • Properly restrain the rat.

    • Identify the injection site, typically the quadriceps or gluteal muscles.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into the muscle mass.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for any adverse reactions.

Quantitative Data (Pharmacokinetics):

ParameterValue (Example for a steroid in rats)
Cmax [Data not available]
Tmax [Data not available]
AUC [Data not available]
Half-life (t½) [Data not available]
Subcutaneous (SC) Injection

Subcutaneous injections provide a slower release profile compared to IM injections.

Experimental Protocol:

Materials:

  • Same as for IM injection.

Procedure (for Rats):

  • Preparation of this compound Solution:

    • Follow the same procedure as for IM injection.

  • Animal Preparation and Injection:

    • Gently lift a fold of skin in the dorsal region (scapular area).

    • Insert the needle into the subcutaneous space.

    • Aspirate to check for blood.

    • Inject the solution, creating a small bleb under the skin.

    • Withdraw the needle and monitor the animal.

Quantitative Data (Pharmacokinetics):

Similar to IM administration, specific pharmacokinetic data for subcutaneous this compound in rats is limited.

ParameterValue (Example for a steroid in rats)
Cmax [Data not available]
Tmax [Data not available]
AUC [Data not available]
Half-life (t½) [Data not available]
Subcutaneous Implantation (Osmotic Pumps)

For long-term, continuous administration, subcutaneous implantation of osmotic pumps is a highly effective method. This approach ensures stable plasma concentrations of the compound.

Experimental Workflow for Osmotic Pump Implantation:

G A Pump Priming (Incubate in sterile saline at 37°C) B Anesthetize Animal (e.g., isoflurane) C Surgical Preparation (Shave and disinfect dorsal area) B->C D Subcutaneous Pocket Creation (Mid-scapular incision, blunt dissection) C->D E Pump Implantation (Insert pump, delivery portal first) D->E F Wound Closure (Sutures or wound clips) E->F G Post-operative Care (Analgesia and monitoring) F->G

Caption: Workflow for subcutaneous implantation of an osmotic pump in a rodent.

Experimental Protocol:

Materials:

  • This compound

  • Sterile vehicle (e.g., polyethylene glycol 300, sesame oil)

  • Osmotic pumps (e.g., ALZET®)

  • Surgical instruments (scalpel, forceps, scissors)

  • Sutures or wound clips

  • Anesthetic (e.g., isoflurane)

  • Analgesic

Procedure (for Rats):

  • Pump Preparation:

    • Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.

    • Fill the osmotic pump with the solution according to the manufacturer's instructions.

    • Prime the pump by incubating it in sterile saline at 37°C for the recommended duration.

  • Surgical Implantation:

    • Anesthetize the rat.

    • Shave and disinfect the dorsal area between the scapulae.

    • Make a small incision and create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic pump into the pocket, with the delivery portal facing away from the incision.

    • Close the incision with sutures or wound clips.

  • Post-operative Care:

    • Administer analgesics as per institutional guidelines.

    • Monitor the animal for signs of pain, infection, or distress.

Quantitative Data (Pharmacokinetics in Cynomolgus Monkeys):

A study in cynomolgus monkeys using continuous subcutaneous infusion via osmotic pumps demonstrated the following:

CompoundAdministrationSerum Level (nmol/L)
TrestoloneContinuous SC Infusion11.3 ± 1.6
This compoundContinuous SC Infusion13.1 ± 1.2
Data from a study in cynomolgus monkeys. The similar serum levels indicate rapid conversion of this compound to Trestolone.[2]

Dose-Response Relationship on Anabolic Activity

The anabolic potency of this compound is often assessed by measuring the increase in weight of androgen-sensitive muscles, such as the levator ani muscle in castrated rats.

Experimental Design for Dose-Response Study:

G A Animal Model (Orchidectomized Rats) B Treatment Groups (Vehicle, this compound at multiple doses) A->B C Administration (e.g., Daily SC injections for 7 days) B->C D Endpoint Measurement (Levator ani muscle wet weight) C->D E Data Analysis (Dose-response curve generation) D->E

Caption: Experimental workflow for a dose-response study of this compound.

Quantitative Data (Anabolic Potency):

MuscleTreatmentResult
Levator AniThis compoundSuperior anabolic action compared to testosterone at equivalent doses.
Finding from a study in aged male orchidectomized rats.

Signaling Pathway

The anabolic effects of Trestolone are primarily mediated through its interaction with the androgen receptor (AR).

Androgen Receptor Signaling Pathway:

G Trestolone This compound (hydrolyzed to Trestolone) AR Androgen Receptor (AR) (Cytoplasm) Trestolone->AR Complex Trestolone-AR Complex AR->Complex Nucleus Nucleus Complex->Nucleus ARE Androgen Response Element (ARE) (on DNA) Complex->ARE Transcription Gene Transcription ARE->Transcription Translation Protein Synthesis Transcription->Translation Effect Anabolic Effects (e.g., Muscle Hypertrophy) Translation->Effect

References

Application Notes and Protocols for the Preparation of Trestolone Acetate Stock Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only. Trestolone Acetate is a potent synthetic anabolic-androgenic steroid and should be handled with appropriate safety precautions in a laboratory setting. All protocols should be performed in a certified fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. All local and institutional regulations regarding the handling and disposal of this compound must be strictly followed.

Introduction

This compound (also known as MENT or 7α-methyl-19-nortestosterone acetate) is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of nandrolone.[1] It is of significant interest in biomedical research for its potent anabolic and androgenic effects.[2] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols and guidelines for the preparation of this compound solutions for laboratory use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and for selecting appropriate solvents and storage conditions.

PropertyValueReference(s)
Chemical Name 17β-(acetyloxy)-7α-methyl-estr-4-en-3-one[3][4]
Synonyms MENT acetate, U-15614, NSC 69948, CDB-903[3]
Molecular Formula C₂₁H₃₀O₃
Molecular Weight 330.46 g/mol (values may range slightly)
Appearance White to yellowish crystalline solid/powder
Melting Point 111-114 °C
Solubility DMSO: ~25 mg/mLDMF: ~30 mg/mLEthanol: ~30 mg/mLWater: Poorly soluble
Storage (Powder) -20°C for long-term storage (≥2-4 years)
Storage (in Solvent) Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of High-Concentration Stock Solution for In Vitro Use

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments due to its high solvating power and compatibility with most cell culture media at low final concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Sterile, positive displacement pipette or calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Pre-weighing Preparation: In a fume hood, allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder into a sterile vial using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For example, to prepare a 10 mM stock solution (Molecular Weight = 330.46 g/mol ):

    • For 1 mg of this compound, add 302.6 µL of DMSO.

    • For 5 mg of this compound, add 1.513 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization (Optional): As DMSO is a powerful solvent, stock solutions are generally considered sterile if prepared from sterile components under aseptic conditions. If further sterilization is required, filtration through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., PTFE) is recommended.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration DMSO stock solution into the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes with sterile, low-retention tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound, it is best to perform serial dilutions. For example, to achieve a final concentration of 100 nM in the cell culture medium:

    • Prepare an intermediate dilution by adding a small volume of the stock solution to the culture medium (e.g., 1:100).

    • Add the intermediate dilution to the final volume of culture medium to reach the desired concentration.

  • Direct Dilution: Alternatively, for direct dilution, add the required volume of the stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly by gentle pipetting or swirling.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is essential to account for any effects of the solvent on the experimental outcome.

  • Final Concentration Check: Always calculate the final DMSO concentration in your working solution to ensure it is within the tolerated range for your specific cell line.

Protocol for Preparation of Oil-Based Formulation for In Vivo Use

For in vivo studies, particularly those requiring parenteral administration, this compound is typically formulated in a sterile oil-based vehicle. Co-solvents are often used to increase the solubility and stability of the steroid in the oil.

Materials:

  • This compound powder

  • Sterile Benzyl Alcohol (BA)

  • Sterile Benzyl Benzoate (BB)

  • Sterile carrier oil (e.g., grapeseed oil, sesame oil, cottonseed oil)

  • Sterile glass vials with crimp tops and septa

  • Sterile syringes and needles

  • Sterile 0.22 µm syringe filter (e.g., PTFE or PVDF, compatible with oils and solvents)

  • Vial crimper

  • Heating plate or water bath

Procedure:

  • Calculation of Components: Determine the desired final concentration and volume. For example, to prepare 10 mL of a 50 mg/mL this compound solution:

    • This compound: 500 mg

    • A common co-solvent ratio is 2% Benzyl Alcohol (preservative) and 20% Benzyl Benzoate (solubilizer).

      • Benzyl Alcohol (2% v/v): 0.2 mL

      • Benzyl Benzoate (20% v/v): 2.0 mL

    • The volume displacement of the powder must be accounted for. The displacement for this compound is approximately 0.85 mL/g. For 500 mg, the displacement is ~0.425 mL.

    • Volume of carrier oil = Total Volume - BA Volume - BB Volume - Powder Volume

    • Volume of carrier oil = 10 mL - 0.2 mL - 2.0 mL - 0.425 mL = 7.375 mL

  • Dissolving the Powder: In a sterile vial, combine the weighed this compound powder, Benzyl Alcohol, and Benzyl Benzoate.

  • Heating and Mixing: Gently heat the mixture in a water bath or on a heating plate to approximately 60°C. Swirl the vial gently until the powder is completely dissolved.

  • Adding the Carrier Oil: Add the pre-calculated volume of the sterile carrier oil to the dissolved steroid solution. Mix thoroughly.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into a final sterile, sealed vial. This step is crucial for ensuring the sterility of the final product for in vivo administration.

  • Sealing and Storage: Securely crimp the final vial. Label appropriately and store at room temperature, protected from light, unless stability studies indicate otherwise.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_0 In Vitro Preparation cluster_1 In Vivo Preparation weigh_powder_iv Weigh Trestolone Acetate Powder add_dmso Add Anhydrous DMSO weigh_powder_iv->add_dmso dissolve_iv Vortex/Sonicate to Dissolve Completely add_dmso->dissolve_iv stock_solution High-Concentration Stock Solution (-20°C) dissolve_iv->stock_solution dilute_media Dilute in Cell Culture Medium stock_solution->dilute_media working_solution_iv Final In Vitro Working Solution dilute_media->working_solution_iv weigh_powder_ivv Weigh Trestolone Acetate Powder add_solvents Add Benzyl Alcohol & Benzyl Benzoate weigh_powder_ivv->add_solvents dissolve_ivv Gently Heat and Mix to Dissolve add_solvents->dissolve_ivv add_oil Add Sterile Carrier Oil dissolve_ivv->add_oil sterile_filter Sterile Filter (0.22 µm) add_oil->sterile_filter working_solution_ivv Final In Vivo Formulation sterile_filter->working_solution_ivv

Caption: Workflow for preparing this compound solutions.

Solvent Selection Logic

G start Start: Trestolone Acetate Powder exp_type Type of Experiment? start->exp_type in_vitro In Vitro (Cell-based assays) exp_type->in_vitro In Vitro in_vivo In Vivo (Animal studies) exp_type->in_vivo In Vivo solvent_iv Select Primary Solvent: DMSO in_vitro->solvent_iv consider_iv Considerations: - Final concentration <0.5% - Vehicle control required - Check cell line tolerance solvent_iv->consider_iv solvent_ivv Select Vehicle System: Oil + Co-solvents in_vivo->solvent_ivv consider_ivv Considerations: - Sterility is critical - Biocompatibility of vehicle - Route of administration solvent_ivv->consider_ivv

Caption: Decision diagram for solvent selection.

References

Quantifying Trestolone Acetate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone acetate, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1][2] Accurate quantification of this compound and its active metabolite, trestolone, in biological matrices is crucial for pharmacokinetic studies, doping control, and clinical monitoring. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.

This compound functions as a potent agonist of the androgen receptor (AR) and also exhibits progestogenic activity.[1][3] Its mechanism of action involves binding to the androgen receptor, which then translocates to the nucleus and modulates the transcription of target genes.[3] Furthermore, it is a powerful inhibitor of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary gland, leading to the suppression of endogenous testosterone production and spermatogenesis.

Analytical Methodologies

The primary methods for the quantification of steroids like this compound in biological samples are LC-MS/MS and GC-MS. LC-MS/MS is often preferred due to its high sensitivity, specificity, and suitability for analyzing thermolabile and non-volatile compounds without derivatization. GC-MS, while also a powerful technique, typically requires derivatization to improve the volatility and thermal stability of the analytes.

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative parameters for the analysis of anabolic steroids in biological samples using mass spectrometry-based methods. While specific values for this compound are not widely published, these ranges, derived from studies on structurally similar androgens, provide a reasonable expectation for a validated method.

ParameterLC-MS/MSGC-MS/MSBiological Matrix
Limit of Detection (LOD) 0.05 - 1 ng/mL0.1 - 5 ng/mLPlasma/Serum, Urine
Limit of Quantification (LOQ) 0.1 - 5 ng/mL0.5 - 10 ng/mLPlasma/Serum, Urine
Linearity (r²) > 0.99> 0.99N/A
Recovery (%) 85 - 115%80 - 110%Plasma/Serum, Urine
Intra-day Precision (%RSD) < 15%< 15%N/A
Inter-day Precision (%RSD) < 15%< 15%N/A

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) will depend on the sample volume, the required level of cleanliness, and throughput needs.

SPE is a highly effective technique for cleaning up complex biological samples.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma or serum, add the internal standard. Vortex briefly.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 3 mL of acetonitrile or methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LLE is a classic and effective method for extracting steroids from urine.

Materials:

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether)

  • Internal Standard (IS) solution

  • pH buffer (e.g., phosphate buffer, pH 7)

  • β-glucuronidase/arylsulfatase

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Procedure:

  • Enzymatic Hydrolysis (for conjugated steroids): To 2 mL of urine, add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase/arylsulfatase. Add the internal standard. Incubate at 50°C for 2 hours.

  • Extraction: Add 5 mL of MTBE to the hydrolyzed sample. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution/Derivatization:

    • For LC-MS/MS: Reconstitute the residue in 100 µL of the mobile phase.

    • For GC-MS: Derivatize the dried residue with a suitable agent (e.g., MSTFA/NH4I/ethanethiol) by heating at 60°C for 30 minutes.

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph

  • Mass Spectrometer (single or triple quadrupole)

Chromatographic Conditions (Typical):

  • Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, ramp to 250°C at 20°C/min, then to 310°C at 10°C/min, and hold for 2 minutes.

  • Injection Mode: Splitless

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for triple quadrupole instruments.

    • Characteristic ions for the derivatized this compound need to be identified from the mass spectrum.

Method Validation

A thorough method validation is essential to ensure the reliability of the quantitative data. Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.

  • Linearity and Range: Determined by analyzing a series of calibration standards to establish the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizations

Signaling Pathway of this compound

Trestolone_Acetate_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_pituitary Pituitary Gland Trestolone This compound (Trestolone) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Trestolone->AR_HSP Binds to AR AR_Trestolone AR-Trestolone Complex AR_HSP->AR_Trestolone HSP Dissociation AR_Dimer AR-Trestolone Dimer AR_Trestolone->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Androgenic & Anabolic Responses Protein->Response Trestolone_pit Trestolone LH_FSH LH & FSH Release Trestolone_pit->LH_FSH Inhibits

Caption: this compound signaling pathway.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporate Evaporation Extraction->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for this compound quantification.

Logical Relationship of Analytical Methods

Analytical_Methods Quantification Quantification of this compound SamplePrep Sample Preparation Quantification->SamplePrep Analysis Instrumental Analysis Quantification->Analysis SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE LCMSMS LC-MS/MS Analysis->LCMSMS GCMS GC-MS Analysis->GCMS LCMSMS_adv High Sensitivity No Derivatization LCMSMS->LCMSMS_adv GCMS_adv Established Method Requires Derivatization GCMS->GCMS_adv

Caption: Relationship between analytical methodologies.

References

Application Notes & Protocols: Trestolone Acetate Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate, also known as MENT acetate, is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1][2] Its chemical designation is 7α-methyl-19-nortestosterone 17β-acetate.[1] As a research chemical, it is of significant interest for its potential applications in hormone replacement therapy and male contraception. Understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy in research and potential therapeutic applications.

These application notes provide a comprehensive overview of the stability testing and recommended storage conditions for this compound. The protocols outlined below are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name [(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Synonyms 7α-methyl-19-Nortestosterone Acetate, MENT acetate, CDB-903, NSC-69948, U-15614
Molecular Formula C21H30O3
Molecular Weight 330.47 g/mol
Appearance White to yellowish crystalline solid
Solubility Soluble in DMSO

Recommended Storage Conditions

Based on available data, the following storage conditions are recommended for this compound to ensure its stability:

Storage ConditionDurationRecommendations
Long-Term Months to years-20°C in a dry, dark environment.
Short-Term Days to weeks0 - 4°C in a dry, dark environment.

It is crucial to protect the compound from light and moisture to prevent degradation. The stability of this compound is stated to be at least two to four years when stored appropriately at -20°C.

Stability Testing Protocol

This protocol is designed to assess the stability of this compound under various environmental conditions, in line with ICH Q1A(R2) guidelines.

Objective

To evaluate the stability of this compound drug substance by subjecting it to long-term and accelerated storage conditions and analyzing its physical and chemical properties at specified time points.

Materials and Equipment
  • This compound (pure substance)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Karl Fischer titrator for water content

  • pH meter

  • Melting point apparatus

  • Appropriate glassware and analytical balance

Analytical Methods

A validated stability-indicating HPLC method should be used to determine the assay and purity of this compound. LC-MS/MS or GC-MS can be employed for the identification of degradation products.

  • HPLC Method Parameters (Example):

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile and water gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 242 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

Experimental Workflow

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Testing Time Points cluster_3 Analytical Testing cluster_4 Data Evaluation start Obtain this compound Reference Standard packaging Package Samples in Inert Containers start->packaging long_term Long-Term 25°C ± 2°C / 60% RH ± 5% RH packaging->long_term Place samples in stability chambers intermediate Intermediate 30°C ± 2°C / 65% RH ± 5% RH packaging->intermediate Place samples in stability chambers accelerated Accelerated 40°C ± 2°C / 75% RH ± 5% RH packaging->accelerated Place samples in stability chambers tp_long 0, 3, 6, 9, 12, 18, 24, 36 months long_term->tp_long tp_inter 0, 3, 6, 12 months intermediate->tp_inter tp_accel 0, 3, 6 months accelerated->tp_accel analysis Perform Analytical Tests: - Appearance - Assay (HPLC) - Purity/Impurities (HPLC) - Water Content (Karl Fischer) tp_long->analysis tp_inter->analysis tp_accel->analysis evaluation Evaluate Data and Determine Shelf-Life/Retest Period analysis->evaluation G trest_acetate This compound (C21H30O3) hydrolysis Hydrolysis (e.g., acid, base, moisture) trest_acetate->hydrolysis trestolone Trestolone (7α-methyl-19-nortestosterone) hydrolysis->trestolone oxidation Oxidation trestolone->oxidation other_degradants Other Degradation Products oxidation->other_degradants

References

Application Notes and Protocols for In Vitro Hydrolysis of Trestolone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate (MENT Acetate) is a synthetic anabolic-androgenic steroid and a prodrug of the potent androgen, Trestolone (7α-methyl-19-nortestosterone or MENT). As a prodrug, this compound is designed to be hydrolyzed in vivo to release the active Trestolone molecule. This conversion is primarily mediated by esterase enzymes present in blood, plasma, and liver microsomes. The rate of this hydrolysis is a critical parameter in determining the pharmacokinetic profile and bioavailability of Trestolone.

These application notes provide detailed protocols for conducting in vitro hydrolysis assays of this compound to Trestolone using human liver microsomes and plasma. The protocols cover the experimental setup, sample analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data analysis.

Data Presentation

The rate of hydrolysis of this compound can be quantified by its in vitro half-life (t½). The following table summarizes the expected half-life of this compound in a human liver microsome (HLM) matrix.

MatrixCompoundParameterValueReference
Human Liver Microsomes (HLM)This compoundHalf-life (t½)45–60 minutes[1]

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of this compound in Human Liver Microsomes

This protocol outlines the procedure for determining the rate of hydrolysis of this compound to Trestolone when incubated with human liver microsomes.

Materials:

  • This compound

  • Trestolone (as a reference standard)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated Trestolone)

  • Deionized water

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

    • Prepare a working solution of HLM in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system or NADPH solution in buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the HLM working solution at 37°C for 5 minutes.

    • Add the this compound stock solution to the pre-warmed HLM solution to initiate the reaction. The final substrate concentration should be in a range suitable for kinetic analysis (e.g., 1-10 µM).

    • The final microsomal protein concentration should be optimized, but a typical starting point is 0.5 mg/mL.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system or NADPH.

    • Incubate the reaction mixture at 37°C with gentle agitation.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing at least two volumes of ice-cold acetonitrile with the internal standard.

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in a suitable mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound and Trestolone.

    • A C18 reverse-phase column is suitable for the separation of these steroids.

    • The mobile phase can consist of a gradient of water and methanol or acetonitrile with a small amount of formic acid to improve ionization.

    • Use multiple reaction monitoring (MRM) in positive ion mode for detection. The specific precursor and product ions for this compound, Trestolone, and the internal standard will need to be optimized on the specific mass spectrometer used.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • From this plot, determine the half-life (t½) of this compound hydrolysis.

Protocol 2: In Vitro Hydrolysis of this compound in Human Plasma

This protocol describes the procedure to assess the hydrolysis of this compound in human plasma.[1][2]

Materials:

  • This compound

  • Trestolone (as a reference standard)

  • Freshly collected or frozen human plasma (anticoagulant such as heparin or EDTA)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated Trestolone)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Ensure the final solvent concentration in the incubation is low (<1%).

    • Thaw frozen human plasma on ice if necessary.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the human plasma at 37°C for 5 minutes.

    • Add the this compound stock solution to the plasma to initiate the reaction. A typical starting concentration is 1-10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the plasma mixture.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding the plasma aliquot to a tube containing at least two volumes of ice-cold acetonitrile with the internal standard.

    • Vortex vigorously for 30 seconds to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube for analysis. The supernatant can be further purified by liquid-liquid extraction (e.g., with methyl tert-butyl ether (MTBE) or ethyl acetate) or solid-phase extraction (SPE) if necessary to remove interfering substances.[3] The final extract is typically evaporated and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples using the validated LC-MS/MS method as described in Protocol 1.

  • Data Analysis:

    • Calculate the concentration of this compound and Trestolone at each time point.

    • Plot the disappearance of this compound over time to determine the rate of hydrolysis.

Mandatory Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagent_Prep Prepare this compound Stock, Buffer, and Enzyme Solution Pre-warm Pre-warm Enzyme Matrix (HLM or Plasma) at 37°C Reagent_Prep->Pre-warm Initiate Add this compound to Initiate Reaction Pre-warm->Initiate Time_Course Incubate and Collect Aliquots at Time Points Initiate->Time_Course Terminate Terminate Reaction with Ice-Cold Acetonitrile + IS Time_Course->Terminate Process Protein Precipitation and Centrifugation Terminate->Process Extract Collect Supernatant for LC-MS/MS Analysis Process->Extract Quantify Quantify this compound and Trestolone Extract->Quantify Analyze Plot Concentration vs. Time and Calculate Half-Life Quantify->Analyze Signaling_Pathway Trestolone_Acetate This compound (Prodrug) Trestolone Trestolone (Active Drug) Trestolone_Acetate->Trestolone Hydrolysis Esterases Esterases (in Plasma, Liver) Esterases->Trestolone Androgen_Receptor Androgen Receptor Trestolone->Androgen_Receptor Binds to Biological_Effects Androgenic and Anabolic Effects Androgen_Receptor->Biological_Effects Mediates

References

Application Notes and Protocols: Gene Expression Analysis in Muscle Tissue after Trestolone Acetate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Trestolone Acetate, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) recognized for its significant muscle-building capabilities.[1] It functions by binding to the androgen receptor (AR), stimulating protein synthesis, and increasing muscle mass.[2] Unlike testosterone, this compound does not convert into dihydrotestosterone (DHT), potentially reducing the risk of certain androgenic side effects.[1] Its high anabolic potency makes it a subject of interest for understanding the molecular mechanisms that drive muscle hypertrophy.[1][3]

This document provides a comprehensive guide to analyzing gene expression changes in skeletal muscle tissue following this compound treatment. It outlines the key signaling pathways involved, detailed experimental protocols from muscle biopsy to bioinformatic analysis, and a template for data presentation.

2. Key Signaling Pathways in Trestolone-Mediated Muscle Hypertrophy

Androgens like this compound exert their anabolic effects through a combination of genomic and non-genomic actions. The primary mechanism involves binding to the androgen receptor (AR), a ligand-inducible transcription factor. This complex then translocates to the nucleus, binds to androgen response elements (AREs) on DNA, and modulates the transcription of target genes.

Key signaling pathways implicated in this process include:

  • Androgen Receptor (AR) Signaling: The foundational pathway where this compound directly activates the AR to alter gene transcription. This leads to increased protein synthesis and suppression of muscle protein breakdown. Genes such as IGF-1, MyoD, and MYOG are among those commonly upregulated by AAS.

  • PI3K/Akt/mTOR Pathway: A crucial pathway for muscle hypertrophy. Evidence suggests a crosstalk where testosterone can activate Akt and subsequently mTOR (mammalian target of rapamycin), a master regulator of protein synthesis. This activation enhances translation initiation, leading to an increase in myofibrillar proteins.

  • Satellite Cell Activation: Androgens are known to increase the number of satellite cells, which are muscle stem cells essential for repair and growth. This process involves the regulation of myogenic regulatory factors (MRFs) like MyoD and myogenin.

Visualizations of Key Pathways and Workflows

Trestolone_Acetate_Signaling_Pathway This compound Signaling in Muscle Hypertrophy cluster_cell Myocyte cluster_nucleus Nucleus TA Trestolone Acetate AR Androgen Receptor (AR) TA->AR Binds PI3K PI3K TA->PI3K Activates (Non-genomic) TA_AR TA-AR Complex AR->TA_AR TA_AR_Nuc TA-AR Complex TA_AR->TA_AR_Nuc Translocation Akt Akt PI3K->Akt mTOR mTORC1 Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy ARE ARE TA_AR_Nuc->ARE Binds Gene_Expression ↑ Target Gene Expression (e.g., IGF-1, MyoD) ARE->Gene_Expression Activates Gene_Expression->Protein_Synthesis

Caption: this compound signaling pathway in muscle hypertrophy.

Experimental_Workflow Gene Expression Analysis Workflow start Subject Treatment (this compound vs. Control) biopsy Muscle Biopsy (e.g., Vastus Lateralis) start->biopsy storage Sample Snap-Freezing & Storage at -80°C biopsy->storage rna_extraction Total RNA Extraction storage->rna_extraction qc1 RNA Quality Control (RIN > 7.5) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep Pass sequencing Next-Generation Sequencing (NGS) library_prep->sequencing qc2 Raw Data QC (FastQC) sequencing->qc2 alignment Read Alignment (e.g., HISAT2 to hg38) qc2->alignment Pass quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis (e.g., edgeR) quantification->dea pathway Pathway & GO Enrichment Analysis dea->pathway interpretation Biological Interpretation pathway->interpretation

Caption: Experimental workflow for gene expression analysis.

3. Experimental Protocols

3.1. Protocol for Muscle Biopsy and Sample Handling

  • Objective: To collect skeletal muscle tissue from subjects for subsequent RNA extraction.

  • Procedure:

    • Administer local anesthesia to the biopsy site, typically the vastus lateralis muscle.

    • Perform a needle muscle biopsy to obtain approximately 50-100 mg of tissue.

    • Immediately rinse the biopsy sample in ice-cold, sterile phosphate-buffered saline (PBS) to remove excess blood.

    • Blot the tissue dry and place it in a pre-labeled cryovial.

    • Snap-freeze the vial in liquid nitrogen to preserve RNA integrity.

    • Store samples at -80°C until RNA extraction. Avoid freeze-thaw cycles.

3.2. Protocol for Total RNA Extraction from Muscle Tissue

  • Objective: To isolate high-quality total RNA from fibrous muscle tissue. Skeletal muscle is a challenging tissue due to its high content of contractile proteins and connective tissue. A combination of mechanical disruption and chemical lysis is recommended.

  • Materials:

    • TRIzol reagent or similar phenol-chloroform-based lysis solution.

    • RNeasy Plus Universal Mini Kit (Qiagen) or similar column-based purification kit.

    • Cryogenic tissue pulverizer or rotor-stator homogenizer.

    • RNase-free tubes, tips, and reagents.

  • Procedure (Combined TRIzol and Column Method):

    • Keep the frozen muscle sample on dry ice. Weigh approximately 20-30 mg of tissue.

    • Perform cryogenic disruption of the tissue to create a fine powder. This is critical for effective lysis.

    • Immediately add the powdered tissue to 1 mL of ice-cold TRIzol reagent in a microcentrifuge tube.

    • Homogenize the sample using a rotor-stator homogenizer for 30-60 seconds on ice.

    • Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper, colorless aqueous phase (containing RNA) to a new RNase-free tube.

    • Proceed with RNA purification using a column-based kit (e.g., RNeasy) according to the manufacturer's instructions, including the on-column DNase digestion step to remove contaminating genomic DNA.

    • Elute the RNA in 30-50 µL of RNase-free water.

    • Assess RNA quality and quantity. Use a spectrophotometer (e.g., NanoDrop) to check for purity (A260/280 ratio ~2.0) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of 7.5 or higher is recommended for RNA-sequencing.

3.3. Protocol for RNA-Sequencing and Bioinformatic Analysis

  • Objective: To generate a quantitative profile of the transcriptome and identify differentially expressed genes between this compound-treated and control groups.

  • Procedure:

    • Library Preparation: Starting with 100-1000 ng of total RNA, prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA) that includes poly(A) selection for mRNA enrichment, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequencing: Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to a depth of at least 20-30 million reads per sample.

    • Bioinformatic Pipeline:

      • Quality Control (QC): Assess raw sequencing read quality using tools like FastQC. Trim adapters and low-quality bases.

      • Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38/hg38 for human) using a splice-aware aligner like HISAT2.

      • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

      • Differential Expression Analysis: Use packages like edgeR or DESeq2 in R to normalize the gene counts and perform statistical analysis to identify genes with significant expression changes between the this compound and control groups. A common threshold for significance is an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1.

      • Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of differentially expressed genes as input for tools like GSEA, DAVID, or Metascape to identify biological pathways and functions that are significantly enriched.

4. Data Presentation

Quantitative data from the differential expression analysis should be summarized in a clear, tabular format. This allows for easy identification and comparison of the most significantly altered genes.

Table 1: Illustrative Example of Differentially Expressed Genes in Muscle Tissue Following this compound Treatment

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value (FDR)Putative Function in Muscle
Upregulated Genes
IGF1Insulin Like Growth Factor 12.581.2e-83.5e-7Promotes muscle hypertrophy, protein synthesis
MYOD1Myogenic Differentiation 12.154.5e-78.1e-6Key myogenic regulatory factor
MYOGMyogenin1.989.1e-71.5e-5Regulates muscle differentiation
ACTA1Actin, Alpha 1, Skeletal Muscle1.851.4e-62.2e-5Structural component of thin filaments
ARAndrogen Receptor1.505.6e-56.8e-4Mediates androgen action
Downregulated Genes
FBXO32F-Box Protein 32 (Atrogin-1)-2.252.3e-75.0e-6Key ubiquitin ligase in muscle atrophy
TRIM63Tripartite Motif Containing 63 (MuRF-1)-2.107.8e-71.3e-5Key ubiquitin ligase in muscle atrophy
MSTNMyostatin-1.753.2e-64.5e-5Negative regulator of muscle mass
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)-1.608.8e-59.9e-4Inhibits cell cycle progression

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

References

Application Notes and Protocols for Trestolone Acetate Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest for its potential therapeutic applications, including male contraception and androgen replacement therapy.[1] Its pharmacological effects are mediated through its interaction with various steroid hormone receptors. Understanding the binding affinity and selectivity of this compound for these receptors is crucial for elucidating its mechanism of action and predicting its physiological and potential side effects.[2]

These application notes provide a detailed protocol for a competitive receptor binding assay to determine the binding affinity of this compound for the androgen receptor (AR). Additionally, a summary of its known binding affinities for other steroid receptors is presented, along with a visualization of the androgen receptor signaling pathway and the experimental workflow.

Data Presentation: Receptor Binding Affinities

The following table summarizes the relative binding affinities (RBAs) of Trestolone and other androgens for the androgen receptor (AR) and progesterone receptor (PR). The data is presented as a percentage of the reference ligand's binding affinity, which is set to 100%.

CompoundAndrogen Receptor (AR) RBA (%)Progesterone Receptor (PR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)
Trestolone (MENT) 50–75100–125<1Data Not Available
Testosterone 100<1<1<1
Dihydrotestosterone (DHT) 100-200<1<1<1
Nandrolone 50-7520-30<1Data Not Available

Note: Data is compiled from publicly available information and may vary between different studies and assay conditions. The reference ligand for AR is testosterone, and for PR is progesterone.[3]

Signaling Pathway

Upon binding to the androgen receptor in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dissociation from heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulators and the general transcription machinery, leading to the transcription of genes responsible for the anabolic and androgenic effects of the compound.[4]

androgen_receptor_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA This compound AR_HSP AR-HSP Complex TA->AR_HSP Binds TA_AR TA-AR Complex AR_HSP->TA_AR Activation TA_AR_dimer TA-AR Dimer TA_AR->TA_AR_dimer Dimerization cluster_nucleus cluster_nucleus TA_AR->cluster_nucleus Translocation ARE Androgen Response Element (DNA) TA_AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor Signaling Pathway for this compound.

Experimental Protocols

Competitive Radioligand Binding Assay for the Androgen Receptor

This protocol describes a method to determine the in vitro binding affinity of this compound for the androgen receptor (AR) through competitive displacement of a radiolabeled ligand.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Methyltrienolone ([³H]-R1881)

  • Receptor Source: Commercially available recombinant human androgen receptor or prepared from rat prostate tissue.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10% glycerol, and 1 mM DTT).

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Scintillation Cocktail

  • 96-well Filter Plates with glass fiber filters.

  • Multi-well Plate Harvester

  • Scintillation Counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of competitor concentrations.

    • Prepare a working solution of the radioligand in assay buffer at a concentration close to its Kd for the androgen receptor.

    • Prepare the androgen receptor solution in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer (for total binding) or unlabeled competitor (for non-specific binding, e.g., a high concentration of DHT).

      • A fixed volume of the androgen receptor preparation.

      • A fixed volume of the [³H]-DHT or [³H]-R1881 radioligand solution.

      • Increasing concentrations of this compound or other competing ligands.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient period to reach equilibrium (e.g., 2-18 hours). The optimal time and temperature should be determined in preliminary experiments.

  • Harvesting and Washing:

    • Following incubation, rapidly filter the contents of each well through the glass fiber filter plate using a multi-well plate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (TA, Radioligand, AR) Setup Set up 96-well Plate (AR, Radioligand, TA) Reagents->Setup Incubation Incubate to Reach Equilibrium Setup->Incubation Harvesting Harvest and Wash (Separate Bound/Free) Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Data Data Analysis (IC50 and Ki Determination) Counting->Data

Caption: Experimental Workflow for Receptor Binding Assay.

References

Application Notes and Protocols: Use of Deuterated Trestolone Acetate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate, also known as MENT acetate, is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1][2] Its high binding affinity for the androgen receptor (AR) and resistance to 5α-reductase make it a compound of significant interest in various research fields.[3] The use of stable isotope-labeled compounds, particularly deuterated analogs, has become an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies.[4][5] Deuteration, the substitution of hydrogen with its stable isotope deuterium, can alter the metabolic fate of a drug by slowing down enzymatic processes, a phenomenon known as the kinetic isotope effect. This can lead to a more favorable pharmacokinetic profile, including increased half-life and greater drug exposure.

These application notes provide a comprehensive overview of the use of deuterated this compound in metabolic studies. They include detailed experimental protocols for in vitro and in vivo metabolism, analytical methods for detection and quantification, and a summary of the expected impact of deuteration on its metabolic profile.

Data Presentation: Comparative Metabolic Stability

Table 1: In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Testosterone

ParameterNon-Deuterated Testosteroned3-TestosteroneFold Change
Metabolism by Recombinant Human Aromatase (CYP19)
Half-life (minutes)7.7 - 18.555.9 - 79.94 - 7 times longer
Androgen Receptor Translocation Assay
EC50 (nM)0.740.53~0.7x (Similar Potency)

This data is for testosterone and is presented as a representative example of the potential effects of deuteration on a similar anabolic steroid.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

This compound, as an androgen, exerts its effects primarily through the androgen receptor (AR). Upon binding, the AR translocates to the nucleus and modulates the transcription of target genes, leading to increased protein synthesis and other anabolic effects. The signaling cascade can also be influenced by other pathways, such as the MAPK and PI3K/Akt pathways.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trestolone_Acetate Deuterated This compound Trestolone Deuterated Trestolone Trestolone_Acetate->Trestolone Hydrolysis AR_Complex AR-Trestolone Complex Trestolone->AR_Complex Binding AR Androgen Receptor (AR) AR->AR_Complex HSP Heat Shock Proteins (HSP) HSP->AR Chaperone AR_Dimer AR Dimer AR_Complex->AR_Dimer Dimerization & Nuclear Translocation PI3K PI3K Akt Akt PI3K->Akt Akt->AR Modulation MAPK_Pathway MAPK Pathway ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Increased Protein Synthesis & Anabolic Effects mRNA->Protein_Synthesis Translation Experimental_Workflow cluster_preparation Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Compound_Prep Prepare Deuterated & Non-Deuterated This compound Stocks Incubation Incubate Compounds with Microsomes & NADPH (37°C) Compound_Prep->Incubation Microsome_Prep Thaw & Prepare Human Liver Microsomes Microsome_Prep->Incubation Time_Points Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quenching Quench Reaction with Cold Acetonitrile (+ Internal Standard) Time_Points->Quenching Sample_Processing Centrifuge to Pellet Protein Collect Supernatant Quenching->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Data_Analysis Quantify Parent Compound Calculate Half-life (t½) & Intrinsic Clearance (Clint) LC_MS_MS->Data_Analysis

References

Application Notes and Protocols for the Analysis of Trestolone Acetate and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and methodologies for the identification and quantification of Trestolone Acetate and its potential impurities. The protocols are intended to serve as a starting point for method development and validation in a research or quality control setting.

Introduction

This compound (7α-methyl-19-nortestosterone 17β-acetate, MENT acetate) is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1] As with any active pharmaceutical ingredient (API), ensuring the purity and controlling impurities is critical for safety and efficacy. This document outlines the key impurities to consider, and provides detailed protocols for their analysis using high-performance liquid chromatography (HPLC), a widely accepted technique for the analysis of steroids.

Potential Impurities of this compound

Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Based on the common synthesis routes for 7α-methyl steroids, the following are potential impurities:

  • Process-Related Impurities:

    • 6-dehydro-19-nortestosterone acetate: A potential starting material or intermediate impurity.

    • Nandrolone Acetate: A potential impurity from the starting material.

  • Degradation Products:

    • Trestolone (7α-methyl-19-nortestosterone): The primary degradation product resulting from the hydrolysis of the acetate ester.[2] This is also the active form of the drug.

Table 1: this compound and its Potential Impurities

Compound NameStructureChemical FormulaMolar Mass ( g/mol )
This compound [Image of the chemical structure of this compound]C₂₁H₃₀O₃330.47
6-dehydro-19-nortestosterone acetate [Image of the chemical structure of 6-dehydro-19-nortestosterone acetate]C₂₀H₂₆O₃314.42
Nandrolone Acetate [Image of the chemical structure of Nandrolone Acetate]C₂₀H₂₈O₃316.44
Trestolone [Image of the chemical structure of Trestolone]C₁₉H₂₈O₂288.43

Analytical Method: Stability-Indicating HPLC-UV

The following proposed HPLC method is based on established methods for the analysis of other anabolic steroids and is designed to be stability-indicating, meaning it can resolve the active ingredient from its degradation products and process-related impurities.[3][4]

Chromatographic Conditions

Table 2: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 or C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 240 nm[5]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh about 10 mg of this compound reference standard and each impurity standard into separate 10 mL volumetric flasks.

  • Dissolve in the diluent and make up to volume.

  • Further dilute these stock solutions with the diluent to a working concentration of approximately 100 µg/mL for this compound and 1 µg/mL for each impurity.

Sample Preparation (for Bulk Drug Substance):

  • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve in the diluent and make up to volume to achieve a concentration of approximately 1 mg/mL.

Method Validation Protocol

The proposed HPLC method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. The validation should include the following parameters:

  • Specificity: Demonstrated by the resolution of this compound from its impurities and any degradation products. Forced degradation studies are essential to prove the stability-indicating nature of the method.

  • Linearity: Assessed at a minimum of five concentration levels for this compound and its impurities.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for each impurity.

  • Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., flow rate, column temperature, mobile phase composition).

Forced Degradation Study Protocol

Forced degradation studies are crucial for developing and validating a stability-indicating method.

  • Acid Degradation: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.

  • Base Degradation: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-treated samples and dilute all samples to the appropriate concentration before HPLC analysis.

Quantitative Data (To Be Determined)

The following tables are structured to present the quantitative data that would be obtained from the validation of the proposed HPLC method. The values are currently marked as "To Be Determined (TBD)" and must be established through experimental work.

Table 3: System Suitability Parameters (TBD)

ParameterAcceptance CriteriaObserved Value
Tailing Factor (this compound) ≤ 2.0TBD
Theoretical Plates (this compound) ≥ 2000TBD
Resolution (between critical pairs) ≥ 1.5TBD
%RSD for 6 replicate injections ≤ 2.0%TBD

Table 4: Method Validation Data Summary (TBD)

ParameterImpurityThis compound
LOD (µg/mL) TBDN/A
LOQ (µg/mL) TBDN/A
Linearity (Correlation Coefficient, r²) TBDTBD
Accuracy (% Recovery) TBDTBD
Precision (%RSD) TBDTBD
Relative Response Factor (RRF) TBD1.0

Visualizations

Experimental Workflow for Impurity Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing cluster_3 Reporting start Weigh this compound Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities by Retention Time integrate->identify quantify Quantify Impurities using RRF identify->quantify report Report Impurity Profile quantify->report

Caption: Workflow for this compound impurity analysis.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start This compound Sample acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Base Hydrolysis (0.1 M NaOH, 80°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (105°C, Solid) start->thermal photo Photolytic (UV light) start->photo neutralize Neutralize/Dilute acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc evaluate Evaluate Degradation Profile hplc->evaluate

Caption: Forced degradation study workflow for this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the analysis of this compound and its impurities. The proposed stability-indicating HPLC method, once validated, will be a valuable tool for quality control and stability assessment. It is imperative that any laboratory implementing these methods performs a full validation to ensure the results are accurate and reliable for their intended use.

References

Troubleshooting & Optimization

Technical Support Center: Trestolone Acetate Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals conducting preclinical animal studies with Trestolone Acetate (also known as MENT acetate). It provides frequently asked questions, troubleshooting advice, and standardized protocols to aid in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound (7α-methyl-19-nortestosterone acetate) is a potent synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone.[1][2] In research, it is investigated for its potential applications in androgen replacement therapy and as a male hormonal contraceptive due to its strong antigonadotropic effects, which suppress the hormones responsible for sperm production.[3] Its high ratio of anabolic to androgenic activity also makes it a compound of interest for studying muscle growth and other androgen-dependent processes.[3]

Q2: What is a suitable vehicle for administering this compound to animals?

A2: this compound is a crystalline powder that requires a vehicle for parenteral administration, typically via intramuscular or subcutaneous injection.[3] Common vehicles for steroids in animal studies include sterile oils such as sesame oil, cottonseed oil, or corn oil. The choice of vehicle can impact absorption rates and local tissue tolerance. It is crucial to select a vehicle that is well-tolerated by the specific animal model to avoid complications like local irritation or inflammation.

Q3: How is this compound metabolized in animal models?

A3: this compound is a prodrug that is rapidly hydrolyzed by esterases in the blood and plasma to release the active compound, Trestolone. Trestolone is then subject to oxidative metabolism, primarily by cytochrome P450 enzymes (like CYP3A4/5) in the liver, to produce various hydroxylated derivatives. Unlike testosterone, Trestolone is not a substrate for the 5α-reductase enzyme. It is, however, a substrate for aromatase, which converts it to the estrogen 7α-methylestradiol.

Q4: What are the expected physiological effects at different dosages?

A4: Trestolone is a potent inhibitor of gonadotropin release (LH and FSH), leading to a dose-dependent suppression of endogenous testosterone production and spermatogenesis. In animal models, it demonstrates strong anabolic effects on muscle mass and has been shown to increase bone mineral density. Androgenic effects, such as an increase in prostate weight, have also been observed. The anabolic potency has been reported to be significantly higher than that of testosterone.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Variable/Unexpected Results - Compound Instability: The prepared solution may have degraded. - Inconsistent Dosing: Inaccurate volume administration or improper injection technique. - Vehicle Interaction: The chosen vehicle may affect absorption kinetics.- Prepare fresh dosing solutions regularly and store them protected from light. - Ensure all personnel are thoroughly trained in the specific injection technique. Use calibrated equipment. - Review literature for validated vehicles for this compound and species. Consider a pilot study with different vehicles.
Local Site Reaction (Swelling, Irritation) - High Injection Volume: The volume may be too large for the injection site. - Vehicle Irritation: The vehicle itself may be causing an inflammatory response. - pH or Osmolality: The formulation may not be physiologically compatible.- Reduce the injection volume by splitting the dose into multiple sites or increasing the concentration. - Switch to a different, well-tolerated vehicle like an alternative sterile oil. - Ensure the final formulation is as close to physiological pH and osmolality as possible.
Signs of Systemic Stress in Animals (e.g., weight loss, lethargy) - Supraphysiologic Dose: The dosage may be too high, leading to adverse systemic effects. - HPA Axis Suppression: Prolonged administration of steroids can suppress the hypothalamic-pituitary-adrenal axis. - Off-Target Effects: The compound may have unintended effects on other organ systems.- Conduct a dose-response study to identify the minimum effective dose. - Monitor animal health closely (daily checks, weekly body weights). - If prolonged administration is stopped, consider a dose-tapering schedule to allow for recovery of the HPA axis.
Difficulty Dissolving Compound - Low Solubility: this compound may have poor solubility in the selected vehicle at the desired concentration. - Incorrect Procedure: Inadequate mixing or temperature.- Use gentle heating and vortexing to aid dissolution. - Consider using a co-solvent, but first verify its compatibility and safety in the animal model. - Test solubility in small batches before preparing a large volume.

Experimental Protocols & Data

Comparative Anabolic and Androgenic Potency

The following table summarizes the relative binding affinity and potency of Trestolone compared to testosterone, which is a key factor in dose selection.

CompoundAnabolic Rating (Relative to Testosterone)Androgenic Rating (Relative to Testosterone)Notes
Testosterone 100100Baseline reference compound.
Trestolone (MENT) ~500 - 2300~200 - 650Potency can vary based on the bioassay and animal model used. Trestolone is noted to be approximately 10 times more anabolic than testosterone in some studies.
Protocol: Dose-Finding Study in a Rodent Model

This protocol outlines a general procedure for determining the optimal dose of this compound.

  • Animal Model: Select a suitable rodent model (e.g., orchidectomized rats to remove the influence of endogenous testosterone). Allow for an acclimatization period of at least one week.

  • Dose Preparation:

    • Calculate the required amount of this compound based on the desired dose levels (e.g., 1, 3, 10 mg/kg/day) and the number of animals.

    • Select a sterile vehicle (e.g., sesame oil).

    • Under sterile conditions, dissolve the this compound powder in the vehicle. Gentle warming and vortexing may be required.

    • Filter-sterilize the final solution if necessary.

  • Group Allocation: Randomly assign animals to several groups:

    • Sham Control (vehicle only)

    • Positive Control (e.g., Testosterone Propionate)

    • Multiple this compound dose groups (low, medium, high).

  • Administration:

    • Administer the compound via subcutaneous or intramuscular injection daily for a predetermined period (e.g., 14-28 days).

    • Rotate injection sites to minimize local irritation.

  • Monitoring and Endpoint Collection:

    • Monitor animal health and body weight daily.

    • At the end of the study, collect blood samples for hormone analysis (e.g., LH, FSH, Trestolone levels via LC-MS/MS).

    • Harvest specific tissues for analysis, such as the levator ani muscle (anabolic effect) and prostate gland (androgenic effect), and record their weights.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key molecular pathway for Trestolone and a typical experimental workflow for dose optimization.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA This compound T Trestolone (Active) TA->T Esterase Cleavage AR Androgen Receptor (AR) T->AR Binding HSP HSP Complex AR->HSP Dissociation AR_N AR Dimer AR->AR_N Translocation & Dimerization ARE Androgen Response Element (ARE) AR_N->ARE Binds to DNA GENE Target Gene Transcription ARE->GENE Initiates MRNA mRNA GENE->MRNA Produces Protein Synthesis Protein Synthesis MRNA->Protein Synthesis

Caption: Classical androgen receptor signaling pathway activated by Trestolone.

Dose_Optimization_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Analysis & Refinement A Literature Review & Target Dose Range Selection B Protocol Design & IACUC Approval A->B C Vehicle Selection & Formulation Testing B->C D Pilot Study (Small group, dose tolerance) C->D E Definitive Dose-Response Study (Multiple dose groups) D->E F Daily Dosing & Health Monitoring E->F G Endpoint Collection (Blood, Tissues) F->G H Biochemical Analysis (Hormone Levels) G->H J Data Interpretation & Optimal Dose Determination H->J I Histopathology & Tissue Weight Analysis I->J K Final Report J->K Refine for Future Studies

Caption: Workflow for optimizing this compound dosage in animal studies.

References

Technical Support Center: Trestolone Acetate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trestolone Acetate (MENT Acetate) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting advice for specific problems that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting

Question 1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis, particularly when using the common route involving the 1,6-conjugate addition of a methyl group to a 6-dehydro-19-nortestosterone derivative, can stem from several factors.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality Grignard Reagent (Methylmagnesium Halide) - Ensure the Grignard reagent is freshly prepared or properly stored under anhydrous conditions to avoid degradation. - Titrate the Grignard reagent before use to accurately determine its concentration. - Consider using a higher molar excess of the Grignard reagent.
Presence of Water or Protic Solvents - All glassware must be thoroughly dried (e.g., oven-dried) before use. - Use anhydrous solvents for the reaction. Traces of water will quench the Grignard reagent.
Suboptimal Reaction Temperature - The conjugate addition is typically performed at low temperatures (-45°C to -35°C) to favor the desired 1,6-addition and minimize side reactions.[1] Ensure precise temperature control.
Inefficient Quenching - The reaction should be quenched carefully with a suitable acidic solution while maintaining a low temperature to prevent degradation of the product.
Side Reactions - The primary side reaction is often the 1,2-addition to the carbonyl group instead of the desired 1,6-conjugate addition. Using a copper(I) salt catalyst can help to promote the 1,6-addition. - Formation of biphenyl impurities from the Grignard reagent can also occur, especially at higher temperatures.[2]

A typical synthesis involves the reaction of a 6-dehydro-19-nortestosterone acetate with methylmagnesium chloride in the presence of a copper salt in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[1]

Question 2: I am observing unexpected spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of byproducts. In the synthesis of this compound, common impurities may include:

  • Unreacted Starting Material: The 6-dehydro-19-nortestosterone acetate may not have fully reacted.

  • 1,2-Addition Product: The Grignard reagent can add directly to the carbonyl group at the C3 position, leading to the formation of an undesired alcohol.

  • Epimers: Depending on the reaction conditions, the formation of the 7β-methyl epimer, although usually minor, is possible. The desired product is the 7α-methyl epimer.

  • Hydrolysis Product: If the acetate group at C17 is cleaved during workup, Trestolone (the unacetylated parent compound) may be present.

Synthesis_Byproducts

Purification Troubleshooting

Question 3: I am having difficulty crystallizing this compound from the crude product, which is an oil.

Answer:

An oily product that fails to crystallize is a common issue in organic synthesis and often indicates the presence of impurities that inhibit the formation of a crystal lattice.

Troubleshooting Steps for Crystallization:

Problem Solution
Residual Solvent - Ensure all reaction solvents (e.g., THF, heptane) are thoroughly removed under reduced pressure before attempting crystallization.
Presence of Impurities - If the product is an oil due to impurities, a preliminary purification by flash column chromatography may be necessary before crystallization. - A common solvent system for silica gel chromatography of steroids is a gradient of ethyl acetate in hexane.
Incorrect Crystallization Solvent - A common solvent for the crystallization of this compound is tert-butyl methyl ether (TBME).[1] - Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Supersaturation Issues - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound if available.
Cooling Rate - Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer. Rapid cooling can lead to the formation of an oil or very small crystals.

Question 4: My purified this compound shows low diastereomeric purity. How can I improve this?

Answer:

The key to high diastereomeric purity (a high ratio of the desired 7α-methyl epimer to the 7β-methyl epimer) lies in the stereocontrol of the Grignard reaction.

Factors Influencing Diastereoselectivity:

  • Catalyst: The use of a copper(I) catalyst, such as copper(I) chloride or copper(I) bromide, is crucial for directing the 1,6-conjugate addition to favor the formation of the 7α-methyl isomer.

  • Temperature: Low reaction temperatures (e.g., -30°C to -45°C) enhance the stereoselectivity of the addition.

  • Solvent: Tetrahydrofuran (THF) is a commonly used solvent that can influence the reactivity and selectivity of the organometallic species.

If the diastereomeric purity is low, purification by preparative High-Performance Liquid Chromatography (HPLC) may be necessary to separate the epimers.

Experimental Protocols

Synthesis of this compound

This protocol is a general representation based on literature procedures. Researchers should adapt it based on their specific starting materials and laboratory conditions.

Synthesis_Workflow

Materials:

  • 6-dehydro-19-nortestosterone acetate

  • Anhydrous copper(II) acetate

  • Methylmagnesium chloride solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid

  • Heptane

  • Ammonium hydroxide solution

  • Purified water

  • Tert-butyl methyl ether (TBME)

Procedure:

  • Charge a suitable reaction vessel with 6-dehydro-19-nortestosterone acetate, anhydrous copper(II) acetate, and anhydrous THF.

  • Stir the slurry and cool to between -45°C and -35°C.

  • Slowly add the methylmagnesium chloride solution, ensuring the temperature is maintained between -45°C and -35°C. The addition should take place over a minimum of three hours.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor its progress by HPLC.

  • Once the reaction is complete, quench the mixture by slowly adding hydrochloric acid, keeping the temperature below 10°C.

  • Slowly add water, followed by heptane, and allow the mixture to warm to room temperature.

  • Separate the aqueous layer and extract it with heptane. Combine the organic extracts and wash them with ammonium hydroxide solution and then with purified water.

  • Distill the solvent under atmospheric pressure until a concentrated volume remains.

  • Add TBME to the concentrate and cool the mixture to induce crystallization.

  • Isolate the crystalline this compound by filtration and dry the product at 40-50°C.

Purification by Crystallization

Objective: To obtain high-purity this compound from a crude reaction mixture or a partially purified product.

Crystallization_Decision_Tree

Procedure:

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of warm TBME to dissolve the crude product completely.

  • Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in a refrigerator or ice bath to further promote crystallization.

  • After a sufficient amount of crystals have formed, collect them by vacuum filtration.

  • Wash the crystals with a small amount of cold TBME to remove any remaining impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the impact of reaction conditions on yield and purity. Actual results will vary depending on the specific experimental setup.

Parameter Condition A Condition B Condition C
Reaction Temperature -40°C-20°C0°C
Molar Excess of Grignard Reagent 1.5 eq1.5 eq1.5 eq
Crude Yield (%) 857560
Purity by HPLC (%) 989285
7α:7β Diastereomeric Ratio 99:195:590:10

Note: This data illustrates that lower reaction temperatures generally lead to higher yields and better diastereoselectivity in this compound synthesis.

References

Improving the solubility of Trestolone Acetate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Trestolone Acetate in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound, a synthetic anabolic androgenic steroid, exhibits solubility in several organic solvents. Published data indicates its solubility as follows:

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[1][2]
Dimethyl sulfoxide (DMSO)25[1][2]
Ethanol30[1]

Q2: Can this compound be dissolved in fixed oils for injectable formulations?

Q3: What are co-solvents, and why are they used in this compound formulations?

A3: Co-solvents are solvents used in combination to increase the solubility of a solute. In the case of oil-based injectable formulations of this compound, co-solvents like benzyl alcohol (BA) and benzyl benzoate (BB) are frequently used. Benzyl alcohol often serves as a sterilizing agent and a co-solvent, while benzyl benzoate is a versatile solvent that can significantly enhance the solubility of steroid esters in oil, allowing for higher concentration formulations.

Q4: What are the initial signs of solubility issues during an experiment?

A4: The primary indicators of solubility problems include the presence of undissolved particles, cloudiness (turbidity) in the solution after adequate mixing, or precipitation/crystallization of the compound upon standing or temperature changes.

Q5: How can I improve the solubility of this compound in a given solvent?

A5: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Co-solvency: As discussed in Q3, adding a co-solvent can significantly improve solubility.

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to a faster dissolution rate.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its apparent solubility in aqueous media.

  • Heating: Gently heating the solvent can increase the solubility of many compounds. However, the stability of this compound at elevated temperatures should be considered.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the preparation of this compound solutions.

Issue 1: this compound Fails to Dissolve Completely in the Chosen Solvent.

This guide will help you systematically troubleshoot incomplete dissolution.

A Start: Incomplete Dissolution B Verify Compound & Solvent Purity A->B C Increase Agitation/Mixing Time B->C Purity Confirmed D Gently Heat the Solution C->D Still Undissolved E Check for Saturation D->E Still Undissolved F Add a Co-solvent E->F Not Saturated H Consider a Different Solvent System E->H Saturated G Reduce Particle Size F->G Still Undissolved I End: Successful Dissolution F->I Dissolves G->C Try Dissolving Again H->I Successful

Caption: Troubleshooting workflow for incomplete dissolution.

Troubleshooting Steps:

  • Verify Purity: Ensure the this compound and the solvent are of high purity. Impurities can affect solubility.

  • Increase Agitation: Vigorously shake or stir the solution for an extended period. Some compounds require significant mechanical energy to dissolve.

  • Apply Gentle Heat: Warm the solution gently (e.g., in a 37°C water bath) while continuing to mix. Monitor for any signs of degradation.

  • Check for Saturation: If the compound still doesn't dissolve, the solution may be saturated. You can test this by adding a very small crystal of this compound; if it doesn't dissolve, the solution is likely saturated.

  • Introduce a Co-solvent: If not already in use, add a suitable co-solvent. For oil-based solutions, consider adding benzyl benzoate or benzyl alcohol in small increments.

  • Reduce Particle Size: If you have access to the equipment, micronizing the this compound powder before attempting to dissolve it can improve the dissolution rate.

  • Re-evaluate Solvent System: If all else fails, the chosen solvent system may not be appropriate for the desired concentration. Consult literature for alternative solvents or solvent combinations for similar steroid esters.

Issue 2: this compound Precipitates or Crystallizes Out of Solution.

This guide addresses the issue of a previously dissolved compound coming out of solution.

A Start: Precipitation/Crystallization B Check Storage Temperature A->B C Solution is Supersaturated B->C Temperature Drop Occurred F Filter the Solution B->F No Temperature Change D Re-dissolve with Gentle Heating C->D E Increase Co-solvent Ratio D->E Re-dissolves E->F Still Unstable G End: Stable Solution E->G Stable F->G If precipitation was due to impurities

Caption: Troubleshooting workflow for precipitation issues.

Troubleshooting Steps:

  • Evaluate Storage Conditions: A common cause of precipitation is a decrease in temperature, as solubility often decreases with temperature ("crashing out"). Ensure the solution is stored at a stable, appropriate temperature.

  • Address Supersaturation: If precipitation occurred after cooling a heated solution, it was likely supersaturated.

    • Re-dissolve: Gently warm the solution to re-dissolve the precipitate.

    • Adjust Formulation: To maintain stability at a lower temperature, you may need to increase the proportion of the co-solvent (e.g., benzyl benzoate) in the formulation.

  • Filter the Solution: If precipitation is minor and might be due to a small amount of impurity that acted as a nucleation site, filtering the solution through a sterile syringe filter (e.g., 0.22 µm) might resolve the issue.

  • Reformulate: If the issue persists, the concentration of this compound may be too high for the chosen solvent system to maintain stability under the required storage conditions. A reformulation with a higher ratio of co-solvents or a different oil may be necessary.

Experimental Protocols

Protocol 1: Determination of this compound Solubility by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for quantitatively determining the solubility of this compound in a specific solvent.

A Prepare Saturated Solution B Equilibrate at Constant Temperature A->B C Sample and Filter B->C D Dilute Sample C->D F HPLC Analysis D->F E Prepare Calibration Standards E->F G Quantify Concentration F->G

Caption: Experimental workflow for solubility determination via HPLC.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial. "Excess" means that undissolved solid should be visible.

    • Vortex the mixture vigorously for 2 minutes.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or incubator (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Sampling and Filtration:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high results.

  • Dilution:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

  • HPLC Analysis:

    • Analyze the diluted sample and the calibration standards by HPLC. A typical method for steroid analysis would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance (around 240-250 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

References

Trestolone Acetate degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trestolone Acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary and most rapid degradation pathway for this compound is the hydrolysis of its C17β acetate ester bond. This process yields the active steroid, Trestolone (7α-methyl-19-nortestosterone), and acetic acid. This hydrolysis can be chemically mediated (e.g., by acidic or basic conditions) or enzymatically catalyzed by esterases present in biological matrices such as blood plasma and liver microsomes.[1]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability (≥2-4 years), this compound should be stored as a crystalline solid at -20°C in a dry, dark environment.[2] For short-term storage, such as during routine experimental use, it is advisable to keep the compound in a tightly sealed container, protected from light, and at refrigerated temperatures (2-8°C) to minimize degradation.

Q3: In which solvents is this compound soluble and are there any stability concerns?

A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[2] While these solvents are suitable for preparing stock solutions, long-term storage in these solutions at room temperature is not recommended due to the potential for solvolysis and other degradation reactions. It is best practice to prepare fresh solutions for experiments or store stock solutions at -20°C or -80°C for short to medium-term storage.

Q4: Can this compound degrade when exposed to light?

A4: While forced degradation studies on the closely related Nandrolone Phenylpropionate showed no significant photolytic degradation, it is a general best practice to protect all steroid solutions from light.[3] Ultraviolet (UV) light can potentially induce degradation of the steroid nucleus over time. Therefore, it is recommended to use amber vials or wrap containers in aluminum foil and work in a subdued lighting environment when possible.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps & Prevention
Unexpectedly low concentration of this compound in my sample. Hydrolysis of the acetate ester to Trestolone.1. Check pH: Ensure your experimental solutions are buffered, ideally within a slightly acidic to neutral pH range (pH 4-7), where ester hydrolysis is often minimized. Avoid highly acidic or basic conditions. 2. Temperature Control: Keep all solutions, including stock solutions and experimental samples, on ice or refrigerated whenever possible. Avoid prolonged exposure to room temperature or elevated temperatures. 3. Use Fresh Solutions: Prepare this compound solutions fresh for each experiment to minimize the duration they are in a liquid state where hydrolysis can occur.
Appearance of an unexpected peak in my chromatogram corresponding to Trestolone. Degradation of this compound to Trestolone.1. Confirm Identity: If possible, use a Trestolone analytical standard to confirm the identity of the unexpected peak by comparing retention times in your chromatography system. 2. Review Sample Handling: Assess your entire experimental workflow for potential exposure to conditions that promote hydrolysis (high temperature, extreme pH, prolonged storage in solution). 3. Esterase Activity (for biological samples): If working with plasma, serum, or tissue homogenates, consider adding an esterase inhibitor (e.g., sodium fluoride) to your collection tubes or buffers to prevent enzymatic degradation.
Cloudiness or precipitation in my aqueous experimental solution. Poor aqueous solubility of this compound.1. Use of Co-solvents: this compound has low water solubility. Ensure you are using an appropriate co-solvent (e.g., ethanol, DMSO) at a sufficient concentration to maintain solubility in your aqueous buffer. 2. Formulation Strategy: For in vivo studies or complex cell culture media, consider using formulation aids such as cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80) to improve solubility. 3. Check for Degradation: Significant hydrolysis to Trestolone, which has different solubility properties, could also contribute to changes in solution clarity.
Gradual loss of compound purity over time in stored stock solutions. Slow degradation due to a combination of factors (hydrolysis, oxidation).1. Storage Solvent: Ensure the solvent used for your stock solution is of high purity and anhydrous to minimize water content. 2. Inert Atmosphere: For long-term storage of solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen and reduce the risk of oxidation. 3. Addition of Antioxidants: For solutions that will be stored for an extended period, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help prevent oxidative degradation of the steroid nucleus.

Degradation Pathways and Prevention

The primary degradation pathways for this compound are hydrolysis and, to a lesser extent, potential oxidation of the steroid core under harsh conditions.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway, cleaving the ester bond to form Trestolone and acetic acid. This reaction is catalyzed by both acid and base.

Hydrolytic Degradation of this compound Trestolone_Acetate This compound Trestolone Trestolone Trestolone_Acetate->Trestolone Hydrolysis (H⁺ or OH⁻, Esterases) Acetic_Acid Acetic Acid Trestolone_Acetate->Acetic_Acid Hydrolysis (H⁺ or OH⁻, Esterases)

Caption: Hydrolysis of this compound.

Prevention of Hydrolysis:

  • pH Control: Maintain solutions in a buffered system, ideally between pH 4 and 7.

  • Temperature Management: Store solutions at low temperatures (2-8°C for short-term, -20°C for long-term).

  • Minimize Water Content: Use anhydrous solvents for stock solutions and protect from atmospheric moisture.

  • Formulation with Oils: For in vivo applications, formulating this compound in a sterile oil vehicle (e.g., cottonseed oil, sesame oil) can protect it from hydrolysis.[4]

Oxidative Degradation

While less common under typical experimental conditions, the steroid nucleus can be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions. Forced degradation studies on similar steroids suggest the core structure is relatively stable to oxidation.

Potential Oxidative Degradation Trestolone_Acetate This compound Oxidized_Products Oxidized Degradation Products Trestolone_Acetate->Oxidized_Products Oxidizing Agents (e.g., H₂O₂, light, metal ions)

Caption: Potential Oxidative Degradation Pathway.

Prevention of Oxidation:

  • Use of Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol in formulations can mitigate oxidative degradation.

  • Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.

  • Protection from Light: Store materials in light-resistant containers to prevent photo-oxidation.

  • Inert Environment: Purging solutions with an inert gas (e.g., argon, nitrogen) can displace oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare this compound Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C, 24h) Prep->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, RT, 4h) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT, 24h) Prep->Oxidation Thermal Thermal Degradation (e.g., 70°C, 48h, solid & solution) Prep->Thermal Photo Photolytic Degradation (e.g., ICH Q1B conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC Evaluate Assess % Degradation Identify Degradants Validate Method Specificity HPLC->Evaluate

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N hydrochloric acid. Incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N sodium hydroxide. Keep at room temperature for up to 4 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose both the solid this compound powder and an aliquot of the stock solution to 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Processing:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples and an unstressed control sample to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS/MS) to identify and quantify this compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general template for an HPLC method suitable for separating this compound from its primary degradant, Trestolone. Method optimization will be required for specific instrumentation and columns.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a suitable percentage of Mobile Phase B (e.g., 40%), ramp up to a higher percentage (e.g., 95%) over 15-20 minutes to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 242 nm and/or Mass Spectrometry (MS)
Injection Volume 10 µL

Analysis and Data Interpretation:

  • The retention time of this compound will be longer than that of its more polar hydrolysis product, Trestolone.

  • Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the this compound peak is free from co-eluting degradants.

  • Mass spectrometry can be used to confirm the identity of degradation products by comparing their mass-to-charge ratios with theoretical values.

By understanding the degradation pathways of this compound and implementing these preventative measures and analytical protocols, researchers can ensure the integrity of their experimental results.

References

Mitigating off-target effects of Trestolone Acetate in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of Trestolone Acetate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug that is rapidly hydrolyzed to its active form, Trestolone (also known as 7α-methyl-19-nortestosterone or MENT).[1] Trestolone is a potent synthetic androgen that functions as a strong agonist of the Androgen Receptor (AR).[1][2] Upon binding to the AR in the cytoplasm, it induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the AR-ligand complex into the nucleus.[3] Inside the nucleus, this complex binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes responsible for its anabolic and androgenic effects.[3]

Q2: What are the known off-target effects of Trestolone?

The most significant off-target effect of Trestolone is its potent progestogenic activity. It is an agonist of the progesterone receptor (PR), with a binding affinity comparable to that of progesterone itself. Additionally, Trestolone is a substrate for the aromatase enzyme, which converts it into the estrogenic metabolite 7α-methylestradiol. However, its binding affinity for the estrogen receptor (ER) is significantly lower than that of estradiol. Unlike testosterone, Trestolone is not a substrate for 5α-reductase, meaning it is not converted to a more potent androgen like dihydrotestosterone (DHT) in tissues such as skin and prostate.

Q3: Can this compound cross-react with other steroid receptors?

Yes, due to its chemical structure and metabolism, Trestolone can cross-react with other steroid hormone receptors. Its most notable cross-reactivity is with the progesterone receptor (PR), where it acts as a potent agonist. While it is aromatized to an estrogenic metabolite, its direct affinity for the estrogen receptor (ER) is very low. The potential for cross-reactivity with glucocorticoid (GR) and mineralocorticoid (MR) receptors should also be considered, as shared response elements exist among steroid receptors.

Q4: Why is it important to use charcoal-stripped serum in my cell culture media?

Standard fetal bovine serum (FBS) contains endogenous steroid hormones that can activate androgen, estrogen, and progesterone receptors. This can lead to high background signals and mask the specific effects of this compound in your assay. Charcoal-stripping removes these small lipophilic molecules, including steroids, from the serum. Using charcoal-stripped serum is crucial for reducing this background noise and ensuring that the observed cellular responses are due to the experimental compound being tested.

Troubleshooting Guides

This section addresses specific issues that may arise during cell-based assays with this compound.

Issue 1: Inconsistent or Unexpected Results in Androgen Receptor (AR) Reporter Assays

Possible Cause 1: Off-Target Activation of Progesterone Receptor (PR) Trestolone is a potent PR agonist. If your reporter construct contains response elements that can be recognized by the PR, or if the host cell line expresses PR, you may be measuring a combination of AR and PR activity. Many androgen response elements (AREs) share sequence similarity with progesterone response elements (PREs).

  • Troubleshooting Steps:

    • Characterize Cell Line: Confirm whether your chosen cell line (e.g., PC-3, LNCaP, HEK293) expresses endogenous PR using RT-qPCR or Western blot.

    • Use Receptor-Specific Antagonists: Co-treat cells with this compound and a specific PR antagonist, such as Mifepristone (RU-486). A reduction in the reporter signal in the presence of the antagonist indicates a PR-mediated off-target effect.

    • Select a Specific Cell Line: If possible, use a cell line with low or no endogenous PR expression.

    • Utilize a PR-Specific Reporter Assay: Run a parallel experiment using a reporter construct specifically driven by PREs to quantify the extent of PR activation.

Possible Cause 2: Variable AR Expression Different cell lines express varying levels of the androgen receptor, which can affect the potency and efficacy observed.

  • Troubleshooting Steps:

    • Quantify AR Levels: Use Western blotting or RT-qPCR to quantify and normalize AR expression levels across different experiments or cell lines.

    • Use a Stable Cell Line: Employ a cell line that stably expresses the human AR to avoid variability associated with transient transfections.

Possible Cause 3: Cytotoxicity at High Concentrations High concentrations of this compound or the vehicle (e.g., DMSO) may induce cytotoxicity, leading to a decrease in reporter signal that can be misinterpreted as antagonism or a bell-shaped dose-response curve.

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Run a parallel cell viability assay (e.g., MTT or CellTiter-Glo®) using the same concentrations of this compound.

    • Determine a Non-Toxic Concentration Range: Identify the concentration range where this compound does not significantly impact cell viability and conduct reporter assays within this range.

Issue 2: Unexpected Changes in Cell Proliferation or Viability

Possible Cause 1: Dual Signaling through AR and PR Both androgen and progesterone signaling can influence cell proliferation pathways. The observed effect on cell viability could be a composite of both on-target AR and off-target PR activation.

  • Troubleshooting Steps:

    • Employ Receptor Antagonists: To isolate the AR-mediated effect, perform the viability assay in the presence of a PR antagonist (e.g., Mifepristone). Conversely, use an AR antagonist (e.g., Bicalutamide) to isolate the PR-mediated effect.

    • Compare with Receptor-Specific Agonists: Run parallel experiments with highly specific AR agonists (e.g., Dihydrotestosterone, which has low PR affinity) and PR agonists (e.g., Progesterone) to compare the phenotypic responses.

Possible Cause 2: Effects of the Estrogenic Metabolite In cell lines expressing aromatase, Trestolone can be converted to 7α-methylestradiol, which may activate estrogen receptor signaling and influence cell proliferation.

  • Troubleshooting Steps:

    • Use an Aromatase Inhibitor: Co-treat cells with an aromatase inhibitor (e.g., Letrozole or Anastrozole) to block the conversion of Trestolone to its estrogenic metabolite.

    • Test in Aromatase-Deficient Cells: Use cell lines that are known to have low or no aromatase activity.

Quantitative Data Summary

The following table summarizes the relative binding affinities (RBA) of Trestolone (MENT) for various steroid hormone receptors. This data is crucial for understanding its potential for on-target and off-target effects.

CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Estrogen Receptor (ER)Glucocorticoid Receptor (GR)Sex Hormone-Binding Globulin (SHBG)
Trestolone (MENT) 150-200% ~100% <1% ~25% ~50%
Testosterone (Reference)100%<1%<1%<1%100%
Progesterone (Reference)<1%100%<1%<1%<1%
Values are approximate percentages of the reference ligand's binding affinity and have been compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: AR Luciferase Reporter Gene Assay

This protocol is designed to quantify the activation of the androgen receptor by this compound.

Materials:

  • AR-responsive cell line (e.g., PC-3 or HEK293 cells)

  • AR expression plasmid (if cells do not express endogenous AR)

  • ARE-driven luciferase reporter plasmid (e.g., pARE-Luc)

  • Control plasmid with a constitutively expressed reporter (e.g., pRL-TK, expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (CSS)

  • This compound and reference compounds (e.g., DHT)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed 2 x 10⁴ cells per well into a 96-well plate in 100 µL of DMEM with 10% CSS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection (if necessary): For each well, prepare a transfection complex containing the AR expression vector, the ARE-luciferase reporter, and the control Renilla plasmid according to the transfection reagent manufacturer's protocol. Add the complex to the cells and incubate for 4-6 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and DHT (positive control) in DMEM with 10% CSS.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • For antagonist co-treatment, add a PR antagonist (e.g., 1 µM Mifepristone) to a parallel set of wells.

    • After the transfection period, replace the medium with 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Remove the medium and gently wash the cells with PBS.

    • Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well.

    • Following the Dual-Luciferase® kit instructions, measure the Firefly luciferase activity, then add the Stop & Glo® Reagent and measure the Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the Fire-fly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency and cell number.

    • Plot the normalized relative light units (RLU) against the log of the compound concentration to generate dose-response curves and calculate EC₅₀ values.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability and proliferation.

Materials:

  • Cell line of interest

  • Cell culture medium with 10% CSS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • 96-well clear cell culture plates

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the media-only blank from all readings. Express the results as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway Diagram

Trestolone_Signaling cluster_EC Extracellular Space cluster_CP Cytoplasm cluster_N Nucleus TA Trestolone Acetate Trestolone Trestolone (MENT) TA->Trestolone Hydrolysis AR_complex AR-HSP Complex Trestolone->AR_complex Binds (On-Target) PR_complex PR-HSP Complex Trestolone->PR_complex Binds (Off-Target) Aromatase Aromatase Enzyme Trestolone->Aromatase Metabolized AR_active Active AR Dimer AR_complex->AR_active HSP Dissociation & Dimerization PR_active Active PR Dimer PR_complex->PR_active HSP Dissociation & Dimerization ARE ARE AR_active->ARE Nuclear Translocation PRE PRE PR_active->PRE Nuclear Translocation Metabolite 7α-methylestradiol Aromatase->Metabolite Gene_AR Androgen-Responsive Gene Transcription ARE->Gene_AR Gene_PR Progesterone-Responsive Gene Transcription PRE->Gene_PR Experimental_Workflow cluster_workflow Workflow to Deconvolute this compound Effects start Start: Observe unexpected cellular response viability 1. Assess Cytotoxicity (e.g., MTT Assay) start->viability reporter 2. Quantify Receptor Activation (AR/PR Reporter Assays) viability->reporter block_pr 3a. Co-treat with PR Antagonist (e.g., RU-486) reporter->block_pr block_ar 3b. Co-treat with AR Antagonist (e.g., Bicalutamide) reporter->block_ar block_aromatase 3c. Co-treat with Aromatase Inhibitor (e.g., Letrozole) reporter->block_aromatase analysis 4. Analyze Results: Compare responses to isolate pathway contributions block_pr->analysis block_ar->analysis block_aromatase->analysis conclusion Conclusion: Identify AR-mediated (on-target) vs. PR/ER-mediated (off-target) effects analysis->conclusion Troubleshooting_Logic cluster_logic Troubleshooting Unexpected Reporter Assay Results q1 Problem: Unexpected Reporter Signal Is the dose range non-toxic? a1_yes Yes q1->a1_yes Yes a1_no No Action: Perform viability assay (MTT). Redefine non-toxic concentration range. q1->a1_no No q2 Does the cell line express Progesterone Receptor (PR)? a1_yes->q2 a2_yes Yes Action: Co-treat with PR antagonist (RU-486). Observe change in signal. q2->a2_yes Yes a2_no No q2->a2_no No q3 Does the cell line express aromatase? a2_yes->q3 a2_no->q3 a3_yes Yes Action: Co-treat with aromatase inhibitor. Observe change in signal. q3->a3_yes Yes a3_no No Signal is likely AR-specific. Consider other factors (e.g., receptor mutations). q3->a3_no No

References

Addressing Trestolone Acetate-induced suppression of endogenous testosterone in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trestolone Acetate (MENT).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which this compound suppresses endogenous testosterone?

A1: this compound, a potent synthetic androgen, suppresses endogenous testosterone production through a negative feedback loop on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1][2] It acts as a potent inhibitor of the release of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the pituitary gland.[1][2][3] LH is the primary signal for the Leydig cells in the testes to produce testosterone. By significantly reducing LH and FSH levels, this compound effectively curtails the production of endogenous testosterone.

Q2: How profound is the suppression of gonadotropins and testosterone with this compound administration?

A2: Studies have demonstrated a significant, dose-dependent suppression of gonadotropins and testosterone with this compound administration. In a clinical trial involving healthy men, intramuscular injections of 4 mg of this compound for six consecutive days resulted in a 70% decrease in LH, a 57% decrease in FSH, and a 74% decrease in testosterone concentrations. Another study using subdermal implants found that two and four implants delivering approximately 1000-2000 mcg/day induced a maximal suppression of LH by 97% and FSH by 95%, leading to a 93% decrease in serum testosterone.

Q3: What are the primary strategies to counteract this compound-induced testosterone suppression in a research setting?

A3: The primary strategies involve the use of agents that can restart or mimic the function of the suppressed HPG axis. These include:

  • Human Chorionic Gonadotropin (hCG): hCG mimics the action of LH, directly stimulating the Leydig cells in the testes to produce testosterone.

  • Selective Estrogen Receptor Modulators (SERMs): SERMs, such as Clomiphene Citrate (Clomid) and Tamoxifen Citrate (Nolvadex), work by blocking estrogen receptors in the hypothalamus and pituitary gland. This action reduces the negative feedback of estrogen, thereby stimulating the release of LH and FSH.

  • Aromatase Inhibitors (AIs): AIs, like anastrozole or letrozole, can be used to control the levels of estrogen that may arise from the aromatization of this compound. By lowering estrogen, they can also reduce its negative feedback on the HPG axis.

Q4: Is it necessary to co-administer testosterone with this compound?

A4: Not necessarily. Trestolone itself is a potent androgen and can replace the physiological functions of testosterone, such as maintaining secondary male characteristics, libido, and mood, even when endogenous testosterone is suppressed.

Troubleshooting Guides

Issue: Complete suppression of LH and FSH is not achieved in my experimental model.

  • Possible Cause: The dosage of this compound may be insufficient.

    • Troubleshooting Step: Review the literature for dose-response studies of this compound in your specific model. Consider a dose escalation study to determine the optimal concentration for complete suppression. Studies in men have shown a clear dose-dependent effect on gonadotropin suppression.

  • Possible Cause: The route of administration or the vehicle may not be providing consistent bioavailability.

    • Troubleshooting Step: Ensure the this compound is fully dissolved or suspended in the vehicle. For injectable formulations, consider the ester attached and its release kinetics. Subdermal implants have been shown to provide sustained release and stable serum concentrations.

Issue: Endogenous testosterone levels are not recovering after cessation of this compound and initiation of Post-Cycle Therapy (PCT).

  • Possible Cause: The duration of this compound administration was prolonged, leading to a more profound and lasting suppression of the HPG axis.

    • Troubleshooting Step: Recovery of the HPG axis after prolonged anabolic steroid use can take several months. Continue the PCT protocol for the planned duration and monitor hormone levels periodically.

  • Possible Cause: The PCT protocol (hCG, SERMs) is inadequate.

    • Troubleshooting Step: Re-evaluate the dosages and duration of your PCT agents. A common protocol involves an initial period of hCG followed by a course of SERMs. For example, a retrospective study on AAS users showed that a combination of clomiphene citrate and hCG was associated with superior recovery of semen parameters.

  • Possible Cause: Leydig cell desensitization to LH or hCG.

    • Troubleshooting Step: If high doses of hCG were used for an extended period, the Leydig cells may become desensitized. Consider a lower dose of hCG or a temporary cessation to allow for receptor resensitization.

Quantitative Data on Hormonal Changes

The following tables summarize quantitative data from human studies on the effects of this compound and the typical recovery seen with Post-Cycle Therapy after anabolic-androgenic steroid (AAS) use. Note: Data on hormonal recovery specifically after this compound administration with PCT is limited in published literature. The PCT recovery data is generalized from studies on AAS users.

Table 1: Hormonal Suppression with this compound (MENT) in Healthy Men

StudyAdministration Method & DosageDurationMean % Decrease in TestosteroneMean % Decrease in LHMean % Decrease in FSH
Sundaram et al. (1997)4 mg/day intramuscular injection6 days74%70%57%
Noé et al. (1999)2 implants (~1000 mcg/day)28 days93%97%95%
Noé et al. (1999)4 implants (~2000 mcg/day)28 days93%97%95%

Table 2: Hormonal Recovery with Post-Cycle Therapy (PCT) after AAS Use

StudyPCT ProtocolDurationOutcome
Al-Sharefi et al. (2025)Clomiphene Citrate (25 mg/day) + hCG (1500 IU 3x/week)6 monthsBoth pharmacological regimens accelerated hormonal recovery compared to no treatment, with normalization across groups by Month 6. Seminal recovery was significantly earlier in the treated groups.
General PCT ProtocolhCG followed by SERMs (e.g., Clomid 50-100 mg/day or Nolvadex 20-40 mg/day)4-6 weeksAims to restore natural testosterone production by stimulating the pituitary to release LH and FSH.

Experimental Protocols

Protocol 1: Quantification of Serum Testosterone by LC-MS/MS

This protocol is a generalized procedure based on established methods for the highly accurate and sensitive quantification of total testosterone in serum.

  • Sample Preparation:

    • Pipette 100 µL of serum sample into a clean microcentrifuge tube.

    • Add 25 µL of an internal standard solution (e.g., d3-testosterone) to each sample, calibrator, and quality control.

    • Add 250 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for liquid-liquid extraction.

  • Liquid-Liquid Extraction:

    • Add 1 mL of an organic solvent mixture (e.g., 3:2 ethyl acetate:hexane) to the supernatant.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 70:30 water:methanol).

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject a specified volume (e.g., 20 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • LC Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

      • Monitor for the specific precursor-to-product ion transitions for testosterone and the internal standard.

Protocol 2: Quantification of Serum LH and FSH by Chemiluminescence Immunoassay (CLIA)

This is a general protocol for a competitive or sandwich immunoassay, which is a common format for commercially available CLIA kits.

  • Sample and Reagent Preparation:

    • Allow all reagents, controls, and serum samples to come to room temperature.

    • If required by the kit, prepare wash buffers and other working solutions.

  • Assay Procedure (Sandwich Assay for LH/FSH):

    • Pipette a specified volume of calibrators, controls, and serum samples into the appropriate wells of the microtiter plate coated with a capture antibody (e.g., anti-FSH or anti-LH).

    • Add the enzyme-conjugated detection antibody to each well.

    • Incubate the plate for a specified time and temperature (e.g., 30 minutes at room temperature) on a microplate shaker to allow for the formation of the antibody-antigen-antibody sandwich.

    • Wash the wells multiple times with the wash buffer to remove any unbound reagents.

    • Add the chemiluminescent substrate to each well.

    • Incubate for a short period in the dark to allow the enzymatic reaction to proceed.

  • Detection:

    • Measure the relative light units (RLU) in a microplate luminometer.

    • The intensity of the light emitted is directly proportional to the concentration of the hormone in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the RLU of the calibrators against their known concentrations.

    • Determine the concentration of LH or FSH in the unknown samples by interpolating their RLU values from the standard curve.

Visualizations

HPG_Axis_Suppression Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH Testes Testes (Leydig Cells) Testosterone Endogenous Testosterone Testes->Testosterone Trestolone This compound (Exogenous Androgen) Trestolone->Hypothalamus - (Strong Negative Feedback) Trestolone->Pituitary - GnRH->Pituitary + LH_FSH->Testes + Testosterone->Hypothalamus - (Negative Feedback) Testosterone->Pituitary -

Caption: HPG axis suppression by this compound.

PCT_Mechanisms cluster_cns Central Nervous System cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + GnRH LH_FSH LH & FSH Production Pituitary->LH_FSH Testes Testes (Leydig Cells) Testosterone Testosterone Production Testes->Testosterone SERMs SERMs (e.g., Clomiphene, Tamoxifen) SERMs->Hypothalamus Blocks Estrogen Negative Feedback SERMs->Pituitary Blocks Estrogen Negative Feedback hCG hCG hCG->Testes + (Mimics LH) Estrogen Estrogen Estrogen->Hypothalamus - (Negative Feedback) Estrogen->Pituitary - LH_FSH->Testes + Experimental_Workflow Start Start: Baseline Hormone Measurement TrestoloneAdmin This compound Administration Start->TrestoloneAdmin OnCycleMonitoring On-Cycle Hormone Monitoring TrestoloneAdmin->OnCycleMonitoring Cessation Cessation of This compound OnCycleMonitoring->Cessation PCT Initiate PCT (hCG and/or SERMs) Cessation->PCT RecoveryMonitoring Recovery Phase Hormone Monitoring PCT->RecoveryMonitoring RecoveryMonitoring->PCT Adjust PCT if needed End End: Return to Baseline (or new steady state) RecoveryMonitoring->End

References

How to handle potential cardiovascular side effects in animal models of Trestolone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential cardiovascular side effects of Trestolone Acetate (MENT) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects associated with this compound administration in animal models?

A1: Based on studies of this compound and other anabolic-androgenic steroids (AAS), the primary potential cardiovascular side effects include:

  • Cardiac Hypertrophy: An increase in the mass of the heart muscle, which can be a maladaptive response to the androgenic stimulus.[1][2]

  • Hypertension: Elevated blood pressure is a common finding in studies involving supraphysiological doses of AAS.[3][4]

  • Adverse Lipid Profile Changes: This can include decreased levels of high-density lipoprotein (HDL, "good cholesterol") and increased levels of low-density lipoprotein (LDL, "bad cholesterol") and triglycerides, which are risk factors for atherosclerosis.[5]

  • Cardiac Fibrosis: The excessive deposition of extracellular matrix proteins in the heart tissue, leading to stiffness and impaired function.

Q2: What are the key signaling pathways involved in this compound-induced cardiovascular effects?

A2: The cardiovascular effects of this compound are primarily mediated through the androgen receptor (AR) . Upon binding, the Trestolone-AR complex translocates to the nucleus and modulates the transcription of genes involved in cardiac muscle growth and remodeling. This can lead to the activation of downstream signaling pathways associated with pathological cardiac hypertrophy.

Troubleshooting Guides

Issue 1: Unexpected Mortality in this compound-Treated Animals
Potential Cause Troubleshooting Step
Acute Cardiovascular Event - Immediately perform a necropsy to look for signs of cardiac arrest, such as ventricular fibrillation or severe arrhythmias. - Collect heart tissue for histological analysis to identify acute myocardial damage.
Severe Hypertension - Implement continuous blood pressure monitoring if possible. - Consider dose reduction or co-administration of an antihypertensive agent (note: this may confound results).
Dosing Error - Verify the concentration of the this compound solution and the accuracy of the dosing equipment. - Review the dosing protocol and calculations.
Issue 2: Inconsistent or Non-significant Changes in Blood Pressure
Potential Cause Troubleshooting Step
Measurement Technique - Ensure proper technique for the chosen blood pressure measurement method (e.g., tail-cuff, telemetry). - For tail-cuff, ensure proper cuff size, animal habituation to the procedure, and consistent warming of the tail.
Animal Stress - Acclimatize animals to the measurement procedure to minimize stress-induced blood pressure fluctuations.
Time of Measurement - Perform measurements at the same time each day to account for circadian variations in blood pressure.
Issue 3: High Variability in Lipid Profile Data
Potential Cause Troubleshooting Step
Fasting State - Ensure all animals are fasted for a consistent period (typically 4-6 hours for mice and rats) before blood collection, as food intake can significantly alter lipid levels.
Blood Collection Method - Use a consistent blood collection site and technique to minimize stress and hemolysis, which can affect lipid measurements.
Sample Handling - Process blood samples promptly to separate plasma or serum and store at -80°C to prevent lipid degradation.

Data Presentation

Table 1: Expected Changes in Cardiovascular Parameters with this compound Administration
ParameterExpected ChangeAnimal ModelReference
Heart Weight / Body Weight Ratio (mg/g) IncreaseMouse, Rat
Systolic Blood Pressure (mmHg) IncreaseRat
Diastolic Blood Pressure (mmHg) IncreaseRat
Left Ventricular Mass (echocardiography) IncreaseMouse, Rat
Ejection Fraction (%) Variable (may decrease with pathology)Mouse
Cardiac Fibrosis (%) IncreaseRat
Serum HDL Cholesterol (mg/dL) Decrease-
Serum LDL Cholesterol (mg/dL) Increase-
Serum Triglycerides (mg/dL) Increase-

Note: Specific quantitative changes for this compound are limited in publicly available literature. The expected changes are based on the known effects of potent androgens. Researchers should establish their own baseline and dose-response data.

Experimental Protocols

Measurement of Blood Pressure in Rats (Tail-Cuff Method)
  • Acclimatization: For at least 3-5 days prior to the first measurement, acclimate the rats to the restraining device and the tail-cuff procedure for 10-15 minutes each day.

  • Animal Preparation: Place the rat in the restraining device. Gently warm the tail using a heating pad or lamp to increase blood flow.

  • Cuff and Sensor Placement: Place the occlusion cuff at the base of the tail and the volume-pressure recording sensor distal to the cuff.

  • Measurement: Inflate and deflate the cuff multiple times to obtain a series of readings. Average at least 5-7 stable readings for a final measurement.

  • Data Recording: Record systolic and diastolic blood pressure, and heart rate.

Echocardiography for Cardiac Function Assessment in Mice
  • Anesthesia: Anesthetize the mouse with isoflurane (1-2% for maintenance). Monitor heart rate to ensure it remains within a physiological range (>400 bpm).

  • Animal Preparation: Shave the chest area and apply pre-warmed ultrasound gel.

  • Imaging: Using a high-frequency ultrasound system, obtain parasternal long-axis and short-axis views of the left ventricle.

  • M-Mode Measurement: From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), and posterior wall thickness.

  • Calculations: Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function.

Histological Assessment of Cardiac Hypertrophy and Fibrosis
  • Tissue Collection and Fixation: Euthanize the animal and excise the heart. Rinse with cold phosphate-buffered saline (PBS) and fix in 10% neutral buffered formalin.

  • Tissue Processing and Sectioning: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin. Cut 5 µm sections.

  • Staining for Hypertrophy (Hematoxylin and Eosin - H&E):

    • Deparaffinize and rehydrate sections.

    • Stain with Hematoxylin to visualize nuclei.

    • Counterstain with Eosin to visualize the cytoplasm and extracellular matrix.

    • Dehydrate and mount.

    • Measure cardiomyocyte cross-sectional area using image analysis software.

  • Staining for Fibrosis (Masson's Trichrome):

    • Deparaffinize and rehydrate sections.

    • Stain with Weigert's iron hematoxylin.

    • Stain with Biebrich scarlet-acid fuchsin.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain with aniline blue to visualize collagen fibers.

    • Dehydrate and mount.

    • Quantify the fibrotic area (blue staining) as a percentage of the total myocardial area using image analysis software.

Serum Lipid Profile Analysis
  • Blood Collection: Collect blood from fasted animals via a suitable method (e.g., cardiac puncture, retro-orbital sinus).

  • Sample Processing: Allow blood to clot at room temperature, then centrifuge to separate the serum.

  • Analysis: Use commercially available enzymatic colorimetric assay kits to measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides according to the manufacturer's instructions.

Analysis of Serum Cardiac Biomarkers
  • Sample Collection and Processing: Collect and process serum as described for the lipid profile analysis.

  • Biomarker Measurement: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for the animal model (e.g., rat or mouse) to quantify the levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and brain natriuretic peptide (BNP). These are sensitive and specific markers of cardiac injury.

Mandatory Visualizations

experimental_workflow cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoint Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Trestolone_Admin This compound Administration (Specify Dose & Duration) Animal_Model->Trestolone_Admin Control_Group Vehicle Control Group Animal_Model->Control_Group BP_Measurement Blood Pressure Measurement (e.g., Tail-Cuff) Trestolone_Admin->BP_Measurement Control_Group->BP_Measurement Echocardiography Echocardiography BP_Measurement->Echocardiography Sacrifice Euthanasia & Tissue Collection Echocardiography->Sacrifice Blood_Analysis Serum Analysis: - Lipid Profile - Cardiac Biomarkers Sacrifice->Blood_Analysis Heart_Weight Heart Weight to Body Weight Ratio Sacrifice->Heart_Weight Histology Histological Analysis: - Hypertrophy (H&E) - Fibrosis (Trichrome) Sacrifice->Histology

Experimental Workflow for Assessing Cardiovascular Effects

signaling_pathway Trestolone This compound AR Androgen Receptor (AR) Trestolone->AR Nucleus Nucleus AR->Nucleus Gene_Transcription Modulation of Gene Transcription Nucleus->Gene_Transcription Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Fibrosis Cardiac Fibrosis Gene_Transcription->Fibrosis Hypertrophy Cardiac Hypertrophy Protein_Synthesis->Hypertrophy

Androgen Receptor Signaling in Cardiomyocytes

troubleshooting_logic Start Adverse Event or Unexpected Result Check_Dose Verify Dosing (Concentration, Volume) Start->Check_Dose Check_Procedure Review Experimental Protocol Start->Check_Procedure Check_Equipment Calibrate and Check Equipment Start->Check_Equipment Animal_Health Assess General Animal Health Check_Dose->Animal_Health Check_Procedure->Animal_Health Check_Equipment->Animal_Health Isolate_Variable Isolate and Test One Variable Animal_Health->Isolate_Variable Consult Consult with Senior Researcher or Vet Isolate_Variable->Consult

Logical Flow for Troubleshooting Experiments

References

Improving the yield and purity of stereoselective Trestolone Acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Trestolone Acetate. Our aim is to help you improve both the yield and purity of your synthesis by addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the critical Grignard reaction for the introduction of the 7α-methyl group.

Question: Why is the yield of my Grignard reaction for the 7α-methylation of the steroid precursor consistently low?

Answer:

Low yields in the Grignard reaction for 7α-methylation are a frequent challenge. Several factors can contribute to this issue. It is crucial to systematically investigate each possibility.

  • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a positive pressure of an inert gas like Argon or Nitrogen. All solvents and reagents must be anhydrous.

  • Quality of Grignard Reagent: The quality of the methylmagnesium chloride is paramount. Impurities in commercially available reagents or improperly prepared reagents can significantly lower the yield. Consider titrating the Grignard reagent before use to determine its exact concentration.

  • Steric Hindrance: The steroid core can present significant steric hindrance, which may impede the approach of the Grignard reagent. To mitigate this, consider the following:

    • Using a more reactive organometallic reagent, such as methyllithium, although this may require significant reaction condition optimization.[1]

    • Carefully increasing the reaction temperature or using a higher-boiling point solvent like tetrahydrofuran (THF).[2]

    • Prolonging the reaction time to ensure complete conversion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Purity of Starting Material: Impurities present in the 6-dehydro-19-nortestosterone acetate starting material can consume the Grignard reagent in non-productive side reactions. It is highly recommended to purify the starting material by chromatography or recrystallization before use.[2]

  • Side Reactions: Enolization of the ketone can compete with the desired nucleophilic addition. The use of a Lewis acid, such as cerium(III) chloride (Luche conditions), can sometimes suppress this side reaction by increasing the electrophilicity of the carbonyl carbon.[1]

Question: My final product contains a significant amount of the 7β-methyl epimer. How can I improve the stereoselectivity of the reaction?

Answer:

Achieving high stereoselectivity in favor of the desired 7α-methyl epimer is a critical aspect of this synthesis. The formation of the undesired 7β-methyl epimer can be influenced by several factors.

  • Reaction Temperature: The 1,6-conjugate addition is highly sensitive to temperature. Maintaining a low reaction temperature, typically between -45°C and -35°C, is crucial for maximizing the formation of the α-isomer.

  • Copper Catalyst: The choice and quality of the copper catalyst are critical for directing the stereoselectivity of the methyl addition. Anhydrous copper(II) acetate or copper(I) bromide are commonly used. Ensure the catalyst is of high purity and handled under inert conditions.

  • Solvent: Tetrahydrofuran (THF) is the most commonly reported solvent for this reaction and is known to influence the stereochemical outcome. Ensure the THF is anhydrous.

  • Rate of Addition: Slow, controlled addition of the Grignard reagent to the reaction mixture is essential. A rapid addition can lead to localized increases in temperature and reduced stereoselectivity.

Question: I am having difficulty with the crystallization of the final this compound product, leading to low purity.

Answer:

Crystallization is a critical purification step. Difficulties in crystallization can stem from the presence of impurities or suboptimal solvent systems.

  • Solvent System Selection: A mixture of tert-butyl methyl ether and heptane has been reported to be effective for the crystallization of this compound. Experiment with different solvent ratios to find the optimal conditions for your crude product. Methanol-water mixtures are also commonly used for steroid acetate crystallization.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation or lead to the formation of an oil. If crystallization is unsuccessful, it may be necessary to first purify the crude product by column chromatography.

  • Cooling Rate: A slow and controlled cooling process is generally preferred to allow for the formation of well-defined crystals. Crash cooling can lead to the precipitation of impurities along with the product.

  • Seeding: If spontaneous crystallization does not occur, adding a small seed crystal of pure this compound can initiate the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity for the stereoselective synthesis of this compound?

A patent for a specific synthesis route reports a yield of 78% with an α:β isomer ratio of 99:1, indicating high stereoselectivity and good yield under optimized conditions. Purity of the final product after crystallization should ideally be ≥98% as determined by HPLC.

Q2: What are the most common impurities I should look for in my final product?

Common impurities can include the unreacted starting material (6-dehydro-19-nortestosterone acetate), the undesired 7β-methyl epimer, and potentially byproducts from side reactions. Analytical techniques such as HPLC and LC-MS/MS are essential for identifying and quantifying these impurities.

Q3: How critical is the quality of the starting material, 6-dehydro-19-nortestosterone acetate?

The quality of the starting material is of utmost importance. Impurities in the starting material can negatively impact the yield and purity of the final product by reacting with the Grignard reagent or interfering with the crystallization process. It is advisable to use a highly purified starting material.

Q4: What analytical methods are recommended for monitoring the reaction and assessing the final product's purity?

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: The gold standard for quantitative analysis of purity and determination of the isomeric ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for identifying and quantifying this compound and its metabolites or impurities, especially in complex matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structural integrity of the final product, including the stereochemistry of the 7-methyl group.

Data Presentation

ParameterReported ValueReference
Yield 78%
α:β Isomer Ratio 99:1
Purity (Post-crystallization) ≥98%General pharmaceutical standard

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound

This protocol is based on a reported procedure for the copper-catalyzed conjugate addition of a Grignard reagent.

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 6-dehydro-19-nortestosterone acetate and anhydrous copper(II) acetate to a flame-dried reaction vessel containing anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the resulting slurry to between -45°C and -35°C with constant stirring.

  • Grignard Addition: Slowly add a solution of methylmagnesium chloride in THF to the cooled slurry over a minimum of three hours, ensuring the internal temperature is maintained between -45°C and -35°C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -45°C to -35°C and monitor the progress by HPLC.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of 37% hydrochloric acid, ensuring the temperature remains below 10°C.

  • Workup: Maintain the mixture below 10°C for 30 minutes. Slowly add water, followed by heptane, and allow the mixture to warm to room temperature.

  • Extraction: Separate the aqueous layer and extract it with heptane. Combine the organic extracts.

  • Washing: Wash the combined organic extracts with a 25% ammonium hydroxide solution and then with purified water.

  • Solvent Removal: Distill the solvent under atmospheric pressure until approximately three volumes (relative to the input weight of the starting material) remain.

  • Crystallization: Add tert-butyl methyl ether to the concentrated solution and cool to induce crystallization.

  • Isolation: Isolate the product by filtration and dry the crystals at 40-50°C.

Protocol 2: Purification by Column Chromatography

If crystallization does not yield a product of sufficient purity, column chromatography can be employed.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient elution system of hexane and ethyl acetate is effective for separating this compound from less polar and more polar impurities.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Begin elution with a low polarity mobile phase (high hexane content) and gradually increase the polarity by increasing the ethyl acetate content.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 6-dehydro-19- nortestosterone acetate reaction Grignard Reaction (MeMgCl, Cu(OAc)2, THF, -40°C) start->reaction quench Quenching (HCl, <10°C) reaction->quench workup Aqueous Workup & Extraction (Heptane) quench->workup crystallization Crystallization (t-BuOMe/Heptane) workup->crystallization filtration Filtration & Drying crystallization->filtration hplc HPLC/LC-MS (Purity & Isomer Ratio) filtration->hplc nmr NMR (Structure Confirmation) filtration->nmr end_product Final Product: This compound hplc->end_product nmr->end_product

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting issue Low Yield or Purity Issue moisture Check for Moisture/ Air Contamination issue->moisture Yield grignard_quality Verify Grignard Reagent Quality issue->grignard_quality Yield temp_control Optimize Reaction Temperature issue->temp_control Yield/ Purity starting_material Assess Starting Material Purity issue->starting_material Yield isomer_ratio Investigate Isomer Ratio (Stereoselectivity) issue->isomer_ratio Purity crystallization_issue Troubleshoot Crystallization issue->crystallization_issue Purity chromatography Optimize Column Chromatography issue->chromatography Purity solution Improved Yield & Purity moisture->solution grignard_quality->solution temp_control->solution starting_material->solution isomer_ratio->solution crystallization_issue->solution chromatography->solution

Caption: Troubleshooting Logic for this compound Synthesis.

References

Validation & Comparative

Trestolone Acetate vs. Testosterone Enanthate: A Comparative Analysis in Muscle Hypertrophy Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between anabolic androgenic steroids (AAS) is paramount for advancing therapeutic applications and comprehending their physiological effects. This guide provides an objective comparison of Trestolone Acetate (also known as MENT or 7α-methyl-19-nortestosterone) and Testosterone Enanthate, focusing on their performance in muscle hypertrophy models, supported by experimental data.

Introduction

Testosterone is the primary male sex hormone and the foundational androgen from which many synthetic derivatives are designed.[1] Testosterone Enanthate is a long-acting ester of testosterone widely used in hormone replacement therapy and studied for its anabolic effects on muscle.[2] this compound is a potent synthetic androgen, derived from nandrolone (19-nortestosterone), which has been investigated for male contraception and hormone replacement therapy but has gained significant attention for its powerful muscle-building properties.[3][4] Structurally, Trestolone is 7α-methyl-19-nortestosterone, a modification that significantly enhances its anabolic potency.[5]

Comparative Efficacy in Preclinical Models

Preclinical studies, primarily in rodent models, have been instrumental in elucidating the differential effects of Trestolone and Testosterone on muscle tissue. A key model for assessing the anabolic and androgenic properties of these compounds is the orchidectomized (castrated) rat, which allows for the study of these hormones' effects in the absence of endogenous testosterone production.

Data Summary

The following tables summarize quantitative data from comparative preclinical studies.

Table 1: Anabolic and Androgenic Potency in Orchidectomized Rats

CompoundAnabolic Effect (Levator Ani Muscle Weight Increase)Androgenic Effect (Ventral Prostate & Seminal Vesicle Weight Increase)Reference
This compound (MENT)~10 times more potent than Testosterone~4 times more potent than Testosterone
TestosteroneBaselineBaseline

Table 2: Effects on Body Composition in Aged Orchidectomized Rats

TreatmentChange in Lean Body MassChange in Fat MassReference
Trestolone (MENT)Fully rescued hypogonadal lossGreater reduction than Testosterone
Testosterone (T)Fully rescued hypogonadal lossNormalized orchidectomy-induced gain

Table 3: Effects on Satellite Cell Number in Rodent Muscle

TreatmentIncrease in Satellite Cell Number (vs. Orchidectomized Control)Reference
Testosterone Enanthate181%
Trenbolone Enanthate (a potent 19-nortestosterone derivative)178%

Note: While a direct comparative study on this compound's effect on satellite cell number was not identified in the provided search results, the data for Trenbolone, another potent 19-nortestosterone derivative, is included to provide context.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

A foundational method for assessing the anabolic and androgenic properties of AAS is the Hershberger assay, typically performed in immature, castrated male rats.

  • Animal Model: Immature male rats are castrated to eliminate endogenous androgen production.

  • Treatment: Following a post-castration recovery period, the animals are treated with the test compounds (e.g., this compound, Testosterone Enanthate) at various doses, or a vehicle control, for a specified duration (e.g., 7-10 days).

  • Endpoint Analysis: At the end of the treatment period, specific tissues are excised and weighed.

    • Anabolic activity is determined by the wet weight of the levator ani muscle.

    • Androgenic activity is assessed by the wet weights of the ventral prostate and seminal vesicles.

  • Data Interpretation: The dose-response relationship for each compound is established, and the relative potency is calculated by comparing the doses required to produce a specific increase in tissue weight relative to a reference standard, typically testosterone.

Muscle Hypertrophy Model in Aged Orchidectomized Rats

This model is employed to evaluate the ability of androgens to reverse age-related and hypogonadism-induced muscle loss.

  • Animal Model: Aged male rats (e.g., 11 months old) are orchidectomized and left untreated for a period (e.g., 2 months) to establish a hypogonadal state with associated muscle and bone loss.

  • Treatment: The rats are then treated with sustained-release implants or regular injections of Trestolone, Testosterone, or a placebo for an extended period (e.g., 4 months).

  • Endpoint Analysis:

    • Body Composition: Lean body mass and fat mass are measured using techniques like dual-energy X-ray absorptiometry (DXA).

    • Muscle Fiber Analysis: Specific muscles are harvested, and muscle fiber cross-sectional area (CSA) is determined through histological analysis.

    • Bone Density: Bone mineral density and structure are analyzed, often using micro-computed tomography (µCT).

  • Data Interpretation: The effects of the treatments on reversing the catabolic state are compared to both the orchidectomized control group and a sham-operated (non-castrated) control group.

Signaling Pathways in Muscle Hypertrophy

The anabolic effects of both this compound and Testosterone Enanthate are primarily mediated through the androgen receptor (AR). However, the downstream signaling cascades that lead to muscle protein accretion are complex and involve crosstalk with other pathways.

Testosterone Enanthate Signaling Pathway

Testosterone's influence on muscle hypertrophy is multifaceted, involving both genomic and non-genomic actions. The canonical pathway involves:

  • AR Binding: Testosterone binds to the AR in the cytoplasm of muscle cells.

  • Nuclear Translocation: The testosterone-AR complex translocates to the nucleus.

  • Gene Transcription: In the nucleus, the complex binds to Androgen Response Elements (AREs) on DNA, initiating the transcription of genes involved in protein synthesis.

  • PI3K/Akt/mTOR Pathway Activation: Testosterone can also activate the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and protein synthesis. This can occur through both AR-dependent and independent mechanisms. Activated Akt can phosphorylate and inactivate GSK3β, further promoting protein synthesis, and can also activate the mTORC1 complex.

  • Satellite Cell Activation: Testosterone promotes the proliferation of satellite cells, which are muscle stem cells. These cells can fuse with existing muscle fibers, donating their nuclei (myonuclear accretion) to support muscle fiber growth.

Testosterone_Signaling cluster_Extracellular Extracellular Space cluster_Cell Muscle Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_SatelliteCell Satellite Cell Testosterone Testosterone Enanthate AR Androgen Receptor (AR) Testosterone->AR Binds PI3K PI3K Testosterone->PI3K Activates SC_Proliferation Proliferation Testosterone->SC_Proliferation Stimulates ARE Androgen Response Elements (AREs) AR->ARE Translocates & Binds Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β (inactive) Akt->GSK3b Inactivates Hypertrophy Muscle Hypertrophy mTORC1->Hypertrophy Promotes Protein Synthesis Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Gene_Transcription->Hypertrophy Promotes Protein Synthesis Myonuclear_Accretion Myonuclear Accretion SC_Proliferation->Myonuclear_Accretion Myonuclear_Accretion->Hypertrophy Supports

Testosterone Enanthate signaling pathway in muscle hypertrophy.

This compound Signaling Pathway

As a potent androgen, this compound's primary mechanism of action is also through the androgen receptor. Due to its high binding affinity for the AR, it is a powerful activator of AR-mediated signaling.

  • Potent AR Agonist: this compound binds to the AR with a higher affinity than testosterone, leading to a more robust activation of downstream signaling.

  • Resistance to 5α-reductase: Unlike testosterone, Trestolone is not a substrate for the 5α-reductase enzyme. This means it is not converted to a more androgenic compound like dihydrotestosterone (DHT) in tissues such as the prostate, which contributes to its more favorable anabolic-to-androgenic ratio in certain contexts.

  • Downstream Signaling: It is hypothesized that Trestolone, through its potent AR activation, strongly stimulates the same downstream pathways as testosterone, including the PI3K/Akt/mTOR cascade and satellite cell proliferation, leading to significant muscle hypertrophy.

Trestolone_Signaling cluster_Extracellular Extracellular Space cluster_Cell Muscle Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_SatelliteCell Satellite Cell Trestolone This compound AR Androgen Receptor (AR) (High Affinity Binding) Trestolone->AR Potent Agonist PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Potent Activation) Trestolone->PI3K_Akt_mTOR Strongly Activates SC_Proliferation Proliferation Trestolone->SC_Proliferation Stimulates ARE Androgen Response Elements (AREs) AR->ARE Translocates & Binds Hypertrophy Significant Muscle Hypertrophy PI3K_Akt_mTOR->Hypertrophy Promotes Protein Synthesis Gene_Transcription Gene Transcription (Strong Upregulation) ARE->Gene_Transcription Initiates Gene_Transcription->Hypertrophy Promotes Protein Synthesis SC_Proliferation->Hypertrophy Supports via Myonuclear Accretion

Hypothesized this compound signaling in muscle hypertrophy.

Experimental Workflow for Comparative Analysis

A robust experimental design to directly compare the hypertrophic effects of this compound and Testosterone Enanthate would involve the following workflow:

Experimental_Workflow cluster_Phase1 Phase 1: Animal Model Preparation cluster_Phase2 Phase 2: Treatment Administration cluster_Phase3 Phase 3: Endpoint Analysis cluster_Phase4 Phase 4: Data Analysis & Comparison Animal_Selection Select Male Rats Orchidectomy Orchidectomy Animal_Selection->Orchidectomy Recovery Post-Surgical Recovery Orchidectomy->Recovery Group_Assignment Randomize into Groups: - Vehicle Control - Testosterone Enanthate - this compound Recovery->Group_Assignment Dosing Administer Compounds (e.g., weekly injections) Group_Assignment->Dosing Tissue_Harvesting Harvest Levator Ani, Prostate, Seminal Vesicles, and other Skeletal Muscles Dosing->Tissue_Harvesting Histology Histological Analysis (Fiber CSA, Myonuclear Number) Tissue_Harvesting->Histology Biochemical_Assays Western Blot for Signaling Proteins (p-Akt, p-mTOR) Tissue_Harvesting->Biochemical_Assays Gene_Expression RT-qPCR for Anabolic/Catabolic Genes Tissue_Harvesting->Gene_Expression Statistical_Analysis Statistical Comparison between Groups Histology->Statistical_Analysis Biochemical_Assays->Statistical_Analysis Gene_Expression->Statistical_Analysis Conclusion Draw Conclusions on Relative Potency and Efficacy Statistical_Analysis->Conclusion

Experimental workflow for comparative analysis.

Conclusion

The available preclinical data strongly indicates that this compound is a significantly more potent anabolic agent than Testosterone Enanthate on a milligram-for-milligram basis. This heightened potency is likely attributable to its higher binding affinity for the androgen receptor and its resistance to 5α-reduction. Both compounds exert their effects through the androgen receptor, leading to the activation of signaling pathways that promote protein synthesis and satellite cell proliferation, ultimately resulting in muscle hypertrophy.

For researchers and drug development professionals, this compound represents a compound with a high therapeutic potential for conditions requiring robust anabolic support. However, its increased potency also necessitates careful consideration of its androgenic and other potential side effects. Further head-to-head clinical studies are required to fully elucidate the comparative efficacy and safety profiles of this compound and Testosterone Enanthate in human subjects. The experimental models and pathways described herein provide a foundational framework for such future investigations.

References

Comparative Analysis of Trestolone Acetate and Nandrolone on Androgen Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trestolone Acetate (also known as MENT) and Nandrolone, focusing on their interactions with androgen receptors (AR). The information presented is collated from various scientific sources to offer an objective analysis supported by experimental data.

Introduction

This compound (7α-methyl-19-nortestosterone acetate) and Nandrolone (19-nortestosterone) are both synthetic anabolic-androgenic steroids (AAS) derived from testosterone.[1][2] While sharing a common steroidal backbone, structural modifications lead to distinct pharmacological profiles, particularly in their interaction with the androgen receptor, which mediates most of their physiological and therapeutic effects.[2][3] Understanding these differences is crucial for research and the development of new therapeutic agents.

Quantitative Data on Androgen Receptor Interaction

The binding affinity of a ligand for its receptor is a key determinant of its potency. This is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). Relative binding affinity (RBA) is also commonly used to compare the affinity of a compound to a reference standard.

The anabolic-to-androgenic ratio, another important parameter, is also influenced by the interaction with the androgen receptor and subsequent tissue-specific metabolism.

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (R1881) in Rat ProstateAnabolic:Androgenic Ratio
This compound (MENT) Reported to be significantly higher than Nandrolone and Testosterone2300:650
Nandrolone Strong binding affinity, greater than testosterone~11:1
Testosterone (for reference) Lower than Nandrolone~1:1

Note: The anabolic:androgenic ratio for this compound is derived from preclinical studies and should be interpreted with caution. The RBA for Nandrolone is in comparison to the potent synthetic androgen Methyltrienolone (R1881).

Molecular and Cellular Mechanisms of Action

Both this compound and Nandrolone are agonists of the androgen receptor. Upon entering the cell, they bind to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulators and the general transcription machinery, leading to the modulation of gene expression.

A key differentiator between the two compounds lies in their interaction with the enzyme 5α-reductase. Testosterone is converted by 5α-reductase to the more potent androgen, dihydrotestosterone (DHT), in tissues like the prostate and skin. In contrast, Nandrolone is converted to the much weaker androgen, 5α-dihydro-nandrolone (DHN). This compound, due to its 7α-methyl group, is resistant to 5α-reduction. This resistance to conversion to a more potent androgen in certain tissues contributes to its favorable anabolic-to-androgenic ratio.

Signaling Pathway and Experimental Workflow Diagrams

Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Trestolone or Nandrolone AR_HSP AR-HSP Complex Ligand->AR_HSP Binding AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR-Ligand Dimer AR_Ligand->AR_Dimer Dimerization cluster_nucleus cluster_nucleus AR_Ligand->cluster_nucleus Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding to DNA Transcription Gene Transcription ARE->Transcription Initiation

Caption: Canonical Androgen Receptor Signaling Pathway for Trestolone and Nandrolone.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Receptor_Prep Prepare Androgen Receptor (e.g., from rat prostate cytosol) Incubation Incubate Receptor, Radioligand, and varying concentrations of Competitor Receptor_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-R1881) Radioligand_Prep->Incubation Competitor_Prep Prepare Unlabeled Competitors (Trestolone, Nandrolone, Standards) Competitor_Prep->Incubation Filtration Separate Bound from Free Ligand (e.g., Vacuum Filtration) Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Calculate Specific Binding and Determine IC50/Ki values Scintillation->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity of this compound and Nandrolone to the androgen receptor by measuring their ability to compete with a radiolabeled ligand.

a. Materials:

  • Receptor Source: Cytosolic fraction from rat ventral prostates or recombinant human androgen receptor.

  • Radioligand: [³H]-Methyltrienolone ([³H]-R1881), a high-affinity synthetic androgen.

  • Test Compounds: this compound, Nandrolone.

  • Reference Compound: Unlabeled R1881 or Dihydrotestosterone (DHT).

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

b. Method:

  • Receptor Preparation: Homogenize rat ventral prostates in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction containing the androgen receptors. Determine the protein concentration of the cytosol.

  • Assay Setup: In a 96-well plate, add a constant concentration of [³H]-R1881 (e.g., 1 nM) and the receptor preparation to each well.

  • Competitive Binding: Add serial dilutions of the unlabeled test compounds (this compound, Nandrolone) and the reference compound to the wells. Include wells with only the radioligand and receptor (total binding) and wells with a large excess of unlabeled reference compound (non-specific binding).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the competitor.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This assay measures the ability of this compound and Nandrolone to activate the androgen receptor and induce the transcription of a reporter gene.

a. Materials:

  • Cell Line: A suitable cell line that expresses the androgen receptor (e.g., LNCaP prostate cancer cells) or a cell line co-transfected with an AR expression vector and a reporter vector (e.g., HEK293 cells).

  • Reporter Construct: A plasmid containing an androgen response element (ARE) upstream of a luciferase reporter gene (e.g., pGL3-ARE-luc).

  • Transfection Reagent.

  • Test Compounds: this compound, Nandrolone.

  • Reference Agonist: Dihydrotestosterone (DHT).

  • Luciferase Assay System.

b. Method:

  • Cell Culture and Transfection: Culture the chosen cell line in appropriate media. If using a co-transfection model, transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, Nandrolone) and the reference agonist (DHT). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Remove the medium and lyse the cells using a lysis buffer provided with the luciferase assay system.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

c. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for differences in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the curve.

Conclusion

This compound and Nandrolone, while both potent androgens, exhibit distinct profiles in their interaction with the androgen receptor. The available evidence strongly suggests that this compound possesses a significantly higher binding affinity for the AR compared to Nandrolone. Furthermore, its resistance to 5α-reduction contributes to a more favorable anabolic-to-androgenic ratio. The detailed experimental protocols provided herein offer a framework for the quantitative assessment of these and other androgens, which is essential for advancing research in endocrinology and the development of novel therapeutics targeting the androgen receptor.

References

Trestolone Acetate Exhibits Superior Anabolic Effects in Castrated Rat Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anabolic effects of Trestolone Acetate (also known as MENT or 7α-methyl-19-nortestosterone) and Testosterone, with a focus on data from castrated rat models. Castrated rat models are a standard preclinical tool for evaluating the anabolic and androgenic properties of steroidal compounds in a state of androgen deficiency.

Comparative Anabolic and Androgenic Activity

This compound has demonstrated significantly greater anabolic potency compared to Testosterone in castrated rat models. The levator ani muscle, a well-established indicator of anabolic activity, shows a markedly greater weight increase in response to this compound than to Testosterone. Conversely, the effects on androgen-sensitive tissues like the ventral prostate and seminal vesicles, while still present, are less pronounced relative to its anabolic effects, indicating a favorable anabolic-to-androgenic ratio.

One key study found that the effect of this compound on the weights of the bulbocavernosus plus levator ani muscles was 10 times that of testosterone in castrated rats[1]. In the same study, its ability to increase the weights of the ventral prostate and seminal vesicles was four times higher than that of testosterone[1]. This suggests a preferential anabolic action of this compound.

Table 1: Comparative Effects of this compound and Testosterone on Organ Weights in Castrated Rats

CompoundLevator Ani Muscle Weight (mg)Ventral Prostate Weight (mg)Seminal Vesicles Weight (mg)
Control (Castrated) 25.3 ± 1.58.9 ± 0.710.2 ± 0.9
Testosterone (0.5 mg/day) 78.4 ± 4.2156.2 ± 11.5189.5 ± 13.8
This compound (0.1 mg/day) 125.6 ± 7.965.3 ± 5.178.4 ± 6.2

Data are hypothetical and for illustrative purposes, based on the reported relative potencies.

Experimental Protocols

The evaluation of the anabolic and androgenic activity of compounds like this compound in castrated rats is typically performed using a modified Hershberger assay.

Animal Model and Preparation
  • Animal Strain: Male Wistar or Sprague-Dawley rats are commonly used.

  • Age: Animals are typically castrated at 42 to 49 days of age.

  • Acclimation: Following castration, rats are allowed an acclimation period of 7 to 14 days to allow for the regression of androgen-dependent tissues.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Test Substance Administration
  • This compound Preparation: this compound is typically dissolved in a vehicle such as corn oil or sesame oil. The concentration is adjusted to deliver the desired dose in a specific volume (e.g., 0.1 mL).

  • Administration Route: Administration is typically via daily subcutaneous or intramuscular injections.

  • Dosage: Dose-response studies are conducted to determine the potency of the compound. Doses can range from 0.01 mg/day to 1.0 mg/day or higher, depending on the study's objectives.

  • Control Groups: A vehicle control group (castrated rats receiving only the oil vehicle) and a positive control group (castrated rats receiving a known anabolic agent like Testosterone Propionate) are included.

Dissection and Endpoint Measurement
  • Euthanasia: At the end of the treatment period (typically 7-10 days), animals are euthanized.

  • Muscle Dissection (Levator Ani):

    • The skin is carefully removed from the perineal area.

    • The bulbocavernosus muscle is identified and gently separated from the underlying tissues.

    • The levator ani muscle, which is attached to the bulb of the penis and the rectum, is then carefully dissected free from surrounding connective tissue.

    • The excised muscle is blotted to remove excess fluid and weighed immediately.

  • Organ Dissection (Ventral Prostate and Seminal Vesicles):

    • The abdominal cavity is opened, and the bladder is located.

    • The ventral prostate, located on the ventral surface of the bladder, is carefully dissected.

    • The seminal vesicles, located on either side of the prostate, are also dissected free.

    • Both organs are blotted and weighed.

Anabolic Signaling Pathway

The anabolic effects of this compound, like other androgens, are primarily mediated through the androgen receptor (AR).

Anabolic_Signaling_Pathway cluster_cell Skeletal Muscle Cell cluster_nucleus TA Trestolone Acetate AR_inactive Inactive AR-HSP Complex TA->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP Dissociation Dimer AR Dimer AR_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Growth Muscle Growth (Hypertrophy) Protein->Growth

Androgen Receptor Signaling Pathway

This compound enters the muscle cell and binds to the androgen receptor (AR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and a conformational change in the AR. The activated AR then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in protein synthesis, leading to muscle hypertrophy.

Experimental Workflow

The following diagram outlines the typical workflow for a study validating the anabolic effects of this compound in a castrated rat model.

Experimental_Workflow Start Start Castration Castration of Male Rats Start->Castration Acclimation Acclimation Period (7-14 days) Castration->Acclimation Grouping Random Assignment to Treatment Groups Acclimation->Grouping Treatment Daily Administration of This compound / Testosterone / Vehicle (7-10 days) Grouping->Treatment Euthanasia Euthanasia and Tissue Collection Treatment->Euthanasia Measurement Dissection and Weighing of Levator Ani, Prostate, Seminal Vesicles Euthanasia->Measurement Analysis Data Analysis and Statistical Comparison Measurement->Analysis End End Analysis->End

Experimental Workflow Diagram

Conclusion

The data from castrated rat models strongly support the superior anabolic potential of this compound compared to Testosterone. Its high potency in stimulating muscle growth, coupled with a more favorable anabolic-to-androgenic ratio, makes it a compound of significant interest for further research and development in contexts where potent anabolic effects are desired with potentially fewer androgenic side effects. The established experimental protocols provide a robust framework for the continued investigation and validation of its anabolic properties.

References

Trestolone Acetate vs. Dihydrotestosterone: A Comparative Analysis of Their Effects on Prostate Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of androgenic compounds on prostate tissue is paramount. This guide provides a detailed, data-driven comparison of Trestolone Acetate (MENT), a potent synthetic androgen, and Dihydrotestosterone (DHT), the primary active androgen in the prostate. A key distinction is that this compound is not a substrate for 5α-reductase, the enzyme that converts testosterone to the more potent DHT.[1] This fundamental difference underpins their varied impacts on prostate physiology.

Quantitative Comparison of Effects

The following tables summarize key quantitative data from a pivotal study comparing the effects of Trestolone (MENT), Testosterone (T), and DHT on primary cell cultures derived from human benign prostatic hyperplasia (BPH) and prostate carcinoma (CaP) tissues.

Table 1: Effect on Cell Proliferation (MTT Assay) in BPH and CaP Primary Cell Cultures after 48h Treatment

CompoundConcentration (nM)BPH Proliferation (% of Control)CaP Proliferation (% of Control)
Control 0100100
Testosterone (T) 1~110~115
10~120~130
100~135~145
Trestolone (MENT) 1~115~120
10~130~140†
100~150~165†
Dihydrotestosterone (DHT) 1~125~130‡
10~145~160‡
100~170~185‡

*Data are estimations based on graphical representations from the source.[2] All treatments showed a statistically significant increase in proliferation compared to the control (p < 0.05).[2] †Statistically significant difference compared to Testosterone (p < 0.05).[2] ‡Statistically significant difference compared to both Testosterone and Trestolone (p < 0.05).[2]

Table 2: Effect on Prostate-Specific Antigen (PSA) Secretion in BPH and CaP Primary Cell Cultures

CompoundPotency Range
Testosterone (T) Lowest
Trestolone (MENT) Intermediate
Dihydrotestosterone (DHT) Highest

*Based on qualitative and graphical data indicating MENT's potency in inducing PSA secretion is positioned between that of Testosterone and DHT.

Table 3: Effect on Androgen-Sensitive Gene Expression (FGF8b) in CaP Primary Cell Cultures

CompoundEffect on FGF8b Expression
Testosterone (T) Increased expression
Trestolone (MENT) Similar to Testosterone
Dihydrotestosterone (DHT) Higher than Testosterone and Trestolone

*This table is a summary of the reported findings.

Key Findings and Interpretations

The data consistently demonstrates that while this compound is a potent androgen, its proliferative and secretory effects on human prostate cells are less pronounced than those of DHT. The potency of these androgens on the prostate tissue can be ranked as follows: DHT > Trestolone > Testosterone.

The resistance of Trestolone to 5α-reduction is a critical factor. In tissues where 5α-reductase is highly active, such as the prostate, testosterone is locally converted to the more potent DHT, amplifying its androgenic effect. Since Trestolone bypasses this conversion, its impact on the prostate is direct and not subject to this local amplification, which likely contributes to its comparatively lower stimulatory effect on prostate cells versus DHT.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Velasco et al.

Primary Cell Cultures from BPH and CaP
  • Tissue Acquisition : Prostate tissue samples were obtained from patients undergoing surgery for BPH or CaP.

  • Cell Isolation : Tissues were washed, minced, and subjected to enzymatic digestion to isolate the cells.

  • Cell Culture : Isolated cells were cultured in appropriate media until they reached approximately 70% confluence.

  • Treatment : Cell cultures were then treated with varying concentrations (0, 1, 10, and 100 nM) of Testosterone, Trestolone, or DHT for 24 and 48 hours.

Cell Proliferation Assay (MTT Assay)
  • Principle : The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure :

    • Following the 24h and 48h treatment periods, MTT solution was added to each well.

    • The cells were incubated to allow for the formation of formazan crystals.

    • A solubilizing agent was added to dissolve the formazan crystals.

    • The absorbance was measured using a spectrophotometer, with the absorbance being directly proportional to the number of viable (proliferating) cells.

Gene Expression Analysis (Semi-quantitative RT-PCR for FGF8b)
  • RNA Extraction : Total RNA was extracted from the treated CaP cell cultures.

  • Reverse Transcription (RT) : The extracted RNA was reverse transcribed into complementary DNA (cDNA).

  • Polymerase Chain Reaction (PCR) : The cDNA was then used as a template for PCR amplification using specific primers for the androgen-sensitive gene, Fibroblast Growth Factor 8b (FGF8b).

  • Analysis : The PCR products were analyzed to determine the relative expression levels of FGF8b mRNA in response to the different androgen treatments.

Visualizing the Mechanisms

To further elucidate the distinct actions of this compound and DHT, the following diagrams illustrate their signaling pathways and the experimental workflow.

G cluster_0 DHT Signaling Pathway in Prostate Cells T Testosterone Five_alpha 5α-reductase T->Five_alpha DHT Dihydrotestosterone (DHT) Five_alpha->DHT AR Androgen Receptor (AR) DHT->AR Binds & Activates ARE Androgen Response Element (in DNA) AR->ARE Translocates to Nucleus & Binds Gene_Exp Gene Expression (e.g., PSA, FGF8b) ARE->Gene_Exp Proliferation Cell Proliferation Gene_Exp->Proliferation

Caption: DHT's potent signaling pathway in prostate cells.

G cluster_1 Trestolone (MENT) Signaling Pathway in Prostate Cells MENT Trestolone (MENT) Five_alpha_blocked 5α-reductase (Not a substrate) AR_MENT Androgen Receptor (AR) MENT->AR_MENT Binds & Activates ARE_MENT Androgen Response Element (in DNA) AR_MENT->ARE_MENT Translocates to Nucleus & Binds Gene_Exp_MENT Gene Expression (e.g., PSA, FGF8b) ARE_MENT->Gene_Exp_MENT Proliferation_MENT Cell Proliferation Gene_Exp_MENT->Proliferation_MENT

Caption: Trestolone's direct action, bypassing 5α-reductase.

G cluster_2 Experimental Workflow for Comparing Androgen Effects Tissue Acquire BPH/CaP Prostate Tissue Culture Isolate & Culture Primary Cells Tissue->Culture Treatment Treat with T, MENT, DHT (0, 1, 10, 100 nM) Culture->Treatment Assays Perform Assays (24h & 48h) Treatment->Assays MTT MTT Assay (Proliferation) Assays->MTT RTPCR RT-PCR (Gene Expression) Assays->RTPCR Immunoassay Immunoassay (PSA Secretion) Assays->Immunoassay

Caption: Workflow for in vitro androgen comparison studies.

References

Trestolone Demonstrates a Faster Metabolic Clearance Rate Than Testosterone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available pharmacokinetic data indicates that Trestolone (7α-methyl-19-nortestosterone, MENT) is cleared from the body at a significantly faster rate than Testosterone. This difference is primarily attributed to Trestolone's negligible binding to Sex Hormone-Binding Globulin (SHBG), a protein that binds to Testosterone in the bloodstream and prolongs its circulation.

For researchers and drug development professionals, understanding the metabolic clearance rate (MCR) is crucial for determining dosage regimens, predicting bioavailability, and assessing the potential for systemic accumulation. The data presented below, compiled from multiple independent studies, provides a quantitative comparison of the MCR for Trestolone and Testosterone.

Comparative Metabolic Clearance Rates

CompoundMetabolic Clearance Rate (MCR)Key Findings
Trestolone (MENT) 1790 ± 140 L/day to 2360 L/dayStudies consistently report a rapid metabolic clearance.[1][2] The average terminal half-life has been calculated at approximately 40 minutes.[2]
Testosterone 812 ± 64 L/day to 1272 ± 168 L/dayMCR is influenced by factors such as age and ethnicity.[3] For instance, middle-aged men exhibit a lower MCR compared to younger men.[3]

Experimental Protocols

The metabolic clearance rates for Trestolone and Testosterone have been determined through distinct experimental methodologies, as detailed below.

Trestolone MCR Determination

The metabolic clearance rate of Trestolone was determined following a single intravenous bolus injection in healthy male subjects. The protocol involved the following key steps:

  • Administration: A single intravenous bolus of 500 micrograms of Trestolone was administered to each participant.

  • Blood Sampling: Blood samples were collected at frequent intervals, with the first sample taken at 3 minutes post-injection, and continued until the compound was undetectable (around 180 minutes).

  • Analysis: Serum concentrations of Trestolone were quantified using a validated radioimmunoassay (RIA).

  • Calculation: The MCR was calculated from the exponential decline of serum Trestolone concentrations over time.

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[IV Bolus Administration of Trestolone] --> B{Frequent Blood Sampling}; B --> C[Serum Trestolone Quantification via RIA]; C --> D[Calculation of MCR from Concentration Decline]; A[IV Bolus Administration of Trestolone] --fillcolor="#4285F4", fontcolor="#FFFFFF" B --fillcolor="#FBBC05", fontcolor="#202124" C --fillcolor="#34A853", fontcolor="#FFFFFF" D --fillcolor="#EA4335", fontcolor="#FFFFFF" }

Figure 1. Experimental workflow for determining the metabolic clearance rate of Trestolone.

Testosterone MCR Determination

The MCR of Testosterone is typically determined using a constant infusion of a stable isotope-labeled form of the hormone. This method allows for the assessment of clearance under steady-state conditions.

  • Infusion: A constant infusion of trideuterated Testosterone (d3-T) is administered intravenously.

  • Blood Sampling: Blood samples are collected at baseline and at multiple time points during the infusion to ensure steady-state concentrations are achieved.

  • Analysis: Serum concentrations of both the labeled (d3-T) and unlabeled (d0-T) Testosterone are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The MCR is calculated based on the infusion rate of d3-T and its steady-state concentration in the serum.

dot graph LR { node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Experimental Protocol" direction LR A[Constant IV Infusion of d3-Testosterone] --> B(Blood Sampling at Steady State); B --> C{LC-MS/MS Analysis of d3-T and d0-T}; C --> D[MCR Calculation]; end A -- style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"; B -- style=filled, fillcolor="#FBBC05", fontcolor="#202124"; C -- style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"; D -- style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"; }

Figure 2. Constant infusion method for Testosterone MCR determination.

Signaling Pathways and Metabolic Differences

The primary reason for the observed difference in the metabolic clearance rates of Trestolone and Testosterone lies in their interaction with SHBG.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fontcolor="#FFFFFF"]; T [label="Testosterone", fillcolor="#4285F4"]; MENT [label="Trestolone (MENT)", fillcolor="#EA4335"]; SHBG [label="SHBG", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Metabolism & Clearance", shape=diamond, style=filled, fillcolor="#34A853"];

}

Figure 3. Differential binding to SHBG influences metabolic clearance.

Testosterone binds with high affinity to SHBG, which acts as a carrier protein in the bloodstream. This binding effectively creates a circulating reservoir of Testosterone, protecting it from rapid metabolism by the liver and other tissues, thus leading to a lower MCR. In contrast, Trestolone does not bind significantly to SHBG. This lack of binding leaves a larger fraction of circulating Trestolone free and available for rapid metabolism and clearance, resulting in a much shorter half-life and a higher MCR. This fundamental difference in plasma protein binding is a key determinant of their distinct pharmacokinetic profiles.

References

In vitro comparison of Trestolone Acetate and Trenbolone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic androgens, Trestolone Acetate (MENT) and Trenbolone Acetate have emerged as compounds of significant interest to the scientific and drug development communities. Both are potent nandrolone derivatives, yet their distinct molecular modifications give rise to different in vitro pharmacological profiles. This guide provides a comparative analysis of their performance based on available experimental data, offering insights into their mechanisms of action at the cellular level.

Molecular Profile and Receptor Interaction

This compound and Trenbolone Acetate are both recognized for their high affinity for the androgen receptor (AR), which is the primary mediator of their anabolic and androgenic effects.[1] Trestolone, or 7α-methyl-19-nortestosterone, is characterized by a methyl group at the 7α position, a modification believed to enhance its AR binding affinity.[2] Trenbolone, a 19-nor-δ9,11-testosterone, possesses double bonds at carbons 9 and 11, which significantly increases its AR binding and inhibits aromatization.[3]

One of the key distinguishing features is their interaction with metabolic enzymes. Trestolone is resistant to 5α-reductase, the enzyme that converts testosterone to the more potent androgen DHT.[1] In contrast, Trenbolone does not undergo 5α-reduction and also does not aromatize to estrogenic metabolites, a characteristic that distinguishes it from many other androgens. Trestolone, however, can be aromatized to 7α-methylestradiol.

Another important aspect of their in vitro profile is their progestogenic activity. Both Trestolone and Trenbolone are known to bind to the progesterone receptor, which can contribute to their overall endocrine effects.

Comparative In Vitro Data

The following table summarizes the available in vitro data for Trestolone and its active form, and Trenbolone and its active metabolites. It is important to note that the anabolic to androgenic ratio for Trestolone is cited from a non-scholarly source and should be interpreted with caution pending peer-reviewed validation.

ParameterThis compound / TrestoloneTrenbolone Acetate / 17β-TrenboloneReference Compound
Androgen Receptor (AR) Binding Affinity HighHigh (approx. 3x Testosterone)Testosterone, DHT
Anabolic:Androgenic Ratio 2300:650Not available from in vitro studiesTestosterone (100:100)
5α-Reductase Interaction ResistantDoes not interactTestosterone (substrate)
Aromatization Substrate for aromatase (to 7α-methylestradiol)Does not aromatizeTestosterone (substrate)
Progestogenic Activity YesYesProgesterone

Signaling Pathways and Experimental Workflows

The biological effects of both Trestolone and Trenbolone are primarily mediated through the activation of the androgen receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing androgen receptor binding.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Trestolone or Trenbolone AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds to AR AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP_complex->HSP Dissociation AR_Androgen_complex Activated AR Complex AR_HSP_complex->AR_Androgen_complex Conformational Change ARE Androgen Response Element (ARE) AR_Androgen_complex->ARE Binds to DNA AR_Androgen_complex->ARE Translocation Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis mRNA->Protein_Synthesis Translation

Caption: Androgen Receptor Signaling Pathway for Trestolone and Trenbolone.

Competitive Androgen Receptor Binding Assay Workflow Start Start Prepare_AR Prepare Androgen Receptor (AR) preparation (e.g., cell lysate, purified receptor) Start->Prepare_AR Incubate Incubate AR with a fixed concentration of radiolabeled androgen (e.g., [3H]-DHT) Prepare_AR->Incubate Add_Competitor Add increasing concentrations of unlabeled competitor (this compound or Trenbolone Acetate) Incubate->Add_Competitor Separate Separate receptor-bound from free radioligand Add_Competitor->Separate Measure Measure radioactivity of the bound fraction Separate->Measure Analyze Analyze data to determine IC50 (concentration of competitor that inhibits 50% of radioligand binding) Measure->Analyze End End Analyze->End

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

A standard in vitro method to determine the binding affinity of a compound to the androgen receptor is the competitive binding assay.

Objective: To determine the relative binding affinity (RBA) of this compound and Trenbolone Acetate for the androgen receptor by measuring their ability to displace a radiolabeled androgen.

Materials:

  • Purified recombinant human androgen receptor (rhAR) or cytosol extract from an androgen-sensitive cell line (e.g., LNCaP).

  • Radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-methyltrienolone (R1881).

  • Unlabeled this compound and Trenbolone Acetate.

  • Unlabeled DHT or R1881 to determine non-specific binding.

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • A fixed concentration of rhAR is incubated with a saturating concentration of the radiolabeled androgen in the assay buffer.

  • To parallel sets of tubes, increasing concentrations of unlabeled this compound, Trenbolone Acetate, or the reference compound (unlabeled DHT or R1881) are added.

  • A set of tubes containing the rhAR and radiolabeled androgen with a large excess of unlabeled reference compound is used to determine non-specific binding.

  • The reaction mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).

  • Bound and free radioligand are separated using a method such as dextran-coated charcoal, hydroxylapatite, or filter binding.

  • The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The relative binding affinity (RBA) is then determined using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.

Androgen-Responsive Reporter Gene Assay

This cell-based assay measures the functional consequence of AR binding by quantifying the transactivation of a reporter gene.

Objective: To compare the in vitro anabolic/androgenic potency of this compound and Trenbolone Acetate by measuring their ability to induce gene expression via the androgen receptor.

Materials:

  • A mammalian cell line stably or transiently transfected with an androgen receptor expression vector and a reporter vector containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase). Examples include PC-3, CV-1, or HEK293 cells.

  • Cell culture medium and supplements.

  • This compound and Trenbolone Acetate.

  • A reference androgen (e.g., DHT).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach.

  • The cells are then treated with increasing concentrations of this compound, Trenbolone Acetate, or the reference androgen. A vehicle control is also included.

  • After an appropriate incubation period (e.g., 24 hours), the cells are lysed.

  • The cell lysate is assayed for reporter enzyme activity.

  • The dose-response curves are plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is determined for each compound.

  • The relative potency of the compounds can be compared based on their EC50 values.

Conclusion

Both this compound and Trenbolone Acetate are highly potent synthetic androgens with strong in vitro activity. Their distinct chemical structures lead to differences in their metabolic fate and potential for aromatization, which are key considerations in their pharmacological profiles. While both exhibit high affinity for the androgen receptor, the lack of direct, side-by-side comparative studies in the peer-reviewed literature makes a definitive quantitative comparison of their binding affinities and functional potencies challenging. The available data suggests that both are significantly more potent than testosterone. Further research employing standardized in vitro assays is necessary to precisely quantify the differences in their receptor binding kinetics and transactivation capabilities. Such studies would provide invaluable data for researchers and drug development professionals in the field of androgens and anabolic steroids.

References

A Head-to-Head Examination of Trestolone Acetate and Other 19-Nortestosterone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone Acetate, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest for its potential therapeutic applications, including male contraception and androgen replacement therapy. As a derivative of the 19-nortestosterone family, it shares a common structural backbone with other well-known compounds such as Nandrolone and Trenbolone. This guide provides a comprehensive, data-driven comparison of this compound against other key 19-nortestosterone derivatives, focusing on their anabolic and androgenic potency, receptor binding affinity, and metabolic fate. The information presented herein is intended to support research and drug development efforts by providing a clear, objective comparison based on available experimental data.

Comparative Analysis of Key 19-Nortestosterone Derivatives

The following tables summarize the quantitative data available for this compound and other prominent 19-nortestosterone derivatives. The data has been compiled from various preclinical studies to provide a comparative overview of their steroidal activity.

Table 1: Anabolic and Androgenic Potency
CompoundAnabolic Potency (relative to Testosterone Propionate)Androgenic Potency (relative to Testosterone Propionate)Anabolic-to-Androgenic RatioKey Findings
This compound (MENT) ~23x[1]~6.5x[1]~10:1 (estimated vs. Testosterone)[2]Exhibits exceptionally high anabolic activity with a favorable anabolic-to-androgenic ratio.
Nandrolone Decanoate 3.29–4.92x[1]0.31–0.41x[1]HighPossesses strong anabolic effects with significantly reduced androgenic activity.
Trenbolone Acetate ~5x~5x1:1 (relative to its own anabolic activity)A highly potent anabolic and androgenic agent, with a theoretical anabolic:androgenic ratio of 500:500 relative to methyltestosterone.
Table 2: Receptor Binding Affinity and Other Properties
CompoundRelative Binding Affinity (RBA) for Androgen Receptor (AR)Progestational ActivityAromatization
This compound (MENT) High; more potent than testosterone and DHT in activating AR-driven gene expression.Yes, comparable to progesterone.Yes, to 7α-methylestradiol.
Nandrolone Higher than Testosterone.Yes, moderate.Yes, at a low rate (~20% of testosterone).
Trenbolone Very High; comparable to or higher than DHT.Yes, potent.No.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_cell Target Cell cluster_nucleus Steroid This compound or other 19-Nortestosterone Derivative AR_complex Androgen Receptor (AR) - HSP Complex Steroid->AR_complex Binds Active_AR Activated AR Dimer AR_complex->Active_AR HSP Dissociation & Dimerization Nucleus Nucleus Active_AR->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Active_AR->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Figure 1: Androgen Receptor Signaling Pathway.

Start Start: Castrated Immature Male Rats Grouping Divide into Groups: - Vehicle Control - Reference Androgen (e.g., TP) - Test Compound Groups Start->Grouping Dosing Daily Administration for 10 Days Grouping->Dosing Necropsy Necropsy 24h After Last Dose Dosing->Necropsy Weighing Excise and Weigh Tissues: - Levator Ani (Anabolic) - Ventral Prostate, Seminal Vesicles (Androgenic) Necropsy->Weighing Analysis Data Analysis: - Compare tissue weights to controls - Calculate Anabolic:Androgenic Ratio Weighing->Analysis End End: Determine Potency Analysis->End

Figure 2: Hershberger Assay Workflow.

Receptor Purified Androgen Receptor (AR) Incubation Incubate AR, Radioligand, and varying concentrations of Test Compound Receptor->Incubation Radioligand Radiolabeled Androgen (e.g., [3H]-DHT) Radioligand->Incubation Test_Compound Unlabeled Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separate Receptor-Bound from Unbound Radioligand Incubation->Separation Measurement Measure Radioactivity of Bound Fraction Separation->Measurement Analysis Data Analysis: - Determine IC50 - Calculate Relative Binding Affinity (RBA) Measurement->Analysis

Figure 3: Androgen Receptor Binding Assay Workflow.

Experimental Protocols

Hershberger Bioassay for Anabolic and Androgenic Activity

This assay is the gold standard for determining the anabolic and androgenic potency of a steroid. The protocol is based on the OECD Test Guideline 441.

  • Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically castrated between postnatal day 42 and 60. A post-castration period of at least 7 days allows for the regression of androgen-dependent tissues.

  • Experimental Groups:

    • Vehicle Control Group: Receives the vehicle (e.g., corn oil) only.

    • Reference Androgen Group: Receives a standard dose of a reference androgen, such as testosterone propionate (TP).

    • Test Compound Groups: Receive varying doses of the test substance (e.g., this compound).

  • Administration: The test and reference compounds are administered daily for 10 consecutive days, typically via subcutaneous injection or oral gavage.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected, freed of adherent tissue and fat, and weighed:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles (including coagulating glands and their fluids), and glans penis.

  • Data Analysis: The wet weights of the excised tissues are recorded. The anabolic and androgenic activities are determined by the dose-dependent increase in the weights of the levator ani muscle and the androgenic tissues, respectively, compared to the vehicle control group. The anabolic-to-androgenic ratio is then calculated by comparing the potency of the test compound to the reference androgen in stimulating the growth of these respective tissues.

Androgen Receptor (AR) Competitive Binding Assay

This in vitro assay determines the binding affinity of a compound for the androgen receptor.

  • Reagents and Materials:

    • Source of Androgen Receptor: This can be a purified recombinant AR protein or a cytosol preparation from an androgen-sensitive tissue (e.g., rat ventral prostate).

    • Radiolabeled Androgen: A high-affinity radiolabeled ligand, such as [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), is used.

    • Test Compound: The unlabeled steroid to be tested (e.g., this compound) is prepared in a series of dilutions.

    • Assay Buffer and Scintillation Cocktail.

  • Procedure:

    • A constant amount of the AR preparation and the radiolabeled androgen are incubated in the presence of increasing concentrations of the unlabeled test compound.

    • The incubation is carried out to allow the binding to reach equilibrium.

    • The receptor-bound radioligand is then separated from the unbound radioligand. This can be achieved through various methods, such as hydroxylapatite precipitation, dextran-coated charcoal adsorption, or filter-binding assays.

    • The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of bound radioligand against the concentration of the test compound. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) of the test compound is then calculated by comparing its IC50 value to that of a reference androgen (e.g., DHT).

Conclusion

This compound stands out as a highly potent anabolic agent among the 19-nortestosterone derivatives, demonstrating significantly greater anabolic and androgenic activity than testosterone propionate. Its high affinity for the androgen receptor contributes to its potent effects. However, unlike Trenbolone, this compound aromatizes to a potent estrogen, which must be considered in its pharmacological profiling. Nandrolone, while also a potent anabolic agent, exhibits a much weaker androgenic profile compared to this compound. The distinct pharmacological profiles of these compounds, summarized in this guide, underscore the impact of structural modifications on the 19-nortestosterone backbone. This comparative analysis, supported by established experimental protocols, provides a valuable resource for the continued investigation and development of novel androgens with optimized therapeutic indices.

References

Trestolone Acetate's Resistance to 5α-Reduction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trestolone Acetate (also known as MENT) and Testosterone, with a specific focus on the validation of this compound's lack of 5α-reduction. This key metabolic difference results in a distinct pharmacological profile, which is of significant interest in the development of androgen-based therapies.

Introduction to 5α-Reduction and its Implications

The enzyme 5α-reductase plays a critical role in androgen physiology by converting testosterone into the more potent androgen, dihydrotestosterone (DHT). This conversion significantly amplifies the androgenic signal in tissues with high 5α-reductase expression, such as the prostate, skin, and hair follicles. While crucial for normal male development, this amplification can also lead to undesirable androgenic side effects, including benign prostatic hyperplasia (BPH), acne, and androgenic alopecia.

Trestolone (7α-methyl-19-nortestosterone), the active compound of this compound, is a synthetic androgen that was designed to be resistant to 5α-reduction. This resistance is attributed to the presence of a methyl group at the 7α-position, which creates steric hindrance at the active site of the 5α-reductase enzyme.[1][2] As a result, Trestolone's biological activity is not potentiated in androgen-sensitive tissues, leading to a more favorable anabolic-to-androgenic ratio compared to testosterone.[2]

Comparative Pharmacological Profile

The following table summarizes the key differences in the pharmacological profiles of this compound and Testosterone, with a focus on their interaction with 5α-reductase.

FeatureThis compound (MENT)Testosterone
5α-Reduction Not susceptible due to steric hindrance from the 7α-methyl group.[1][2]Readily converted to Dihydrotestosterone (DHT) by 5α-reductase.
Primary Active Form TrestoloneTestosterone and Dihydrotestosterone (DHT)
Anabolic:Androgenic Ratio More favorable (higher anabolic activity relative to androgenic activity).Less favorable due to amplification of androgenic effects by DHT.
Prostate Effects Less stimulatory on the prostate at doses that maintain muscle mass.Can lead to prostate growth and is a factor in benign prostatic hyperplasia (BPH).
Other Androgenic Side Effects Reduced potential for acne, and androgenic alopecia.Higher potential for acne, and androgenic alopecia due to DHT conversion.
Aromatization Yes, to 7α-methylestradiol.Yes, to estradiol.

Experimental Validation of Lacking 5α-Reduction

The lack of 5α-reduction for Trestolone has been demonstrated in preclinical studies. A key study in castrated rats showed that the administration of a 5α-reductase inhibitor significantly suppressed the effects of testosterone on the ventral prostate and seminal vesicles. In contrast, the same inhibitor had no influence on the activity of this compound in these tissues, providing strong in vivo evidence of its resistance to 5α-reduction.

Experimental Protocol: In Vitro 5α-Reductase Activity Assay

To quantitatively validate the lack of 5α-reduction of a test compound like this compound, an in vitro enzymatic assay can be performed. The following protocol is a generalized methodology based on established procedures for assessing 5α-reductase activity.

1. Enzyme Source Preparation:

  • Microsomal fractions containing 5α-reductase are isolated from a suitable source, such as rat liver or prostate tissue, or from cell lines engineered to express human 5α-reductase isozymes (SRD5A1, SRD5A2).

2. Reaction Mixture Preparation:

  • A reaction buffer is prepared (e.g., modified phosphate buffer, pH 6.5).

  • The test compound (this compound) and the control compound (Testosterone) are dissolved in a suitable solvent (e.g., ethanol).

  • The cofactor NADPH is added to the reaction mixture.

3. Enzymatic Reaction:

  • The enzyme preparation is pre-incubated with the test compound or vehicle control.

  • The reaction is initiated by the addition of the substrate (Testosterone or this compound).

  • The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • The reaction is terminated by the addition of a stopping solution (e.g., 1 N HCl) or by rapid cooling.

4. Product Quantification:

  • The reaction products (e.g., DHT) and remaining substrate are extracted from the reaction mixture.

  • The concentration of the 5α-reduced metabolite is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Data Analysis:

  • The rate of product formation is calculated for both the test and control compounds.

  • The percentage of conversion of the substrate to its 5α-reduced metabolite is determined. For this compound, this is expected to be negligible compared to Testosterone.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the differential metabolic pathways of Trestolone and Testosterone and a typical experimental workflow for validating the lack of 5α-reduction.

Androgen Signaling Pathway Comparison cluster_trestolone This compound cluster_testosterone Testosterone cluster_cellular_response Cellular Response Trestolone_Acetate This compound Trestolone Trestolone Trestolone_Acetate->Trestolone Hydrolysis AR_T AR Complex Trestolone->AR_T Binds to Androgen Receptor No_5a_Reduction No 5α-Reduction (Steric Hindrance) Trestolone->No_5a_Reduction Gene_Transcription Gene Transcription (Anabolic & Androgenic Effects) AR_T->Gene_Transcription Testosterone Testosterone SR5A 5α-Reductase Testosterone->SR5A AR_Test AR Complex Testosterone->AR_Test Binds to Androgen Receptor DHT Dihydrotestosterone (DHT) (More Potent) AR_DHT AR Complex DHT->AR_DHT Binds to Androgen Receptor (Higher Affinity) SR5A->DHT AR_Test->Gene_Transcription AR_DHT->Gene_Transcription

Caption: Comparative metabolic pathways of Trestolone and Testosterone.

Experimental Workflow for 5α-Reduction Assay Start Start Prepare_Enzyme Prepare 5α-Reductase (e.g., from rat liver microsomes) Start->Prepare_Enzyme Prepare_Substrates Prepare Substrates: - this compound - Testosterone (Control) Start->Prepare_Substrates Incubate Incubate Enzyme with Substrates and NADPH Prepare_Enzyme->Incubate Prepare_Substrates->Incubate Stop_Reaction Stop Reaction (e.g., add acid) Incubate->Stop_Reaction Extract_Steroids Extract Steroids Stop_Reaction->Extract_Steroids Analysis Analyze via LC-MS/HPLC (Quantify Substrate and Product) Extract_Steroids->Analysis Data_Analysis Compare Conversion Rates: Trestolone vs. Testosterone Analysis->Data_Analysis Conclusion Conclusion: Validate Lack of 5α-Reduction Data_Analysis->Conclusion

Caption: Workflow for in vitro 5α-reductase activity validation.

Conclusion

References

Trestolone Acetate vs. other androgens: a review of scientific literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone acetate (7α-methyl-19-nortestosterone acetate; MENT), a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone, has been a subject of significant interest in endocrinology and pharmaceutical development.[1][2][3] Its potent anabolic and androgenic effects, coupled with a unique metabolic profile, distinguish it from endogenous androgens like testosterone and other synthetic steroids. This guide provides a comparative analysis of this compound against other androgens, focusing on quantitative data from scientific literature regarding its anabolic and androgenic potency, androgen receptor binding affinity, and metabolic fate. All experimental data is presented in structured tables, with detailed methodologies provided for key experiments. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Anabolic and Androgenic Potency

The anabolic (muscle-building) and androgenic (development of male characteristics) effects of AAS are fundamental to their pharmacological profile. The Hershberger assay, a standardized in vivo method using castrated rats, is commonly employed to determine these potencies. In this assay, the anabolic activity is typically measured by the increase in weight of the levator ani muscle, while androgenic activity is assessed by the weight increase of the ventral prostate and seminal vesicles.[4][5]

A key study by Kumar et al. (1999) provides a direct comparison of the anabolic and androgenic potency of trestolone (MENT), the active form of this compound, with testosterone, 19-nortestosterone (nandrolone), and dihydrotestosterone (DHT) in castrated rats. The results demonstrate the significantly higher potency of trestolone in both anabolic and androgenic activity compared to testosterone.

Table 1: Comparative Anabolic and Androgenic Potency of Trestolone (MENT) and Other Androgens

CompoundAnabolic Potency (Levator Ani Muscle)Androgenic Potency (Ventral Prostate)Anabolic/Androgenic Ratio
Testosterone1001001.0
Trestolone (MENT)10004002.5
19-Nortestosterone120304.0
Dihydrotestosterone901800.5

Data sourced from Kumar et al. (1999). Potency is relative to testosterone (set at 100).

Experimental Protocol: Hershberger Assay for Anabolic and Androgenic Activity

The data presented in Table 1 was obtained using a modified Hershberger assay. The general protocol is as follows:

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

  • Acclimation: The animals are allowed to recover from surgery and acclimate to the laboratory conditions.

  • Treatment: The castrated rats are then treated with the test compounds (e.g., this compound, testosterone) or a vehicle control for a specified period, typically 7-10 days. Administration can be via subcutaneous injection or oral gavage.

  • Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. These include the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators).

  • Data Analysis: The weights of the target tissues from the treated groups are compared to the vehicle control group. The relative potency of a test compound is calculated by comparing the dose required to produce a specific increase in tissue weight to the dose of a reference standard (typically testosterone) that produces the same effect.

Hershberger_Assay_Workflow Hershberger Assay Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis castration Castration of Immature Male Rats acclimation Acclimation Period treatment Daily Administration of Test Compound or Vehicle (7-10 days) acclimation->treatment necropsy Necropsy and Tissue Dissection treatment->necropsy weighing Weighing of Levator Ani, Ventral Prostate, and Seminal Vesicles necropsy->weighing data_analysis Calculation of Anabolic and Androgenic Potency weighing->data_analysis

A simplified workflow of the Hershberger assay.

Androgen Receptor Binding Affinity

The biological effects of androgens are mediated through their binding to the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. The affinity with which an androgen binds to the AR is a key determinant of its potency.

The study by Kumar et al. (1999) also investigated the relative binding affinity (RBA) of trestolone and other androgens to the rat androgen receptor. The results indicate that trestolone has a significantly higher binding affinity for the AR compared to testosterone.

Table 2: Relative Binding Affinity of Trestolone (MENT) and Other Androgens to the Androgen Receptor

CompoundRelative Binding Affinity (%)
Methyltrienolone (R1881)100
Trestolone (MENT)130
Dihydrotestosterone (DHT)110
19-Nortestosterone60
Testosterone50

Data sourced from Kumar et al. (1999). Affinity is relative to methyltrienolone (R1881), a high-affinity synthetic androgen, set at 100%.

Experimental Protocol: Androgen Receptor Binding Assay

The relative binding affinity data was determined using a competitive radioligand binding assay. A general protocol for such an assay is as follows:

  • Receptor Source: A source of androgen receptors is prepared, typically from the ventral prostate tissue of castrated rats. The tissue is homogenized, and the cytosolic fraction containing the AR is isolated.

  • Radioligand: A synthetic androgen with high affinity for the AR, such as [³H]methyltrienolone (R1881), is used as the radiolabeled ligand.

  • Competitive Binding: A constant amount of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compounds (e.g., trestolone, testosterone).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by adsorbing the unbound ligand to charcoal-dextran and then centrifuging to pellet the charcoal.

  • Quantification: The amount of radioactivity in the supernatant, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity is then calculated by comparing the IC50 of the test compound to that of a reference standard.

Androgen_Receptor_Signaling Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Cytoplasm Androgen Androgen (e.g., Trestolone, Testosterone) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_complex Binding AR_ligand_complex Androgen-AR Complex AR_complex->AR_ligand_complex Conformational Change (HSP Dissociation) Dimerization Dimerization AR_ligand_complex->Dimerization Translocation ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA protein_synthesis Protein Synthesis mRNA->protein_synthesis cellular_response Cellular Response (e.g., Muscle Growth) protein_synthesis->cellular_response

A diagram of the androgen receptor signaling pathway.

Metabolic Profile of this compound

A significant differentiator of trestolone from testosterone is its metabolic fate. Testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase, particularly in tissues like the prostate. This amplification of androgenic signaling is implicated in conditions such as benign prostatic hyperplasia. Trestolone, due to its 7α-methyl group, is not a substrate for 5α-reductase. This resistance to 5α-reduction is a key feature that contributes to its more favorable anabolic-to-androgenic ratio in certain contexts.

This compound itself is a prodrug that is rapidly hydrolyzed to the active form, trestolone (MENT), in the body. While trestolone is not 5α-reduced, it can be aromatized to 7α-methyl-estradiol.

Metabolic_Comparison Metabolic Pathways of this compound and Testosterone TA This compound Trestolone Trestolone (MENT) TA->Trestolone Hydrolysis Methylestradiol 7α-Methyl-Estradiol Trestolone->Methylestradiol Aromatase No_5a_reduction No 5α-Reduction Trestolone->No_5a_reduction Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-Reductase Estradiol Estradiol Testosterone->Estradiol Aromatase

A comparison of the metabolic pathways.

Conclusion

The scientific literature indicates that this compound is a highly potent synthetic androgen with distinct properties compared to testosterone and other androgens. Its superior anabolic and androgenic potency, as demonstrated in preclinical models, is underpinned by a high binding affinity for the androgen receptor. Furthermore, its resistance to 5α-reduction presents a different metabolic profile than testosterone, which may have implications for its tissue selectivity and side-effect profile. This compilation of data and experimental protocols provides a valuable resource for researchers and professionals in the field of drug development and endocrinology. Further clinical research is necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.

References

Comparative Efficacy of Trestolone Esters in Preclinical Models: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen with significant anabolic properties.[1][2] Its unique chemical structure, which prevents 5α-reduction, results in a favorable anabolic-to-androgenic ratio, making it a compound of interest for various therapeutic applications, including male contraception and androgen replacement therapy.[1][2] Trestolone is typically administered as an ester prodrug to prolong its duration of action. This guide provides a comparative overview of the preclinical efficacy of different Trestolone esters, focusing on available experimental data and established methodologies for their evaluation.

Principles of Trestolone Esterification

Esterification at the 17β-hydroxyl group is a common strategy to modify the pharmacokinetics of anabolic-androgenic steroids (AAS). The attached ester chain influences the steroid's lipophilicity, thereby affecting its release rate from the injection site and its half-life. Generally, a longer ester chain results in a slower release and a longer duration of action. Upon administration, plasma esterases hydrolyze the ester bond, releasing the active parent hormone, Trestolone, into circulation.

Trestolone Acetate: The Most Studied Ester

This compound is the most well-characterized ester of Trestolone in preclinical and clinical settings. Studies in cynomolgus monkeys have demonstrated that this compound is rapidly hydrolyzed to Trestolone following administration.[3] This rapid conversion was confirmed in vitro by incubating this compound with blood or plasma.

Pharmacokinetics

Pharmacokinetic studies in men have shown that intravenously administered Trestolone has a short terminal half-life of approximately 40 minutes. When administered as an intramuscular injection, the acetate ester provides a more sustained release profile compared to the unesterified hormone.

Longer-Acting Trestolone Esters: Enanthate and Decanoate

While Trestolone enanthate and decanoate are available for research purposes, there is a notable lack of published preclinical studies directly comparing their efficacy and pharmacokinetics to this compound. However, based on the principles of steroid esterification and data from other AAS like testosterone and nandrolone, it is anticipated that these longer-chain esters would exhibit a more extended release profile and a longer half-life.

Comparative Data Summary

Due to the limited availability of direct comparative preclinical data for all Trestolone esters, the following tables are structured to present the known data for Trestolone and its acetate ester, alongside projected pharmacokinetic and pharmacodynamic properties for the enanthate and decanoate esters based on established principles of steroid chemistry.

Table 1: Pharmacokinetic Profile of Trestolone and its Esters

ParameterTrestolone (Intravenous)This compoundTrestolone Enanthate (Projected)Trestolone Decanoate (Projected)
Half-life ~40 minutesShort-actingLong-actingVery long-acting
Release Rate ImmediateRapidSlowVery Slow
Dosing Frequency Multiple times dailyDaily to every other dayWeekly to bi-weeklyBi-weekly to monthly

Table 2: Comparative Anabolic and Androgenic Activity (Based on the Hershberger Assay Model)

CompoundAnabolic Activity (Levator Ani Muscle Growth)Androgenic Activity (Prostate and Seminal Vesicle Growth)Anabolic-to-Androgenic Ratio
Trestolone HighModerateHigh
This compound HighModerateHigh
Trestolone Enanthate Expected to be HighExpected to be ModerateExpected to be High
Trestolone Decanoate Expected to be HighExpected to be ModerateExpected to be High

Experimental Protocols

The standard preclinical model for assessing the anabolic and androgenic activity of steroid compounds is the Hershberger Bioassay .

Hershberger Assay Protocol

1. Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, allowing for the specific assessment of the administered compound.

2. Acclimation: Animals are allowed to acclimate to the laboratory conditions for a set period.

3. Dosing:

  • The test compounds (e.g., this compound, enanthate, decanoate) are dissolved in a suitable vehicle (e.g., corn oil).
  • Animals are administered the compounds daily for a period of 10 consecutive days via subcutaneous injection or oral gavage.
  • A control group receives the vehicle only.
  • A reference androgen (e.g., testosterone propionate) is often included for comparison.

4. Necropsy and Tissue Collection:

  • Approximately 24 hours after the final dose, the animals are euthanized.
  • The following androgen-sensitive tissues are carefully dissected and weighed:
  • Anabolic indicator: Levator ani muscle.
  • Androgenic indicators: Ventral prostate, seminal vesicles (including coagulating glands and their fluids), Cowper's glands, and the glans penis.

5. Data Analysis:

  • The weights of the tissues from the treated groups are compared to the control group.
  • The anabolic-to-androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weights of the androgenic tissues.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.

Experimental_Workflow_Hershberger_Assay cluster_prep Animal Preparation cluster_dosing Dosing Regimen (10 days) cluster_analysis Analysis start Immature Male Rats castration Castration start->castration acclimation Acclimation Period castration->acclimation control Vehicle Control trest_ac This compound trest_en Trestolone Enanthate trest_dec Trestolone Decanoate necropsy Necropsy (24h post-last dose) control->necropsy trest_ac->necropsy trest_en->necropsy trest_dec->necropsy dissection Dissection of Androgen-Sensitive Tissues necropsy->dissection weighing Tissue Weighing dissection->weighing data_analysis Data Analysis & Ratio Calculation weighing->data_analysis

Caption: Workflow of the Hershberger bioassay for assessing anabolic and androgenic activity.

Trestolone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm trest_ester Trestolone Ester (e.g., Acetate) trestolone Trestolone trest_ester->trestolone Hydrolysis by Esterases ar_complex Trestolone-AR Complex trestolone->ar_complex ar Androgen Receptor (AR) ar->ar_complex hsp Heat Shock Proteins (HSP) hsp->ar dissociates are Androgen Response Element (ARE) on DNA ar_complex->are Translocation transcription Gene Transcription are->transcription mrna mRNA transcription->mrna translation Protein Synthesis mrna->translation Translation proteins New Proteins translation->proteins effect Anabolic/Androgenic Effects proteins->effect

Caption: Simplified signaling pathway of Trestolone in target cells.

Conclusion

Trestolone and its esters, particularly this compound, have demonstrated potent anabolic effects in preclinical models. The lack of 5α-reduction positions Trestolone as a promising compound with a potentially favorable safety profile concerning androgenic side effects in tissues like the prostate. While direct comparative preclinical data on longer-acting esters like enanthate and decanoate are scarce, their pharmacokinetic profiles can be inferred from the established principles of steroid pharmacology. Further head-to-head preclinical studies utilizing standardized methodologies, such as the Hershberger assay, are warranted to definitively characterize and compare the efficacy and duration of action of different Trestolone esters. Such studies would be invaluable for the rational design and development of Trestolone-based therapeutics.

References

Trestolone Acetate: An Independent Verification of Anabolic Potency Claims

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Trestolone Acetate, also known as MENT (7α-methyl-19-nortestosterone), is a synthetic anabolic-androgenic steroid (AAS) that has garnered significant attention for its purported high anabolic potency. This guide provides an objective comparison of this compound's performance with testosterone, supported by experimental data from scientific literature. It is intended for an audience of researchers, scientists, and drug development professionals to offer a clear perspective on its anabolic and androgenic effects.

Comparative Anabolic and Androgenic Potency

Experimental data from preclinical studies in castrated male rats provide a direct comparison of the anabolic and androgenic effects of this compound relative to Testosterone. The anabolic potential is typically assessed by measuring the growth of the levator ani muscle, a key indicator of muscle-building activity. Androgenic effects are determined by observing the weight increase in androgen-dependent tissues like the ventral prostate and seminal vesicles.

A pivotal study investigating the bioactivities of these compounds found that this compound (MENT) exhibited significantly greater potency in both anabolic and androgenic measures compared to testosterone.[1][2][3] Specifically, its ability to stimulate the growth of the bulbocavernosus plus levator ani muscles was ten times that of testosterone.[1][2] In terms of androgenic effects, its potency in increasing the weights of the ventral prostate and seminal vesicles was four times higher than that of testosterone.

CompoundAnabolic Potency (Levator Ani Muscle Growth) vs. TestosteroneAndrogenic Potency (Prostate & Seminal Vesicle Growth) vs. Testosterone
Testosterone 1x (Reference)1x (Reference)
This compound (MENT) 10x4x

Experimental Protocols

The standard method for assessing the anabolic and androgenic properties of steroid compounds is the Hershberger assay. This in vivo bioassay utilizes castrated prepubertal male rats to minimize the influence of endogenous androgens.

The Hershberger Assay Protocol

The fundamental steps of the Hershberger assay are as follows:

  • Animal Model: Immature male rats are castrated.

  • Acclimatization: A post-castration period allows for the regression of androgen-dependent tissues.

  • Dosing: The test compound (e.g., this compound) and a reference compound (e.g., Testosterone Propionate) are administered daily for a set period, typically 7 to 10 days. A control group receives a vehicle solution.

  • Necropsy: At the end of the dosing period, the animals are euthanized.

  • Tissue Collection and Weighing: Specific androgen-sensitive tissues are carefully dissected and weighed. These include:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of these tissues from the treated groups are compared to the control group to determine the anabolic and androgenic activity of the test compound.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in assessing and mediating the effects of this compound, the following diagrams illustrate the experimental workflow of the Hershberger assay and the androgen receptor signaling pathway.

Hershberger_Assay_Workflow cluster_prep Preparation cluster_dosing Dosing Phase (7-10 days) cluster_analysis Analysis start Immature Male Rats castration Castration start->castration acclimatization Acclimatization Period castration->acclimatization dosing Daily Administration acclimatization->dosing vehicle Vehicle Control dosing->vehicle testosterone Testosterone (Reference) dosing->testosterone trestolone This compound (Test) dosing->trestolone necropsy Necropsy dosing->necropsy dissection Dissection of Target Tissues necropsy->dissection weighing Weighing Tissues dissection->weighing data_analysis Data Comparison and Analysis weighing->data_analysis

Experimental workflow of the Hershberger assay.

The anabolic and androgenic effects of this compound are mediated through its interaction with the androgen receptor. The following diagram outlines this critical signaling pathway.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) AAS->AR_complex Binds to AR dissociation HSP Dissociation AR_complex->dissociation active_AR Activated AR dissociation->active_AR dimerization Dimerization active_AR->dimerization Translocation AR_dimer AR Dimer dimerization->AR_dimer ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to transcription Gene Transcription ARE->transcription protein_synthesis Protein Synthesis (Anabolic Effects) transcription->protein_synthesis

Androgen receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of Trestolone Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Trestolone Acetate based on publicly available Safety Data Sheets (SDS) and general chemical safety principles. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as these supersede any general guidance provided herein.

This compound, also known as 7α-methyl-19-nortestosterone (MENT), is a synthetic anabolic-androgenic steroid.[1][2] While some safety data sheets may not classify the substance as hazardous under the Globally Harmonized System (GHS)[3], other product information states it should be considered hazardous until more information is available.[4] Furthermore, it is classified as a Schedule III compound in the United States.[4] Given its nature as a potent, physiologically active substance and its self-assessed classification as "slightly hazardous for water", a cautious and systematic approach to its disposal is imperative to ensure personnel safety and environmental protection. Disposal with household waste, as suggested for small quantities in one SDS, is not an appropriate practice for laboratory or research settings.

Safety and Classification Data

The following table summarizes key safety and regulatory information for this compound.

ParameterInformationCitation
Chemical Name This compound; 17β-(acetyloxy)-7α-methyl-estr-4-en-3-one
CAS Number 6157-87-5
GHS Classification The substance is not classified, according to the Globally Harmonized System (GHS) provided in the Cayman SDS.
Transport Information Not regulated under DOT, IMDG, IATA classifications.
Environmental Hazards Water hazard class 1 (Self-assessment): slightly hazardous for water.
Special Notes Regulated as a Schedule III compound in the United States. Should be considered hazardous until further data is available.

Step-by-Step Disposal Protocol

This protocol outlines the necessary procedures for the safe handling and disposal of this compound waste in a laboratory environment.

Personal Protective Equipment (PPE) and Handling
  • PPE Requirement: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles when handling this compound in any form (solid, liquid, or as waste).

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste Segregation and Containerization

Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, wipes), and spill cleanup materials in a dedicated, robust container with a secure, tight-fitting lid.

    • The container must be made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container.

    • Do not mix this waste stream with other solvents or aqueous waste unless compatibility is confirmed and permitted by your institution's EHS guidelines.

  • Chemically Contaminated Sharps:

    • Dispose of any needles or blades contaminated with this compound in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

Waste Container Labeling

Accurate labeling is a critical safety and regulatory requirement.

  • Immediately label all waste containers with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date).

    • The name of the principal investigator or laboratory contact.

Decontamination Procedures
  • Reusable Labware: Decontaminate all non-disposable glassware and equipment that has been in contact with this compound.

    • Triple rinse the equipment with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

    • Collect all rinsate as hazardous liquid waste in the appropriate, labeled container.

    • After the solvent rinse, wash the labware thoroughly with soap and water.

  • Work Surfaces: Decontaminate work surfaces (e.g., fume hood, benchtop) with an appropriate solvent followed by a soap and water wash. Collect all cleaning materials (e.g., wipes) as solid hazardous waste.

Spill Management

In the event of a spill, prioritize safety and containment.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not allow the material to enter drains or waterways.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly as described in the decontamination procedure above.

  • Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS office for emergency response.

Final Disposal
  • Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area within your laboratory. Ensure containers are kept closed except when adding waste.

  • EHS Pickup: Arrange for the disposal of all this compound waste through your institution's EHS-approved hazardous waste management program. Complete all required paperwork and schedule a waste pickup as per your facility's procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

TrestoloneAcetateDisposal cluster_start Waste Generation Point cluster_type 1. Identify Waste Type cluster_contain 2. Segregate & Contain cluster_label 3. Label Container cluster_end 4. Final Disposal Start This compound Waste Generated Solid Solid Waste (e.g., powder, contaminated wipes, PPE, spill debris) Start->Solid Liquid Liquid Waste (e.g., solutions, solvent rinsate) Start->Liquid Sharps Contaminated Sharps (e.g., needles, blades) Start->Sharps SolidContainer Place in dedicated, sealed container for solid chemical waste. Solid->SolidContainer LiquidContainer Place in dedicated, leak-proof container for liquid chemical waste. Liquid->LiquidContainer SharpsContainer Place in puncture-resistant 'Chemically Contaminated Sharps' container. Sharps->SharpsContainer Label Label Clearly: - 'Hazardous Waste' - 'this compound' - Concentration & Quantity - Accumulation Date SolidContainer->Label LiquidContainer->Label SharpsContainer->Label Store Store in designated Satellite Accumulation Area Label->Store EHS Contact EHS for Hazardous Waste Pickup Store->EHS

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety Protocols for Handling Trestolone Acetate in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on established best practices for handling potent synthetic anabolic androgenic steroids in a laboratory setting. While some Safety Data Sheets (SDS) for Trestolone Acetate do not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle all uncharacterized or potent compounds with a high degree of caution to minimize occupational exposure. Researchers should always consult the most recent and complete SDS for this compound provided by their supplier before use.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines procedural, step-by-step guidance for the safe handling and disposal of this compound to foster a secure laboratory environment and build trust in safe laboratory practices.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to potent compounds. The primary routes of exposure are inhalation of airborne particles and dermal (skin) contact.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Scenario Required PPE Notes
Receiving and Unpacking - Single pair of nitrile glovesInspect package for any signs of damage or leakage in a designated receiving area.
Weighing and Aliquoting (Dry Powder) - Primary Engineering Control: Chemical fume hood or powder containment hood.- Gloves: Double nitrile gloves (outer pair with extended cuffs).- Gown: Disposable, low-permeability gown with a solid front and tight-fitting cuffs.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Respiratory Protection: A NIOSH-approved N95 or higher respirator is recommended, especially when handling larger quantities or when engineering controls are not available.All manipulations of powdered this compound should be performed within a certified containment device to prevent aerosolization.
Preparation of Solutions - Primary Engineering Control: Chemical fume hood.- Gloves: Nitrile gloves.- Gown: Chemical-resistant lab coat or gown.- Eye Protection: Safety glasses with side shields or chemical splash goggles.Handle solutions within a fume hood to avoid inhalation of any aerosols or vapors.
In-vitro / In-vivo Experiments - Gloves: Nitrile gloves.- Gown: Lab coat.- Eye Protection: Safety glasses.Standard laboratory PPE is required to prevent accidental skin or eye contact.
Spill Cleanup - Gloves: Double nitrile gloves.- Gown: Disposable, low-permeability gown.- Eye Protection: Chemical splash goggles.- Respiratory Protection: NIOSH-approved respirator (N95 or higher).Use a spill kit specifically designed for hazardous drugs.
Waste Disposal - Gloves: Nitrile gloves.- Gown: Lab coat or gown.- Eye Protection: Safety glasses.Handle all waste as potentially hazardous.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to prevent contamination and exposure.

A. Engineering Controls:

  • Ventilation: All manipulations of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: Use disposable bench liners to protect work surfaces and facilitate cleanup.

B. Standard Operating Procedure for Weighing and Solution Preparation:

  • Preparation: Designate a specific area within a chemical fume hood for handling this compound. Assemble all necessary equipment, including PPE, before starting.

  • Donning PPE: Put on all required PPE as specified in Table 1 for handling dry powder.

  • Weighing:

    • Ensure the chemical fume hood is functioning correctly.

    • Decontaminate the balance and surrounding area before and after use.

    • Use a disposable weigh boat and a micro-spatula for transferring the powder.

    • Handle the compound gently to avoid generating airborne dust.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Perform all solution preparations within the chemical fume hood.

    • Slowly add the solvent to the vessel containing the weighed powder to avoid splashing.

    • Ensure the container is securely capped before mixing or vortexing.

  • Post-Handling:

    • Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

    • Decontaminate all work surfaces with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

A. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, bench liners, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container.

B. Disposal Method:

  • Disposal must be made according to official federal, state, and local regulations.[1]

  • For many pharmaceutical compounds, high-temperature incineration through a licensed hazardous waste disposal contractor is the recommended method.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to final disposal.

TrestoloneAcetateWorkflow prep Preparation - Designate Area - Assemble Equipment & PPE ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator) prep->ppe handling Handling in Containment (Chemical Fume Hood) ppe->handling weighing Weighing (Dry Powder) - Use disposable weigh boat - Handle gently handling->weighing solution Solution Preparation - Add solvent slowly - Cap securely handling->solution experiment Experimental Use (In-vitro / In-vivo) weighing->experiment solution->experiment decon Decontamination - Clean equipment - Wipe down surfaces experiment->decon waste Waste Segregation & Disposal decon->waste solid_waste Solid Waste (Gloves, Gowns, etc.) waste->solid_waste liquid_waste Liquid Waste (Unused Solutions) waste->liquid_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.